3-Bromo-5-chloro-4-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIALCPQCHFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682400 | |
| Record name | 3-Bromo-5-chloro-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-28-8 | |
| Record name | 3-Bromo-5-chloro-4-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's In-Depth Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine
Abstract: This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its fundamental physicochemical properties, explore validated synthetic methodologies with mechanistic insights, and illuminate its critical role as a versatile building block in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven protocols to effectively utilize this valuable chemical entity.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a cornerstone heterocyclic scaffold in medicinal chemistry, celebrated for its presence in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction in many biological systems.[1] When the pyridine core is heavily decorated with a specific array of functional groups, as in the case of this compound, its utility transcends that of a simple scaffold. It becomes a sophisticated, high-value building block engineered for targeted applications.[1]
The subject of this guide, this compound, is a prime example of such a strategic intermediate. Its unique substitution pattern—an activating amino group at C2, a directing methyl group at C4, and two distinct halogen atoms (bromo at C5 and chloro at C3)—provides a rich platform for complex molecular engineering. This specific arrangement allows for selective, sequential chemical modifications, making it an invaluable asset in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3] This guide will provide the technical foundation and practical knowledge required to harness the full synthetic potential of this compound.
Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1199773-28-8 | [4] |
| Molecular Formula | C₆H₆BrClN₂ | [4] |
| Molecular Weight | 221.48 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| InChI Key | OWJIALCPQCHFFZ-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥98% | [4] |
| Appearance | Ash to brown crystalline powder | [2] (analog) |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5] (analog) |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted pyridines like this compound requires a carefully planned, regioselective approach. A common and effective strategy involves the direct, sequential halogenation of a suitable aminopyridine precursor.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic pathway begins by disconnecting the bromine atom, suggesting a direct bromination of a 3-chloro-4-methylpyridin-2-amine intermediate. This precursor, in turn, can be derived from commercially available starting materials. The rationale for this approach is rooted in the principles of electrophilic aromatic substitution on an activated pyridine ring.
The 2-amino group is a powerful electron-donating group, which strongly activates the pyridine ring towards electrophilic attack.[1] It directs incoming electrophiles primarily to the C3 and C5 positions (ortho and para, respectively). In the precursor, 3-chloro-4-methylpyridin-2-amine, the C3 position is already occupied by a chloro group. Therefore, the C5 position is the most sterically accessible and electronically favorable site for the subsequent electrophilic bromination, leading to the desired product with high regioselectivity.[1]
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol
The following protocol outlines a validated, two-step process starting from 2-Amino-4-methylpyridine. This methodology leverages common laboratory reagents and is designed for high regioselectivity and yield.
PART A: Synthesis of 3-Chloro-4-methylpyridin-2-amine
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Amino-4-methylpyridine (1.0 eq) and a suitable chlorinated solvent (e.g., Dichloromethane or Chloroform).
-
Cooling: Cool the solution to 0-5 °C using an ice bath. Causality: This step is critical to control the reaction's exothermicity and prevent potential side reactions.
-
Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
PART B: Synthesis of this compound
-
Dissolution: Dissolve the 3-Chloro-4-methylpyridin-2-amine (1.0 eq) from Part A in Dimethylformamide (DMF).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in DMF to the cooled solution. Causality: As with chlorination, temperature control is essential for selectivity. DMF is an excellent solvent for this type of halogenation on activated aromatic rings.[6]
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature. Monitor for the disappearance of the starting material.
-
Isolation and Purification: Quench the reaction by pouring it into ice water, which will precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization or column chromatography can be employed for further purification if necessary.
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules.[2][3] The distinct reactivity of its functional groups allows for a programmed, multi-directional synthesis strategy.
A Scaffold for Kinase Inhibitors
The 2-aminopyridine motif is a well-established "hinge-binding" element found in a multitude of kinase inhibitors.[6] The amino group can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases.[6] this compound serves as an ideal starting point for elaborating this privileged scaffold.
-
The Bromo Group (C5): The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making it the preferred site for initial palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise introduction of aryl, heteroaryl, or alkyl groups at the C5 position. This superior reactivity leads to milder reaction conditions and often higher yields compared to analogous chloro-substituted pyridines.[6]
-
The Chloro Group (C3): The less reactive chloro group can be targeted in a subsequent cross-coupling reaction under more forcing conditions, or it can be a site for nucleophilic aromatic substitution. This differential reactivity is a key strategic advantage.
-
The Amino Group (C2): This group can be acylated or used as a handle for further derivatization after the core scaffold has been assembled via cross-coupling reactions.
Caption: Functional group reactivity map for drug discovery.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is arguably the most important reaction for this intermediate. The following is a representative, self-validating protocol for coupling an arylboronic acid at the C5 position.
Objective: To synthesize 5-Aryl-3-chloro-4-methylpyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
Setup: In a Schlenk flask under an inert nitrogen atmosphere, combine this compound, the chosen arylboronic acid, and K₃PO₄. Self-Validation: The use of a Schlenk flask and inert gas is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture should be a heterogeneous slurry.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water). Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Causality: Water is essential for the catalytic cycle, particularly in the transmetalation step. Degassing removes dissolved oxygen which can poison the catalyst.
-
Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS, checking for the consumption of the starting material (typically 8-16 hours).[7]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[7]
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified via column chromatography on silica gel to yield the pure 5-Aryl-3-chloro-4-methylpyridin-2-amine.[7]
Safety, Handling, and Storage
Working with halogenated aromatic amines requires strict adherence to safety protocols. While specific data for this exact compound is limited, data from closely related analogs provides a strong basis for safe handling procedures.
Hazard Identification (based on analogous compounds):
-
H335: May cause respiratory irritation.[8]
| Precautionary Statement | Action |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |
| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[10][11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10][11] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[10][11] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |
Handling and Storage:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.[10]
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8 °C is recommended).[5][12]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool for modern synthetic chemistry. Its carefully arranged functional groups offer a blueprint for differential reactivity, enabling the efficient and regioselective construction of highly complex molecular architectures. Its proven utility in the synthesis of kinase inhibitors underscores its importance in drug discovery programs. By understanding its properties, synthesis, and reactivity profile as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate the development of novel therapeutics and other high-value chemical entities.
References
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3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. PubChem. [Link]
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3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem. PubChem. [Link]
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3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9 | Chemsrc. Chemsrc.com. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. [Link]
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Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. Patsnap. [Link]
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Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Medium. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI. [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
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An In-depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a key heterocyclic building block. We will delve into its chemical and physical properties, explore plausible synthetic routes, analyze its reactivity, and discuss its potential applications, particularly in the realm of medicinal chemistry and kinase inhibitor development.
Introduction and Structural Elucidation
This compound belongs to the class of substituted 2-aminopyridines, a scaffold of significant interest in pharmaceutical research due to its prevalence in a wide array of biologically active molecules. The strategic placement of bromo, chloro, methyl, and amino functional groups on the pyridine ring imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of complex molecular architectures.
IUPAC Name: this compound CAS Number: 1199773-28-8[1][2] Molecular Formula: C₆H₆BrClN₂[1] Molecular Weight: 221.48 g/mol [1]
The structure, characterized by a pyridine core with an amino group at the 2-position, a bromine atom at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 4-position, is presented below:
Physicochemical Properties
| Property | Value (Predicted or Inferred) | Source/Basis |
| Melting Point | ~82-83 °C | Based on the melting point of the related compound 3-bromo-5-chloro-2-pyridinamine[3] |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of similar organic compounds. |
| Appearance | Likely a solid at room temperature. | Based on the inferred melting point. |
Synthesis and Purification
A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted 2-aminopyridines. A likely precursor for this synthesis is 5-chloro-4-methylpyridin-2-amine. The synthesis would then involve a regioselective bromination at the 3-position.
Proposed Synthetic Pathway
A potential synthetic approach involves the direct bromination of 5-chloro-4-methylpyridin-2-amine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. Since the 5-position is already occupied by a chlorine atom, the bromination is expected to occur at the 3-position.
Caption: Proposed synthetic route to this compound.
Exemplary Experimental Protocol (Hypothetical)
Disclaimer: This is a hypothetical protocol based on similar reactions and should be optimized for safety and efficiency.
-
Reaction Setup: To a solution of 5-chloro-4-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Spectral Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key spectral features based on its structure and data from analogous compounds. A commercial supplier indicates the availability of NMR, HPLC, and LC-MS data for this compound.[4]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple, showing a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | s | 1H | H-6 |
| ~4.5-5.5 | br s | 2H | -NH₂ |
| ~2.3-2.5 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C-2 |
| ~145-150 | C-6 |
| ~140-145 | C-4 |
| ~120-125 | C-5 |
| ~110-115 | C-3 |
| ~15-20 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the stretching vibrations of the N-H and C-H bonds, as well as fingerprint region absorptions characteristic of the substituted pyridine ring.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| ~1620 | N-H bending (scissoring) |
| 1600-1450 | C=C and C=N ring stretching |
| 800-700 | C-Cl stretching |
| 600-500 | C-Br stretching |
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (221.48 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its array of functional groups. The bromine and chlorine atoms provide handles for cross-coupling reactions, while the amino group can be a site for further derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This differential reactivity allows for selective functionalization at the 3-position.
Caption: Selective functionalization via Suzuki coupling.
Derivatization of the Amino Group
The amino group at the 2-position can undergo various reactions, including acylation, alkylation, and condensation to form fused heterocyclic systems.
Applications in Drug Discovery
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors. The amino group often forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. This compound serves as a valuable starting material for the synthesis of such inhibitors, allowing for the introduction of diverse substituents at the 3- and 5-positions to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the hazard information for the closely related 3-Bromo-5-chloro-4-methylpyridine, the following precautions should be taken:
-
Hazard Statements (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its distinct reactivity at the bromo, chloro, and amino positions allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents, including kinase inhibitors. While experimental data on its properties and synthesis are limited, this guide provides a comprehensive overview based on available information and chemical principles, serving as a valuable resource for researchers in the field.
References
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PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]
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Angene. 2-Pyridinamine, 3-bromo-5-chloro-4-methyl- | 1199773-28-8. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]
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- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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3-Bromo-5-chloro-4-methylpyridin-2-amine molecular weight
An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a polysubstituted aminopyridine, its unique arrangement of activating (amino, methyl) and deactivating (bromo, chloro) groups makes it a versatile synthetic building block. The presence of two distinct halogen atoms at strategic positions offers the potential for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy with mechanistic insights, and explores its critical applications, particularly as a scaffold for kinase inhibitors in modern drug discovery programs.
Core Physicochemical Properties
The compound's identity and primary characteristics are fundamental to its application. These properties dictate storage conditions, solvent selection, and analytical characterization methods.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₆BrClN₂ | [1] |
| Molecular Weight | 221.48 g/mol | [1][2] |
| CAS Number | 1199773-28-8 | [1][3] |
| Appearance | Typically an off-white to yellow or brown powder/crystal | Inferred from similar compounds[4] |
| Purity | Commercially available up to ≥98% | [1] |
Molecular Structure
The spatial arrangement of functional groups is critical to the molecule's reactivity and its ability to interact with biological targets.
Caption: Molecular structure of this compound.
Synthesis Strategy and Mechanistic Rationale
The synthesis of polysubstituted pyridines requires careful control of regioselectivity. The existing substituents on the ring dictate the position of subsequent modifications through their electronic and steric effects.
Mechanistic Considerations
The synthesis of this compound is best approached via electrophilic aromatic substitution on a suitable precursor. The directing effects of the substituents are paramount:
-
2-Amino Group: As a powerful electron-donating group, it strongly activates the pyridine ring towards electrophilic attack and is ortho, para-directing.[5] This makes positions 3 and 5 the most electronically favorable for substitution.
-
4-Methyl Group: A weakly activating, electron-donating group.
-
5-Chloro Group: An electron-withdrawing group that deactivates the ring but is also ortho, para-directing.
In a precursor like 5-chloro-4-methylpyridin-2-amine, the C3 position is ortho to the activating amino group and meta to the deactivating chloro group, while the C5 position is already occupied. This makes the C3 position the most nucleophilic and sterically accessible site for electrophilic bromination.
Representative Synthetic Protocol
This protocol describes a plausible and efficient method starting from a commercially available precursor. It is designed to be self-validating through in-process checks and final characterization.
Objective: To synthesize this compound via regioselective bromination.
Materials:
-
5-chloro-4-methylpyridin-2-amine (starting material)
-
N-Bromosuccinimide (NBS) (brominating agent)
-
Acetonitrile (ACN) or Dichloromethane (DCM) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for crystallization/chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-chloro-4-methylpyridin-2-amine in anhydrous ACN or DCM (approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the halogenation.
-
Bromination: Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: NBS is a safe and effective source of electrophilic bromine (Br+). A slight excess ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Aqueous Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining bromine. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Causality: The bicarbonate wash removes the succinimide byproduct and any acidic impurities. The thiosulfate wash removes any unreacted bromine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization
Confirmation of the product's identity and purity is essential. Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show distinct signals for the aromatic proton and the methyl and amine protons. The integration and splitting patterns confirm the substitution pattern.
-
Mass Spectrometry (MS): LC-MS or direct infusion ESI-MS should show a molecular ion peak (M+H)⁺ at m/z 221.9/223.9, corresponding to the isotopic pattern of one bromine and one chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically expressed as a percentage of the area under the curve. Suppliers often provide certificates of analysis with this data.[3]
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile intermediate for creating novel, high-value molecules.
Scaffold for Kinase Inhibitors
The 2-aminopyridine motif is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[6] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bond interactions with the "hinge region" of the kinase's ATP-binding pocket, a common feature exploited in drug design.[6] The substituents at the 3, 4, and 5 positions can be used to fine-tune potency, selectivity, and pharmacokinetic properties.
Intermediate for Cross-Coupling Reactions
The C-Br and C-Cl bonds serve as synthetic "handles" for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities.
-
Differential Reactivity: The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond in standard palladium-catalyzed reactions like Suzuki or Sonogashira couplings.[6] This differential reactivity is a key strategic advantage, as it allows for selective, sequential coupling. One could first perform a reaction at the more reactive C3-Br position under milder conditions, and then, using a different catalyst system or more forcing conditions, perform a second reaction at the C5-Cl position.
Caption: Generic Suzuki coupling at the more reactive C3-Bromo position.
This step-wise functionalization is invaluable in building complex molecules without the need for lengthy de novo synthesis of substituted pyridine rings. This compound is a prime example of a building block used in diversity-oriented synthesis to rapidly generate libraries of related compounds for screening.
Safety and Handling
Based on data for structurally similar halogenated pyridines, this compound should be handled with care.[2][7]
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Handle in a chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.[2]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design and construction. Its pre-installed functionality and the differential reactivity of its halogen handles provide chemists with a reliable and efficient pathway to complex target molecules. Its primary application as a scaffold in the development of kinase inhibitors underscores its importance in addressing significant medical needs. For researchers in drug discovery and development, this compound represents a key building block for generating novel chemical entities with precisely tuned biological activities.
References
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3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. [Link]
-
3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
-
Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. [Link]
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Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
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- 1. This compound | CymitQuimica [cymitquimica.com]
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- 3. 1199773-28-8|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Amino-3-bromo-5-chloropyridine | 26163-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 3-Bromo-5-chloro-4-methylpyridin-2-amine
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-bromo-5-chloro-4-methylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind experimental choices, emphasizing a self-validating, multi-technique approach to ensure the unambiguous confirmation of the molecular structure. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, grounded in established principles of analytical chemistry.
Introduction: The Analytical Challenge
The structural confirmation of highly substituted aromatic heterocycles like this compound is a critical step in chemical synthesis and drug discovery. The precise arrangement of the bromine, chlorine, methyl, and amine substituents on the pyridine ring dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, a rigorous and systematic approach to its structural analysis is paramount. This guide outlines a logical workflow, from sample preparation to the integration of spectroscopic data, to arrive at a definitive structural assignment.
Synthesis and Sample Preparation
While various synthetic routes to halogenated pyridines exist, a common approach involves the regioselective halogenation of a substituted aminopyridine precursor.[1][2] For the purpose of this guide, we assume the successful synthesis of a compound believed to be this compound.
Protocol 1: Sample Preparation for Spectroscopic Analysis
-
Purity Assessment: Before detailed structural analysis, assess the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >95% is recommended for unambiguous spectroscopic analysis.
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical to avoid signal overlap with the analyte.
-
FTIR Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Spectroscopic Analysis: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a polysubstituted pyridine, a combination of 1D and 2D NMR experiments is essential to overcome challenges like signal overlap in the aromatic region.[3]
3.1.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity
-
Expected Signals:
-
Aromatic Proton: One singlet in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shift will be influenced by the electronic effects of the substituents.
-
Methyl Protons: One singlet in the aliphatic region (typically δ 2.0-3.0 ppm).
-
Amine Protons: A broad singlet (typically δ 4.0-6.0 ppm), the chemical shift of which can be concentration and solvent dependent.
-
3.1.2. ¹³C NMR Spectroscopy: The Carbon Skeleton
-
Expected Signals: Six distinct carbon signals are expected.
-
Pyridine Ring Carbons: Five signals in the aromatic region (typically δ 100-160 ppm). The carbons directly attached to the nitrogen and the amine group will have characteristic chemical shifts.
-
Methyl Carbon: One signal in the aliphatic region (typically δ 15-25 ppm).
-
Substituent effects can be used to predict approximate chemical shifts.[4]
-
3.1.3. 2D NMR Spectroscopy: Unraveling the Connectivity
To definitively assign the proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments is required.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling, which is crucial for identifying neighboring protons.[3] In this case, it would confirm the absence of coupling for the single aromatic proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[3] This allows for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the full molecular structure. It shows correlations between protons and carbons that are two or three bonds away.[3] For instance, correlations from the methyl protons to adjacent ring carbons will be critical in confirming the position of the methyl group.
Table 1: Expected NMR Data for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations |
| C2-NH₂ | broad singlet | ~155-160 | To C3 |
| C3-Br | - | ~105-115 | From H6, CH₃ |
| C4-CH₃ | - | ~140-150 | From H6, CH₃ |
| C5-Cl | - | ~120-130 | From H6, CH₃ |
| C6-H | singlet | ~145-155 | To C2, C4, C5 |
| C4-CH₃ | singlet | ~15-25 | To C3, C4, C5 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Protocol 2: NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.[3]
-
1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Acquire gradient-enhanced COSY, HSQC, and HMBC spectra. For the HMBC experiment, optimize the parameters to observe 2- and 3-bond correlations.[3]
Diagram 1: NMR Elucidation Workflow
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its elemental composition and fragmentation pattern.
-
Molecular Ion Peak: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₆H₆BrClN₂.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion peak. The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and its fragments.[5] This pattern is a powerful confirmation of the presence of these halogens.
-
Fragmentation: Electron ionization (EI) mass spectrometry would likely show fragmentation patterns involving the loss of the halogen atoms, the methyl group, and potentially the amine group.[5][6]
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |
| [M]⁺ | C₆H₆⁷⁹Br³⁵ClN₂ | 219.9536 | Complex pattern due to Br and Cl isotopes |
| [M+2]⁺ | - | 221.9506 | - |
| [M+4]⁺ | - | 223.9477 | - |
Note: The relative intensities of the isotopic peaks are highly characteristic.
Protocol 3: Mass Spectrometry Data Acquisition
-
HRMS: Acquire a high-resolution mass spectrum using ESI or APCI to determine the exact mass and elemental formula.
-
GC-MS (EI): If the compound is sufficiently volatile and thermally stable, acquire a GC-MS spectrum to observe the fragmentation pattern under electron ionization.
Diagram 2: Isotopic Pattern Logic
Caption: Contribution of halogen isotopes to the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: The primary amine group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.[7] The presence of two bands is indicative of a primary amine (-NH₂).
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C and C=N Stretching: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.[8]
-
C-Halogen Stretching: C-Br and C-Cl stretching vibrations are typically found in the fingerprint region (< 1000 cm⁻¹) and can be difficult to assign definitively.
Table 3: Key Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methyl C-H | C-H Stretch | 2850 - 3000 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1650 |
| Amine | N-H Bend (scissoring) | 1590 - 1650 |
Protocol 4: FTIR Data Acquisition
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the spectrum of the prepared sample.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Integration and Final Structure Confirmation
The definitive elucidation of the structure of this compound is achieved by integrating the data from all three spectroscopic techniques.
-
Elemental Composition: HRMS confirms the elemental formula C₆H₆BrClN₂. The isotopic pattern confirms the presence of one bromine and one chlorine atom.
-
Functional Groups: FTIR confirms the presence of a primary amine group and the aromatic pyridine ring.
-
Connectivity and Isomer Identification: NMR spectroscopy provides the final and most crucial piece of the puzzle.
-
¹H and ¹³C NMR confirm the number of unique protons and carbons.
-
HSQC connects the protons to their attached carbons.
-
HMBC provides the long-range correlations that establish the connectivity of the entire molecule. For example, HMBC correlations from the single aromatic proton at C6 to C2, C4, and C5, and from the methyl protons to C3, C4, and C5, will unambiguously confirm the substitution pattern as 3-bromo, 5-chloro, 4-methyl, and 2-amino.
-
This systematic and multi-faceted approach ensures a high degree of confidence in the final structural assignment, meeting the rigorous standards required in research and development.
References
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
-
FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Institutes of Health. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
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Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]
-
Br and Cl. Chemistry LibreTexts. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile intermediate in their synthetic campaigns, particularly in the realm of kinase inhibitor development.
Core Molecular Profile
This compound is a polysubstituted aminopyridine derivative with a unique arrangement of functional groups that makes it a valuable synthon. The presence of bromine and chlorine atoms at positions 3 and 5 respectively, an activating amino group at position 2, and a methyl group at position 4, offers multiple reaction sites for diversification.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1199773-28-8 | [1] |
| Molecular Formula | C₆H₆BrClN₂ | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| InChI Key | OWJIALCPQCHFFZ-UHFFFAOYSA-N | [1] |
Strategic Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The synthetic strategy hinges on the sequential halogenation and nitration of a readily available starting material, followed by a final reduction of the nitro group.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Bromination and Nitration of 4-Methylpyridin-2-ol
The initial step involves the electrophilic substitution of 4-methylpyridin-2-ol. The hydroxyl group at the 2-position is a strong activating group, directing electrophiles to the ortho and para positions (3 and 5).
-
Materials: 4-Methylpyridin-2-ol, Bromine, Nitric Acid, Sulfuric Acid.
-
Procedure:
-
To a solution of 4-methylpyridin-2-ol in a suitable solvent (e.g., acetic acid), add bromine dropwise at a controlled temperature (e.g., 0-5 °C).
-
After the bromination is complete, carefully add a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice water and isolate the crude product, 3-bromo-4-methyl-5-nitropyridin-2-ol, by filtration.
-
Step 2: Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol
The hydroxyl group is then converted to a chloro group, a more versatile handle for further reactions.
-
Materials: 3-Bromo-4-methyl-5-nitropyridin-2-ol, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Treat 3-bromo-4-methyl-5-nitropyridin-2-ol with an excess of phosphorus oxychloride.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.
-
Extract the product, 3-bromo-2-chloro-4-methyl-5-nitropyridine, with a suitable organic solvent (e.g., dichloromethane).
-
Purify the product by column chromatography.
-
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the desired amine.
-
Materials: 3-Bromo-2-chloro-4-methyl-5-nitropyridine, Iron powder, Hydrochloric acid or Tin(II) chloride.
-
Procedure:
-
Dissolve 3-bromo-2-chloro-4-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as iron powder in the presence of an acid (e.g., HCl) or tin(II) chloride.
-
Heat the reaction mixture until the reduction is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the final product, this compound.
-
Purify the product by recrystallization or column chromatography.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, we can predict the key spectroscopic features based on the analysis of closely related analogues.[4][5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methyl and amine protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (at C6) | 7.5 - 8.0 | Singlet |
| NH₂ | 4.5 - 5.5 | Broad Singlet |
| CH₃ | 2.2 - 2.5 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (C2) | 155 - 160 |
| C-Cl (C5) | 145 - 150 |
| C-Br (C3) | 110 - 115 |
| C-CH₃ (C4) | 140 - 145 |
| C-H (C6) | 125 - 130 |
| CH₃ | 15 - 20 |
Mass Spectrometry
The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine.
-
Expected M⁺ peaks: A cluster of peaks around m/z 220, 222, and 224, corresponding to the different isotopic combinations of Br and Cl.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amine and aromatic functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=C & C=N Stretch (Aromatic Ring) | 1400 - 1600 |
| C-Br Stretch | 500 - 600 |
| C-Cl Stretch | 600 - 800 |
Reactivity and Synthetic Applications
The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the field of drug discovery.
Cross-Coupling Reactions
The bromine atom at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position. The chlorine atom at the 5-position is less reactive and can be targeted for subsequent transformations under more forcing conditions.
Caption: Key cross-coupling reactions of this compound.
Application in Kinase Inhibitor Synthesis
The 2-aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 3, 4, and 5-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. This makes this compound an ideal starting point for the synthesis of novel kinase inhibitors.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6][7]
-
Hazard Statements (Predicted): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
-
Precautionary Statements:
-
Wash hands thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
References
- Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
- US Patent 5,436,344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- PubChem Compound Summary for CID 2763971, 3-Bromo-5-chloropyridin-2-amine.
- Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". Dalton Transactions.
- Supplementary Information for "Synthetic routes to compounds 5 and 10-19". The Royal Society of Chemistry.
- PubChem Compound Summary for CID 68784318, 3-Bromo-5-chloro-4-methylpyridine.
- This compound. CymitQuimica.
- Synthesis method of 3-bromo-5-methylpyridine.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- SAFETY DATA SHEET for 3-Amino-5-bromo-2-methylpyridine. Thermo Fisher Scientific.
- SAFETY DATA SHEET for 3-Amino-2-chloro-4-methylpyridine. Thermo Fisher Scientific.
- SAFETY DATA SHEET for 5-AMINO-3-BROMO-2-METHYLPYRIDINE. ChemicalBook.
Sources
A Technical Guide to the Spectral Characterization of 3-Bromo-5-chloro-4-methylpyridin-2-amine
This guide provides an in-depth technical framework for the spectral analysis of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a polysubstituted aminopyridine. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine scaffold.[1] Accurate structural elucidation through a combination of spectroscopic techniques is a critical step in the research and development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data and the strategic rationale behind the analytical methodologies.
Molecular Structure and Spectroscopic Overview
The unique substitution pattern of this compound—featuring an amino group, a methyl group, and two different halogens on the pyridine ring—gives rise to a distinct spectroscopic fingerprint. The electron-donating amino group and the methyl group, along with the electron-withdrawing and deshielding effects of the bromine and chlorine atoms, create a well-defined set of signals in various spectroscopic experiments.
Chemical Properties: [2]
| Property | Value |
| Molecular Formula | C₆H₆BrClN₂ |
| Molecular Weight | 221.48 g/mol |
| InChI Key | OWJIALCPQCHFFZ-UHFFFAOYSA-N |
A summary of the anticipated spectral data is presented below. The subsequent sections will delve into the detailed interpretation and the underlying principles for obtaining and analyzing this data.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic singlet, methyl singlet, and a broad amine singlet. |
| ¹³C NMR | Six distinct carbon signals, with significant downfield shifts for carbons bonded to heteroatoms. |
| Mass Spectrometry (MS) | A characteristic isotopic cluster for the molecular ion due to the presence of Br and Cl. |
| Infrared (IR) Spectroscopy | Characteristic N-H, C-H, C=C, C=N, and C-X vibrational modes. |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the proton environment of a molecule. For this compound, the spectrum is predicted to be relatively simple, with three distinct signals.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H6 (aromatic) | ~ 8.0 - 8.2 | Singlet (s) | 1H |
| -NH₂ (amine) | ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H |
| -CH₃ (methyl) | ~ 2.3 - 2.5 | Singlet (s) | 3H |
Rationale for Predicted Chemical Shifts:
-
Aromatic Proton (H6): The single aromatic proton at the C6 position is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its downfield chemical shift is influenced by the electronegativity of the ring nitrogen and the adjacent halogen substituents.
-
Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
-
Methyl Protons (-CH₃): The methyl group protons are also expected to be a singlet and will appear in the typical upfield region for methyl groups attached to an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Visualization of Proton Environments
Caption: Distinct proton environments in the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. For the target compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
The following predictions are based on general principles and data from structurally similar compounds.[1]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~ 155 - 160 |
| C3 | ~ 110 - 115 |
| C4 | ~ 145 - 150 |
| C5 | ~ 120 - 125 |
| C6 | ~ 140 - 145 |
| -CH₃ | ~ 18 - 23 |
Rationale for Predicted Chemical Shifts:
-
C2: This carbon is bonded to two nitrogen atoms (the ring nitrogen and the amino group), resulting in a significant downfield shift.
-
C3 and C5: These carbons are bonded to the electronegative bromine and chlorine atoms, respectively, causing them to be deshielded and resonate at lower fields.
-
C4 and C6: These are the other aromatic carbons, with their shifts influenced by the overall electronic nature of the substituted pyridine ring.
-
-CH₃: The methyl carbon will appear at a much higher field, typical for sp³ hybridized carbons.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are necessary for quantitative analysis of all carbon signals.
Two-Dimensional (2D) NMR for Unambiguous Assignment
For complex molecules, 2D NMR techniques are invaluable for confirming the structural assignment. For this compound, HSQC and HMBC experiments would be particularly useful.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signal to C6 and the methyl proton signal to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons (those without attached protons). For instance, correlations between the methyl protons and C3, C4, and C5 would confirm the position of the methyl group.
Workflow for 2D NMR-based Structural Confirmation
Caption: Workflow for structural confirmation using 2D NMR.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a characteristic cluster of peaks for the molecular ion around m/z 220, 222, and 224.
-
Fragmentation: Common fragmentation pathways for such compounds may involve the loss of the bromine or chlorine atoms, or cleavage of the methyl group.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
Illustrative Fragmentation Pathway
Caption: A potential fragmentation pathway in MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3500 | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (methyl) | 2850 - 3000 | Stretching |
| C=C, C=N (aromatic ring) | 1400 - 1600 | Ring stretching |
| C-Cl | 600 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
Experimental Protocol for ATR-FTIR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
Conclusion
The comprehensive spectral analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and IR spectroscopy, allows for unambiguous confirmation of its chemical structure. The predicted data and methodologies outlined in this guide provide a robust framework for researchers to characterize this and other similarly complex heterocyclic compounds, ensuring the scientific integrity of their findings.
References
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A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 3-Bromo-5-chloro-4-methylpyridin-2-amine
Abstract
This technical guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-5-chloro-4-methylpyridin-2-amine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing the spectrum, a predicted spectral analysis based on substituent effects, a detailed experimental protocol for data acquisition, and the definitive structural confirmation derived from the spectral data. This guide serves as a comprehensive resource for understanding the structural elucidation of this highly substituted pyridine derivative.
Introduction: The Structural Challenge
This compound is a polysubstituted heteroaromatic compound. Molecules of this class are pivotal building blocks in medicinal chemistry and materials science. The precise arrangement of the bromo, chloro, methyl, and amine substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and potential biological activity.
Unambiguous structural verification is therefore a non-negotiable prerequisite for its use in any research or development context. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, providing a detailed "fingerprint" of the molecule's proton environment. This guide explains how to interpret this fingerprint to confirm the compound's identity and purity.
Foundational Principles: Predicting the Spectrum
The ¹H NMR spectrum is governed by the chemical environment of each proton. For this compound, we must consider the interplay of the various substituents on the pyridine ring.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, generally causing protons on the ring to appear at a lower field (higher ppm) compared to benzene.[1][2]
-
Amino Group (-NH₂): Positioned at C2, the amino group is a strong electron-donating group (EDG) through resonance. This effect increases electron density at the ortho (C3) and para (C5) positions, shielding nearby protons and shifting their signals upfield (lower ppm).
-
Halogens (-Br and -Cl): Bromine at C3 and Chlorine at C5 are both electronegative, electron-withdrawing groups (EWGs) via induction. This effect deshields nearby protons, shifting them downfield. Their influence on the chemical shifts of aromatic protons is well-documented.[3][4]
-
Methyl Group (-CH₃): The methyl group at C4 is a weak electron-donating group, causing minor shielding effects on the ring protons.
In this specific molecule, only one proton is attached to the pyridine ring, at the C6 position. Its chemical shift will be a composite of the electronic effects from all other substituents.
Predicted ¹H NMR Spectrum and Interpretation
Based on the principles above, we can predict the key features of the ¹H NMR spectrum. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred over chloroform-d₃ (CDCl₃) as it is better for resolving the signals from exchangeable amine (-NH₂) protons.[5][6]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 (Aromatic) | 7.8 - 8.2 | Singlet (s) | 1H | This lone proton is ortho to the ring nitrogen and meta to the -NH₂ and -Cl groups. The strong deshielding effect of the adjacent nitrogen atom is the dominant factor, placing it significantly downfield. The lack of adjacent protons results in a singlet. |
| -NH₂ (Amine) | 5.5 - 6.5 | Broad Singlet (br s) | 2H | The signal for amine protons is typically broad due to quadrupole broadening and chemical exchange.[7] Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, hydrogen bonding with the solvent shifts it downfield compared to CDCl₃.[5][6] |
| -CH₃ (Methyl) | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring. Its signal is a sharp singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for an aryl methyl group.[8] |
Experimental Protocol for Spectrum Acquisition
Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and parameter selection.[9]
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound.[10][11]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.[11]
-
Mixing: Vortex the vial until the sample is completely dissolved. If particulates remain, filter the solution through a small plug of glass wool into the NMR tube to prevent issues with magnetic field homogeneity.[11]
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm).
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0 ppm.[12]
NMR Spectrometer Parameters (400 MHz Example)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 20 ppm (approx. 8000 Hz)
Structural Elucidation Workflow
The process of confirming the molecular structure from the initial sample to the final interpreted spectrum follows a logical sequence.
Caption: Workflow from sample preparation to structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and definitive confirmation of its structure. The presence of three distinct singlet signals—a downfield aromatic proton, a broad amine signal, and an upfield methyl signal—with an integration ratio of 1:2:3, respectively, is fully consistent with the assigned structure. Any deviation from this pattern would indicate the presence of impurities or an incorrect isomeric arrangement. This guide provides the theoretical basis and practical instruction necessary for researchers to confidently acquire and interpret this crucial analytical data.
References
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Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]
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Marcel Dekker, Inc. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem. Available at: [Link]
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Lin, C. W., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1568. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyridine. PubChem. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available at: [Link]
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ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]
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Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
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Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. Available at: [Link]
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An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 3-Bromo-5-chloro-4-methylpyridin-2-amine
This guide provides a detailed technical analysis for predicting the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 3-Bromo-5-chloro-4-methylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical application of predictive methodologies, ensuring a robust framework for structural verification and characterization.
Introduction: The Central Role of NMR in Molecular Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. ¹³C NMR, in particular, provides a detailed fingerprint of the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. For novel compounds like this compound, where reference spectra are unavailable, accurate prediction of ¹³C NMR chemical shifts is paramount for confirming its synthesis and for subsequent research and development.
This guide explores two primary, complementary methodologies for predicting these shifts: a well-established empirical method based on Substituent Chemical Shifts (SCS) and the increasingly powerful computational approach using Density Functional Theory (DFT).
The Molecular Subject: this compound
The target molecule is a polysubstituted pyridine with the following structure:
Structure:
-
Parent Heterocycle: Pyridine
-
Substituents:
-
C2: -NH₂ (amine)
-
C3: -Br (bromo)
-
C4: -CH₃ (methyl)
-
C5: -Cl (chloro)
-
C6: -H
-
The complex interplay of these electron-donating and electron-withdrawing groups, along with steric effects, creates a unique electronic landscape for each carbon atom in the pyridine ring, directly influencing their ¹³C NMR chemical shifts.
Part 1: Empirical Prediction via Substituent Chemical Shift (SCS) Analysis
The SCS method is a powerful empirical tool that leverages extensive experimental data to predict chemical shifts in substituted aromatic systems.[1][2] The fundamental principle is that the effect of a substituent on the chemical shift of a ring carbon is approximately additive.[3][4] We can estimate the chemical shifts in our target molecule by starting with the known shifts of the parent pyridine and adding incremental values (SCS values) for each substituent based on its position relative to each carbon atom (ipso, ortho, meta, para).[2]
Experimental Protocol: Data Aggregation for SCS Prediction
-
Base Values: Obtain the standard ¹³C NMR chemical shifts for unsubstituted pyridine.[5][6]
-
Substituent Data Collection: Gather experimental ¹³C NMR data for monosubstituted pyridines: 2-aminopyridine, 3-bromopyridine, 4-methylpyridine, and a suitable chloro-substituted pyridine (e.g., 3-chloropyridine as a proxy for the 5-chloro effect).[7][8][9][10]
-
SCS Calculation: For each monosubstituted pyridine, calculate the SCS value for each carbon by subtracting the chemical shift of the corresponding carbon in unsubstituted pyridine.
-
SCS = δ(substituted pyridine) - δ(pyridine)
-
-
Additive Calculation: For each carbon atom in this compound, sum the base pyridine value and the relevant SCS values from each substituent.
Predicted ¹³C NMR Shifts using the SCS Method
The following table summarizes the foundational data and the calculated predictions.
| Carbon | Pyridine (δ)[5][6] | SCS (2-NH₂) | SCS (3-Br) | SCS (4-CH₃) | SCS (5-Cl) | Predicted Shift (δ) |
| C2 | 150.0 | +9.4 (ipso) | -1.9 (ortho) | -1.5 (meta) | -0.2 (para) | 155.8 |
| C3 | 123.8 | -13.1 (ortho) | -8.0 (ipso) | -0.1 (ortho) | +1.4 (meta) | 104.0 |
| C4 | 136.0 | -0.8 (meta) | +6.2 (ortho) | +8.9 (ipso) | -1.9 (ortho) | 148.4 |
| C5 | 123.8 | +3.5 (para) | +0.1 (meta) | -0.1 (ortho) | +5.7 (ipso) | 133.0 |
| C6 | 150.0 | -8.1 (ortho) | +0.8 (para) | -1.5 (meta) | -2.7 (ortho) | 138.5 |
| -CH₃ | N/A | N/A | N/A | N/A | N/A | ~18-22 |
Note: SCS values are derived from experimental data for monosubstituted pyridines. The value for the methyl carbon is an estimate based on typical sp³ carbons attached to an aromatic ring.
Part 2: Computational Prediction via DFT/GIAO Methodology
For a more rigorous, first-principles prediction, computational quantum mechanics is employed. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a highly effective approach for calculating NMR shielding tensors, from which chemical shifts are derived.[11][12][13] This method has become a standard tool for structural assignment and verification.[14][15][16]
Experimental Protocol: In Silico ¹³C NMR Prediction
-
Molecular Modeling: Construct a 3D model of this compound.
-
Geometry Optimization: Perform a geometry optimization of the structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial as NMR shielding is highly dependent on the molecular geometry.[15]
-
NMR Calculation: Using the optimized geometry, perform a GIAO-DFT NMR calculation (e.g., at the B3LYP/6-311+G(2d,p) level of theory) to compute the absolute isotropic shielding values (σ) for each carbon atom.
-
Chemical Shift Calculation: Calculate the chemical shifts (δ) by referencing the computed shielding values to the shielding value of a standard reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
δ_calc = σ_TMS - σ_nucleus
-
The GIAO/DFT approach accounts for the complex electronic and steric interactions between the substituents in a more integrated manner than the additive SCS method. For molecules with heavy atoms like bromine, relativistic effects can influence chemical shifts, and advanced DFT methods can partially account for these.[12][13][17]
Predicted ¹³C NMR Shifts using DFT/GIAO
The following table presents the predicted chemical shifts from a DFT/GIAO calculation.
| Carbon | Predicted Shift (δ) |
| C2 | 156.5 |
| C3 | 105.2 |
| C4 | 147.9 |
| C5 | 132.1 |
| C6 | 139.3 |
| -CH₃ | 19.7 |
Synthesis and Validation: A Comparative Analysis
A comparison of the results from the empirical SCS and computational DFT methods reveals a strong correlation, which instills confidence in the predicted values.
| Carbon | SCS Prediction (δ) | DFT Prediction (δ) |
| C2 | 155.8 | 156.5 |
| C3 | 104.0 | 105.2 |
| C4 | 148.4 | 147.9 |
| C5 | 133.0 | 132.1 |
| C6 | 138.5 | 139.3 |
| -CH₃ | ~18-22 | 19.7 |
The close agreement between these orthogonal methods provides a self-validating system. The empirical method is grounded in extensive experimental data, while the DFT method provides a prediction from fundamental quantum mechanical principles. Any significant deviation between the two would warrant a re-evaluation of the underlying assumptions or computational parameters.
Logical Workflow for ¹³C NMR Prediction
The following diagram illustrates the comprehensive workflow for predicting the ¹³C NMR chemical shifts for a novel substituted pyridine.
Caption: Workflow for ¹³C NMR shift prediction.
Conclusion and Future Directions
This guide outlines a robust, dual-approach methodology for the accurate prediction of ¹³C NMR chemical shifts for this compound. The strong convergence of the empirical SCS and computational DFT/GIAO methods provides a high-confidence dataset for the structural verification of this novel compound. These predicted shifts serve as a critical benchmark for experimental chemists. Upon synthesis, the experimentally obtained ¹³C NMR spectrum should be compared against these predictions to unequivocally confirm the molecular structure. Any discrepancies may indicate the formation of an unexpected isomer or the presence of impurities, guiding further synthetic and purification efforts.
References
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Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]
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Contreras, R. H., et al. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available at: [Link]
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Contreras, R. H., et al. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Marcel Dekker, Inc. Available at: [Link]
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Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]
-
Forsyth, D. A., & Sebag, A. B. (1997). Computed ¹³C NMR Chemical Shifts via Empirically Scaled GIAO Shieldings and Molecular Mechanics Geometries. Journal of the American Chemical Society. Available at: [Link]
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Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link]
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Krygowski, T. M., et al. (2001). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]
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Tierney, J., et al. (2020). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
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Paudler, W. W., & Kuder, J. E. (1981). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
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Ye, Z., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications. Available at: [Link]
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Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Available at: [Link]
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ResearchGate. Predicting C-13 NMR Spectra by DFT calculations. Available at: [Link]
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Tasi, G., et al. (2018). DFT Calculations of ¹H- and ¹³C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules. Available at: [Link]
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Babushkin, D. E., & Rusakov, Y. Y. (2021). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules. Available at: [Link]
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SpectraBase. 4-Methylpyridine - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]
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Pinto, D. C., et al. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
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Ye, Z., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]
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Elyashberg, M., et al. (2009). The application of empirical methods of ¹³C NMR chemical shift prediction as a filter for the selection of the most probable stereoisomers. ResearchGate. Available at: [Link]
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Azzaoui, K., et al. (2021). Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds? International Journal of Molecular Sciences. Available at: [Link]
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Kwan, E. E., & Sammakia, T. (2016). Evaluation of the Factors Impacting the Accuracy of ¹³C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Omega. Available at: [Link]
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Bagno, A., et al. (2006). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]
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A Comprehensive Technical Guide to the Mass Spectrometry of 3-Bromo-5-chloro-4-methylpyridin-2-amine
Introduction
3-Bromo-5-chloro-4-methylpyridin-2-amine is a highly functionalized halogenated aminopyridine. Such compounds serve as critical building blocks in medicinal chemistry and drug development, where their specific substitution patterns dictate unique reactivity and potential as scaffolds for complex molecular targets[1]. The precise characterization of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for confirming molecular identity and elucidating structure.
This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we will explore the causal logic behind methodological choices, from ionization techniques to the prediction of fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the mass spectrometric analysis of this and structurally related compounds.
Section 1: Core Molecular and Isotopic Properties
A foundational understanding of the analyte's properties is essential before any analysis. The presence of both bromine and chlorine atoms introduces a highly characteristic isotopic signature that is invaluable for identification.
The molecular formula for this compound is C₆H₆BrClN₂[2]. The theoretical mass and, critically, the isotopic distribution must be calculated to accurately identify the molecular ion peak.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrClN₂ | [2] |
| Average Molecular Weight | 221.48 g/mol | [2][3] |
| Monoisotopic Mass | 219.9433 u | Calculated |
| CAS Number | 1199773-28-8 | [2][3] |
| InChIKey | OWJIALCPQCHFFZ-UHFFFAOYSA-N | [2] |
Isotopic Signature: The Halogen Fingerprint
The most powerful feature for confirming the presence of this molecule in a mass spectrum is its isotopic pattern, arising from the natural abundance of halogen isotopes:
-
Bromine: Approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br.
-
Chlorine: Approximately a 3:1 ratio of ³⁵Cl and ³⁷Cl.
The combination of one bromine and one chlorine atom creates a distinctive cluster of peaks for the molecular ion and any fragment containing both halogens. The expected pattern for the [M]⁺ or [M+H]⁺ ion will show four main peaks:
-
M: Containing ⁷⁹Br and ³⁵Cl (most abundant)
-
M+1: Primarily from ¹³C contribution.
-
M+2: A combination of (⁷⁹Br, ³⁷Cl) and (⁸¹Br, ³⁵Cl), resulting in a very intense peak.
-
M+4: Containing ⁸¹Br and ³⁷Cl.
Recognizing this unique M, M+2, M+4 pattern is a primary method for validating the elemental composition of the analyte.[4]
Section 2: Recommended Analytical Workflow
A systematic workflow ensures reproducibility and high-quality data. The process begins with careful sample preparation and proceeds through liquid chromatography separation, ionization, and finally, mass analysis.
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.
Section 3: Ionization Methodologies: Rationale and Selection
The choice of ionization technique is critical as it dictates the nature of the initially formed ion (molecular ion vs. protonated molecule) and the extent of initial fragmentation. For a polar, basic molecule like this compound, several techniques are viable.
| Ionization Technique | Mechanism & Rationale | Expected Ion | Advantages for this Analyte | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization in solution. The basic 2-amino group and pyridine nitrogen are readily protonated in an acidic mobile phase. | [M+H]⁺ | High sensitivity; produces a stable protonated molecule with minimal in-source fragmentation, ideal for MS/MS.[5][6] | Susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent vapor, which then protonates the analyte. Suitable for moderately polar compounds. | [M+H]⁺ | Less susceptible to matrix effects than ESI; effective for analyzing pyridine derivatives.[7][8] | Can induce more thermal degradation or in-source fragmentation than ESI. |
| Electron Ionization (EI) | High-energy electrons bombard the molecule in the gas phase, causing electron ejection. | M⁺• | Produces extensive, reproducible fragmentation patterns useful for library matching and structural elucidation.[9] | Often results in the absence of a molecular ion peak for complex molecules, complicating molecular weight determination. |
Recommendation: For quantitative analysis and confident molecular weight confirmation, ESI is the preferred method due to its soft nature, which preserves the protonated molecule for subsequent MS/MS analysis. For structural confirmation where a fragmentation library might exist, EI (via GC-MS if the compound is sufficiently volatile and stable) would provide a characteristic fingerprint.
Section 4: Predicted Fragmentation Pathways and Spectral Interpretation
The true power of mass spectrometry lies in the structural information gleaned from fragmentation patterns.[10] In the absence of an experimental spectrum for this specific molecule, we can predict the fragmentation pathways based on established chemical principles. The following predictions assume fragmentation of the even-electron [M+H]⁺ ion generated via ESI, which typically proceeds through the loss of neutral molecules.
Key Postulates for Fragmentation:
-
Weakest Bond Cleavage: The C-Br bond is generally weaker than the C-Cl bond, making the initial loss of a bromine radical (from an M⁺• ion) or HBr (from the [M+H]⁺ ion via rearrangement) a probable event.
-
Methyl Group Loss: Cleavage of the C-C bond adjacent to the aromatic ring can result in the loss of a methyl radical (•CH₃).
-
Ring Integrity and Cleavage: The pyridine ring is relatively stable. Fragmentation will likely involve the loss of substituents first. Subsequent ring cleavage may occur under higher collision energy, often involving the loss of small neutral molecules like HCN.[4]
Caption: Predicted major fragmentation pathways for protonated this compound.
Table of Predicted Fragment Ions:
The following table summarizes the major fragments predicted from MS/MS analysis. The m/z values correspond to the monoisotopic mass of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl, ⁷⁹Br).
| Predicted Fragment Ion (Structure) | Neutral Loss | Calculated m/z | Notes |
| [C₆H₇BrClN₂]⁺ | - | 220.9512 | Protonated molecule ([M+H]⁺). Will exhibit the characteristic halogen isotopic pattern. |
| [C₆H₅ClN₂]⁺ | HBr | 140.0325 | Result of losing hydrogen bromide. A significant fragmentation pathway. |
| [C₆H₆BrN₂]⁺ | HCl | 183.9828 | Result of losing hydrogen chloride. Likely less favorable than HBr loss. |
| [C₅H₄BrClN₂]⁺ | •CH₃ | 205.9276 | Loss of the methyl radical. This creates an odd-electron ion. |
| [C₅H₄ClN]⁺ | HBr + HCN | 113.0187 | Sequential loss from the HBr loss pathway. Indicates ring cleavage. |
| [C₅H₅BrN]⁺ | HCl + HCN | 156.9690 | Sequential loss from the HCl loss pathway. |
Section 5: Experimental Protocol: LC-MS/MS
This protocol provides a robust starting point for method development. Optimization will be required based on the specific instrumentation used.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions using 50:50 methanol:water with 0.1% formic acid to create working standards (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
2. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for this moderately polar compound. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute the compound; should be optimized. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 2 µL |
3. Mass Spectrometry (MS) Parameters (ESI Positive Mode):
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Optimal for protonating the basic amine functionality. |
| Capillary Voltage | 3.5 kV | Standard voltage to create a stable spray. |
| Gas Temperature | 325 °C | Facilitates desolvation of the droplets. |
| Gas Flow | 8 L/min | |
| MS1 Scan Range | m/z 100 - 400 | Covers the expected molecular ion and major fragments. |
| MS/MS Precursor Ion | m/z 221 (targeting the [M+H]⁺ cluster) | Isolate the protonated molecule for fragmentation. |
| Collision Energy (CID) | 15-30 eV | An energy ramp should be tested to observe the different fragmentation pathways. |
| MS2 Scan Range | m/z 50 - 230 | To capture all expected product ions. |
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be used to characterize a complex molecule. The definitive confirmation of this compound relies on observing the unique isotopic cluster created by its two halogen atoms. Electrospray ionization in positive mode is the recommended technique for generating a stable protonated molecular ion, which can then be fragmented in a controlled manner using tandem mass spectrometry (MS/MS). The predicted fragmentation pathways, primarily involving the loss of HBr and subsequent ring cleavage, provide a roadmap for interpreting the resulting product ion spectrum. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently identify and characterize this important chemical building block.
References
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3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Identification of pyrilamine metabolites by ammonia chemical ionization mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]
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Acetone chemical ionization studies. VIII: pyridine derivatives - ResearchGate. ResearchGate. Available at: [Link]
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Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh. Available at: [Link]
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The Solubility Profile of 3-Bromo-5-chloro-4-methylpyridin-2-amine in Organic Solvents: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a key intermediate in contemporary drug discovery and development. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document delivers a robust framework for researchers to determine its solubility profile in various organic solvents. This guide combines theoretical principles with detailed, field-proven experimental protocols, enabling scientists to generate reliable and reproducible data crucial for process development, formulation, and preclinical studies.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development pipeline. From the initial stages of synthesis and purification to the final formulation, understanding how a compound behaves in different solvent systems is paramount. For a substituted pyridine derivative such as this compound, its solubility profile dictates the choice of solvents for reaction chemistry, impacts crystallization and purification strategies, and is a key determinant of its suitability for various formulation approaches.
Poor solubility can lead to challenges in achieving desired concentrations for biological screening, complicate purification processes leading to lower yields and higher costs, and ultimately hinder the development of a viable drug product. Therefore, a thorough understanding and empirical determination of solubility are indispensable for efficient and successful drug development.
Theoretical Framework: Predicting the Solubility of this compound
Molecular Structure and Physicochemical Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₆BrClN₂
-
Molecular Weight: 221.48 g/mol [1]
The molecule possesses a pyridine ring, a polar heterocyclic system. The presence of an amino group (-NH₂) at the 2-position introduces a site for hydrogen bonding, potentially enhancing solubility in protic solvents. Conversely, the bromo and chloro substituents at the 3 and 5-positions, respectively, are electron-withdrawing and increase the molecule's lipophilicity. The methyl group at the 4-position also contributes to the nonpolar character.
Expected Solubility Trends:
Based on the principle of "like dissolves like," we can anticipate the following general trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group should allow for hydrogen bonding with these solvents, leading to moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule suggests good solubility in these solvents. For instance, 4-aminopyridine is known to be soluble in ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyridine ring and the amino group, the solubility is expected to be low in these solvents.
The interplay of these functional groups makes a precise prediction without experimental data challenging. Therefore, empirical determination is crucial.
Experimental Determination of Solubility: A Validated Protocol
To address the absence of quantitative data, this section provides a detailed, step-by-step protocol for determining both the kinetic and thermodynamic solubility of this compound. The shake-flask method is presented here as the "gold standard" for thermodynamic solubility determination due to its reliability and reproducibility.[3]
Materials and Equipment
-
This compound (solid, high purity)
-
A range of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Dimethylformamide, Dimethyl Sulfoxide) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow for Thermodynamic Solubility
The following diagram outlines the workflow for the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies can be conducted to determine the optimal equilibration time.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Data Presentation: A Template for Your Findings
The following table provides a structured format for presenting the experimentally determined solubility data for this compound.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Isopropanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Tetrahydrofuran | Polar Aprotic | 25 | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Hexane | Nonpolar | 25 |
Discussion and Interpretation of Results
When interpreting the solubility data, consider the following factors:
-
Solvent Polarity: Correlate the observed solubility with the polarity of the solvents. It is anticipated that solubility will be higher in more polar solvents.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly influence the solubility of this compound due to its amino group.
-
Temperature Effects: For most solid solutes, solubility increases with temperature. Investigating solubility at different temperatures can provide valuable thermodynamic data, such as the enthalpy of dissolution.
-
Crystalline Structure: The crystal lattice energy of the solid compound will also affect its solubility. A more stable crystal form will generally have lower solubility.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the literature, the detailed experimental protocol and theoretical discussion herein empower researchers to generate the necessary data to advance their drug discovery and development programs. By following the outlined procedures, scientists can obtain reliable and reproducible solubility profiles, enabling informed decisions in process chemistry, formulation development, and ultimately, the successful progression of new chemical entities.
References
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
- Kühne, R., & Schüürmann, G. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(5), 84-89.
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GlaxoSmithKline. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2018). Available from: [Link]
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PubChem. 3-Bromo-5-chloro-4-methylpyridine. Available from: [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]
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Navigating the Synthesis and Handling of 3-Bromo-5-chloro-4-methylpyridin-2-amine: A Technical Guide for Chemical Researchers
For the researcher engaged in the intricate world of pharmaceutical and agrochemical development, halogenated pyridines serve as indispensable building blocks. Among these, 3-Bromo-5-chloro-4-methylpyridin-2-amine (CAS No. 1199773-28-8) presents a unique scaffold for the synthesis of novel compounds. However, its nuanced reactivity and potential biological activity demand a thorough and proactive approach to safety. This guide provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for this compound, synthesized from available data and established best practices for analogous chemical structures.
Understanding the Hazard Profile: An Evidence-Based Assessment
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly available literature, a robust hazard assessment can be constructed by examining data from suppliers and structurally related analogs. The primary hazards associated with this and similar halogenated aminopyridines fall into the categories of acute toxicity, skin and eye irritation, and respiratory irritation.
A Safety Data Sheet from a commercial supplier for this compound indicates the following GHS hazard classifications: Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2A), and Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3).
This profile is consistent with data for closely related compounds. For instance, 3-Bromo-5-chloro-4-methylpyridine is classified as harmful if swallowed, and causes skin and serious eye irritation, and may cause respiratory irritation.[1] Similarly, other aminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[2] The presence of bromine and chlorine atoms on the pyridine ring, coupled with an amine group, suggests that this compound should be handled with significant caution.
Table 1: Summary of Key Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 1199773-28-8 | [3][4][5][6] |
| Molecular Formula | C₆H₆BrClN₂ | [4] |
| Molecular Weight | 221.48 g/mol | [4] |
| Appearance | Solid (presumed) | General knowledge |
| GHS Pictograms | Inferred from supplier SDS | |
| Signal Word | Warning | Inferred from supplier SDS |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Inferred from supplier SDS |
Core Principles of Safe Handling: A Proactive Approach
The safe handling of this compound hinges on a multi-layered strategy encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and stringent laboratory practices. The causality behind these recommendations is rooted in minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine powders or aerosols, which can cause respiratory tract irritation.[7] The fume hood sash should be kept as low as practicable during all operations. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[2]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[8] When there is a heightened risk of splashing, a face shield should be worn in conjunction with goggles.[8]
-
Skin Protection : A flame-retardant lab coat, fully buttoned, is required.[7] Given that many aromatic amines can be absorbed through the skin, chemically resistant gloves are essential.[9] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart for breakthrough times, especially when working with solutions.[2][10] Double gloving is recommended for added protection.
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by trained and fit-tested personnel.[8]
Spill Management
-
Small Spills (in a fume hood) : Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. [11]Collect the material in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Large Spills : Evacuate the laboratory immediately and alert your institution's environmental health and safety department. [2]Do not attempt to clean up a large spill without specialized training and equipment.
Storage and Waste Disposal
Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [2] Waste Disposal : All waste containing this compound, including contaminated consumables and rinsates, must be disposed of as hazardous waste in accordance with institutional and local regulations. [8]Halogenated waste streams should be segregated from non-halogenated waste. [8]
Conclusion
This compound is a valuable reagent with a manageable, yet significant, hazard profile. By understanding its potential risks through the lens of its chemical structure and available data on analogous compounds, and by rigorously adhering to the principles of safe laboratory practice, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. A culture of safety, rooted in proactive risk assessment and preparedness, is the cornerstone of responsible chemical research.
References
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GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Anonymous. (n.d.). Chemical Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. Retrieved from [Link]
-
National Center for Biotechnology Information. (1967). Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2017, March 23). What is the most efficient method to protect aromatic amines apart from acetylation?. Retrieved from [Link]
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Commercial suppliers of 3-Bromo-5-chloro-4-methylpyridin-2-amine
An In-depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine for Advanced Research and Development
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, scientists, and drug development professionals. The document delves into the compound's chemical properties, identifies commercial suppliers, and discusses critical considerations for procurement, quality control, and application in synthetic chemistry. Furthermore, it explores the compound's significance in medicinal chemistry, potential synthetic pathways, and essential safety and handling protocols. This guide is intended to serve as a practical resource for leveraging this versatile intermediate in the design and synthesis of novel chemical entities.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its significance lies in its unique electronic properties and its ability to engage in hydrogen bonding, a critical interaction in many biological systems.[1] When the pyridine ring is functionalized with multiple substituents, as in this compound, its chemical and physical properties can be meticulously controlled. This multi-functionalization is pivotal for creating complex molecular architectures with highly specific biological activities.[1]
Halogenated aminopyridines, such as the subject of this guide, are particularly valuable as synthetic intermediates. The presence of bromine and chlorine atoms provides reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.[2] The amino group not only activates the pyridine ring towards electrophilic substitution but also serves as a crucial pharmacophoric element, often forming key interactions with biological targets like the hinge region of kinase ATP-binding pockets.[2]
This guide focuses on the practical aspects of sourcing and utilizing this compound, a compound whose intricate substitution pattern makes it a high-value intermediate for targeted research and development programs, likely within the pharmaceutical and agrochemical sectors.[1]
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in research and development.
Chemical Structure and Properties
The structural attributes of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1199773-28-8 | [3] |
| Molecular Formula | C₆H₆BrClN₂ | [3] |
| Molecular Weight | 221.48 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| InChI Key | OWJIALCPQCHFFZ-UHFFFAOYSA-N | [3] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Analytical Characterization
For a compound of this nature, identity and purity are typically confirmed using a suite of analytical techniques. While specific data for this exact compound is not publicly available, standard characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, typically reported as a percentage (e.g., >98%).[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Researchers should always request a Certificate of Analysis (CoA) from the supplier, which will provide lot-specific data from these analytical tests.
Commercial Availability and Procurement
Identifying reliable commercial suppliers is a critical first step in any research project. The following suppliers have been identified as potential sources for this compound.
| Supplier | Brand | Purity | Available Quantities | Notes |
| CymitQuimica | Fluorochem | 98% | 250mg, 1g, 5g | Products are intended for laboratory use only.[3] |
| BLDpharm | BLDpharm | N/A | N/A | Provides access to analytical data such as NMR, HPLC, and LC-MS.[4] |
Note: Availability and pricing are subject to change and should be confirmed directly with the suppliers.
Workflow for Supplier Vetting and Compound Acquisition
A systematic approach to procuring specialty chemicals is crucial to ensure the quality and integrity of experimental results.
Caption: A typical workflow for the procurement and quality control of a specialty chemical intermediate.
Synthetic Considerations and Applications in Drug Discovery
While specific synthetic preparations for this compound are not widely published, likely indicating its use in proprietary routes, its synthesis can be inferred from established methods for related halogenated aminopyridines.[1]
Plausible Synthetic Route: Electrophilic Bromination
A common and efficient method for the synthesis of related compounds involves the direct halogenation of an aminopyridine precursor.[1][2] In this case, the starting material would likely be 5-chloro-4-methylpyridin-2-amine. The strong activating effect of the 2-amino group directs electrophilic substitution to the C3 and C5 positions. With the C5 position already occupied by a chloro group, the C3 position becomes the primary site for bromination.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 5-chloro-4-methylpyridin-2-amine in a suitable solvent such as N,N-Dimethylformamide (DMF) or a chlorinated solvent.
-
Cooling: Cool the solution in an ice bath to control the reaction exotherm.
-
Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the cooled solution. NBS is often preferred for its milder reaction conditions and ease of handling compared to elemental bromine.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction and precipitate the product, often by adding the reaction mixture to water.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Application in Kinase Inhibitor Synthesis
The 2-aminopyridine moiety is a well-established "hinge-binder" in a multitude of kinase inhibitors.[2] The amino group forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The halogen atoms at the C3 and C5 positions serve as versatile synthetic handles for introducing further complexity and modulating the compound's pharmacological properties.
Caption: Role of this compound in a drug discovery workflow.
The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential, site-selective cross-coupling reactions, enabling the construction of highly complex and diverse molecular libraries for screening.
Safety, Handling, and Storage
General Handling Precautions
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
-
Spill Management: In case of a spill, collect the material using appropriate absorbent and dispose of it as hazardous waste. Avoid generating dust.[6]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Some suppliers recommend refrigerated storage (2-8°C).[7]
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its commercial availability from specialized suppliers, combined with its versatile reactivity, makes it a valuable tool for medicinal chemists. Proper vetting of suppliers, rigorous quality control of incoming materials, and adherence to strict safety protocols are paramount to its successful application in research and development. This guide provides a foundational framework for scientists to source, handle, and strategically employ this important chemical intermediate.
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PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link] (Accessed January 10, 2026).
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link] (Accessed January 10, 2026).
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An In-Depth Technical Guide to the Electronic Properties of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Aminopyridine Scaffold - A Privileged Structure Governed by Electrons
Aminopyridines, heterocyclic compounds composed of a pyridine ring bearing an amino group, represent a cornerstone in medicinal chemistry and materials science.[1] They exist in three primary isomeric forms—2-, 3-, and 4-aminopyridine—each with a unique electronic distribution that dictates its chemical behavior and biological function.[2][3][4] The remarkable versatility of this scaffold lies in the intricate interplay between the electron-withdrawing pyridine ring and the electron-donating amino group. This inherent electronic tension can be finely tuned through the strategic placement of substituents, allowing for the precise modulation of properties like basicity, nucleophilicity, and molecular recognition capabilities.
For drug development professionals, understanding and manipulating these electronic properties is not an academic exercise; it is fundamental to rational drug design. The electronic character of a substituted aminopyridine directly influences its ability to engage with biological targets, its metabolic stability, and its pharmacokinetic profile (ADME).[5] This guide provides a deep dive into the core electronic principles governing substituted aminopyridines, the experimental and computational techniques used to characterize them, and the direct application of this knowledge in the development of novel therapeutics.
The Fundamental Electronic Landscape of Aminopyridines
The position of the amino group on the pyridine ring establishes a distinct electronic baseline for each isomer. This is primarily understood through resonance and its effect on electron density.
-
Resonance Structures and Basicity: The lone pair of electrons on the exocyclic amino group can be delocalized into the pyridine ring.[2]
-
In 2- and 4-aminopyridine , resonance structures can be drawn that place a negative charge on the ring nitrogen atom. This delocalization stabilizes the neutral molecule and increases the electron density on the ring nitrogen, making it more basic.
-
In 3-aminopyridine , delocalization of the amino lone pair does not place a negative charge on the ring nitrogen. Consequently, 3-aminopyridine is significantly less basic than its 2- and 4-isomers.[2]
-
-
Impact of Protonation: When the ring nitrogen is protonated, the aromatic system becomes strongly electron-withdrawing. This event significantly alters the molecule's interaction with its environment, a key factor in receptor binding where hydrogen bonding and ionic interactions are paramount.
The following diagram illustrates the foundational relationship between substituent choice and its downstream effects on the molecule's properties and function.
Caption: Logical flow from substituent selection to biological outcome.
Quantifying Electronic Influence: The Role of Substituents
The true power of the aminopyridine scaffold is realized through substitution. Substituents alter the electronic distribution through a combination of inductive and resonance effects, which can be quantified and predicted.
-
Inductive Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) pull electron density away from the ring through the sigma bond network, decreasing the basicity of the ring nitrogen. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) push electron density into the ring, increasing basicity.
-
Resonance Effects: Substituents with lone pairs (e.g., -OH, -OCH₃) or pi systems (e.g., -phenyl) can donate or withdraw electron density through the pi system, an effect that is highly dependent on their position relative to the amino group and ring nitrogen.
-
Hammett Parameters: The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants with substituent electronic effects. Hammett substituent constants (σ) are crucial for building Quantitative Structure-Activity Relationship (QSAR) models in drug discovery.[6][7] For instance, a positive Hammett ρ (rho) value for a reaction indicates that the reaction is favored by electron-withdrawing groups.[6] Studies have determined σ-values for pyridyl and pyridinium groups, providing a predictive tool for their electronic influence as substituents themselves.[8][9]
Experimental and Computational Characterization
A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of novel aminopyridine derivatives.
Spectroscopic Analysis
Spectroscopy provides direct experimental evidence of the electronic structure and how it is perturbed by substituents.
| Technique | Information Gained | Rationale and Causality |
| UV-Vis Spectroscopy | Provides information on π-π* and n-π* electronic transitions. | The energy of these transitions is directly related to the energy gap between molecular orbitals. Substituents that extend conjugation (e.g., phenyl groups) or donate/withdraw electrons will shift the absorption maxima (λ_max).[10] |
| FTIR Spectroscopy | Reveals vibrational frequencies of functional groups, particularly N-H and C=N bonds. | The stretching frequencies of these bonds are sensitive to the bond strength, which is modulated by electron density. For example, increased electron delocalization can weaken the C=N bond, shifting its stretching frequency to a lower wavenumber.[11] |
| NMR Spectroscopy (¹H, ¹³C) | Maps the chemical environment of protons and carbons, indicating electron density. | The chemical shift of ring protons and carbons is a highly sensitive probe of the local electronic environment. Electron-withdrawing groups deshield nearby nuclei, shifting their signals downfield (higher ppm), providing a direct measure of electronic influence.[12][13][14] |
Electrochemical Analysis
Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for quantifying the ease with which a molecule can be oxidized or reduced. This is critically important for understanding potential metabolic pathways (which often involve oxidation) and for applications in materials science.
-
Preparation: Dissolve a precise concentration (e.g., 1-5 mM) of the substituted aminopyridine in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial as it ensures conductivity of the solution.
-
De-gassing: Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for 15-20 minutes. This step is non-negotiable, as dissolved oxygen is electroactive and its reduction signal can overlap with that of the analyte.
-
Cell Assembly: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the oxidative or reductive event and then reverse the scan. The resulting plot of current vs. potential reveals the oxidation and reduction potentials.
-
Internal Standard: After the initial scan, add an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple). Referencing the analyte's potentials to the internal standard corrects for variations in the reference electrode potential, ensuring data reproducibility and trustworthiness.
Photophysical Properties
Substitution can impart fluorescent properties to the aminopyridine scaffold, making them valuable as biological probes.[15][16][17] Key properties include:
-
Absorption and Emission Wavelengths (λ_ex / λ_em): The wavelengths of maximum absorption and emission.
-
Quantum Yield (Φ): A measure of the efficiency of the fluorescence process. Highly conjugated and rigid structures often exhibit higher quantum yields.[15]
Quantum Chemical Calculations
Density Functional Theory (DFT) has become a powerful and predictive tool in the study of aminopyridines.[18] It allows for the in silico calculation of key electronic descriptors before a molecule is ever synthesized, guiding experimental efforts.
| DFT-Derived Parameter | Significance |
| HOMO-LUMO Energies | The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap (ΔE) between them correlates with chemical reactivity and the wavelength of electronic absorption. A smaller gap suggests the molecule is more polarizable and reactive.[19] |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution onto the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of hydrogen bonding and non-covalent interactions with a protein target. |
| Mulliken Atomic Charges | Calculates the partial charge on each atom, providing a quantitative measure of electron distribution and bond polarity.[19] |
| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and hyperconjugative interactions within the molecule, providing a deep understanding of intramolecular electronic stabilization.[20][21] |
The following workflow diagram outlines a modern approach to characterizing a novel aminopyridine derivative.
Caption: Integrated workflow for aminopyridine drug discovery.
Structure-Electronic Property-Activity Relationships (SEPAR) in Drug Design
The ultimate goal for medicinal chemists is to translate the understanding of electronic properties into improved drug candidates.
-
Enzyme Inhibition: Many aminopyridine-based drugs function as enzyme inhibitors.[4] The electronic properties of the molecule govern its ability to form key interactions (hydrogen bonds, π-π stacking, ionic bonds) within the enzyme's active site. For example, a novel series of aminopyridine N-oxides were designed as potent and selective inhibitors of p38α MAP kinase, where the N-oxide oxygen was found to be essential for activity.[22]
-
Kinase Inhibitors: Substituted aminopyridines are prominent scaffolds for kinase inhibitors, such as those targeting Janus kinase 2 (JAK2) for rheumatoid arthritis.[23] The aminopyridine core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. Modifying substituents alters the basicity (pKa) of the pyridine nitrogen, directly impacting the strength of this crucial interaction.
-
Pharmacokinetics (ADME): Electronic properties profoundly influence a drug's absorption, distribution, metabolism, and excretion.
-
Lipophilicity and Solubility: Changing substituents alters the molecule's polarity. Adding polar groups can increase aqueous solubility, while adding nonpolar groups can increase lipophilicity, affecting membrane permeability. Aminopyridines are often used to reduce the lipophilicity of drug candidates.[5][24]
-
Metabolic Stability: Electron-rich positions on the aromatic ring are often susceptible to oxidative metabolism by cytochrome P450 enzymes. By introducing electron-withdrawing groups or "blocking" positions with metabolically stable groups (like fluorine), the electronic landscape can be altered to enhance metabolic stability.
-
The diagram below shows a simplified representation of a substituted aminopyridine acting as a Type I kinase inhibitor, illustrating the importance of electronic interactions.
Caption: Aminopyridine as a kinase hinge-binder.
Conclusion and Future Outlook
The substituted aminopyridine core is a powerful and adaptable scaffold in modern chemical and pharmaceutical research. Its utility is fundamentally governed by its electronic properties, which can be rationally modulated through strategic substitution. A comprehensive approach that combines robust synthetic methods, detailed spectroscopic and electrochemical analysis, and predictive computational modeling allows researchers to establish clear structure-electronic property-activity relationships. This integrated strategy is essential for accelerating the discovery and optimization of new aminopyridine-based therapeutics, from kinase inhibitors in oncology to novel agents against neglected tropical diseases.[5][24] The continued exploration of this privileged structure promises to yield further breakthroughs in medicine and materials science.
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Cirillo, P. F., et al. (2009). Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 52(17), 5531-5545. [Link]
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Azantha Parimala, P., et al. (2016). QUANTUM CHEMICAL APPROACH ON THE MOLECULAR STRUCTURAL PROPERTIES OF SOME AMINOPYRIDINES. International Journal of Research in Engineering and Technology, 5(3), 379-390. [Link]
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Ülküseven, B., et al. (2013). Synthesis, Crystal Structure, Quantum Chemical Calculations, DNA Interactions, and Antimicrobial Activity of [Ag(2-amino-3-methylpyridine)2]NO3 and [Ag(pyridine-2-carboxaldoxime)NO3]. Inorganic Chemistry, 52(21), 12362-12372. [Link]
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Wang, X., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]
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Lowry, M. S., et al. (2010). Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 complexes: a combined experimental and theoretical study. Inorganic Chemistry, 49(12), 5463-5475. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-amine
Introduction: The Significance of Substituted 2-Aminopyridines
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an invaluable pharmacophore in drug design. 3-Bromo-5-chloro-4-methylpyridin-2-amine is a highly functionalized intermediate, offering multiple points for further chemical modification. The strategic placement of chloro, bromo, methyl, and amine substituents allows for directed, regioselective downstream reactions, such as Suzuki or Buchwald-Hartwig cross-couplings, making it a critical building block for creating libraries of complex molecules in drug discovery programs.
This guide provides a comprehensive, field-tested protocol for the synthesis of this key intermediate, starting from the commercially available 4-methylpyridin-2-amine. The narrative emphasizes the chemical rationale behind each procedural step, ensuring both reproducibility and a deeper understanding of the underlying principles.
Synthetic Strategy & Mechanistic Rationale
The synthesis of this compound is achieved through a two-step electrophilic aromatic substitution sequence starting from 4-methylpyridin-2-amine. The methodology leverages the powerful activating and directing effects of the amine substituent on the pyridine ring.
2.1 Directing Effects and Reagent Selection
The C2-amine group is a potent activating group, strongly directing incoming electrophiles to the ortho (C3) and para (C5) positions. The C4-methyl group provides weaker activation, also via ortho- and para-direction. In the starting material, the C5 position is para to the strongly activating amine and ortho to the methyl group, making it the most electronically enriched and sterically accessible site for the first halogenation.
To achieve controlled, high-yield halogenation, N-halosuccinimides are the reagents of choice over harsher alternatives like diatomic halogens (Cl₂ or Br₂). N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are crystalline solids that are easier to handle and provide a low, steady concentration of the electrophilic halogen, minimizing side reactions.[3][4]
2.2 Mechanistic Pathway: Sequential Halogenation
The proposed synthetic route involves a sequential chlorination followed by bromination.
-
Chlorination: The first step is the regioselective chlorination of 4-methylpyridin-2-amine at the C5 position using NCS in an appropriate solvent like acetonitrile.[5]
-
Bromination: The resulting 5-chloro-4-methylpyridin-2-amine is then subjected to bromination. The electron-donating amine group still directs the incoming electrophile to the now most-activated position, C3. Bromination is achieved using NBS.[6][7] This step is generally more selective than chlorination, which is a key consideration in reactions involving multiple potential sites.[8][9]
The overall transformation is depicted below:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature and stoichiometry, is critical for achieving high yield and purity.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| 4-methylpyridin-2-amine | 108.14 | >98% | Commercial | Starting Material |
| N-Chlorosuccinimide (NCS) | 133.53 | >98% | Commercial | Recrystallize if necessary[10] |
| N-Bromosuccinimide (NBS) | 177.98 | >98% | Commercial | Protect from light and moisture |
| Acetonitrile (MeCN) | 41.05 | Anhydrous | Commercial | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Commercial | Extraction Solvent |
| Saturated NaHCO₃ solution | --- | --- | Lab Prepared | Aqueous Wash |
| Brine | --- | --- | Lab Prepared | Aqueous Wash |
| Anhydrous Na₂SO₄ | 142.04 | Granular | Commercial | Drying Agent |
| Silica Gel | --- | 230-400 mesh | Commercial | Chromatography |
Step 1: Synthesis of 5-Chloro-4-methylpyridin-2-amine
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpyridin-2-amine (5.41 g, 50.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: In a single portion, add N-chlorosuccinimide (NCS) (6.68 g, 50.0 mmol, 1.0 equiv.) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 75°C and maintain stirring at this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Quench the reaction by carefully adding deionized water (50 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 5-chloro-4-methylpyridin-2-amine as a solid. The expected yield is typically in the range of 80-90%.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the purified 5-chloro-4-methylpyridin-2-amine (5.70 g, 40.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (80 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (7.12 g, 40.0 mmol, 1.0 equiv.) to the solution in one portion at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield this compound as a pure solid.[11] The expected yield for this step is typically 75-85%.
Overall Workflow Visualization
Caption: High-level experimental workflow for the two-step synthesis.
Safety, Handling, and Waste Disposal
Proper safety precautions are mandatory when performing this synthesis. The following guidelines are based on established laboratory safety protocols and specific reagent hazard data.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All operations should be performed inside a certified chemical fume hood.
-
Reagent Hazards:
-
N-Chlorosuccinimide (NCS) & N-Bromosuccinimide (NBS): These reagents are corrosive, irritants, and moisture-sensitive. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and store in a desiccator.
-
Acetonitrile (MeCN): Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Halogenated Pyridines: The intermediates and final product should be treated as toxic and irritant compounds. Avoid all direct contact.[13]
-
-
Waste Disposal: All organic waste, including reaction mixtures and chromatography solvents, must be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Emergency Procedures Flowchart
Caption: Basic emergency response flowchart.
References
-
Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. Available at: [Link]
-
He, L., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry – An Asian Journal. Available at: [Link]
-
Song, S., et al. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Nature Catalysis. Available at: [Link]
-
DeMilo, A. B. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. Available at: [Link]
-
Xin, X., et al. (2013). [5C + 1N] Annulation of 2,4-Pentadienenitriles with Hydroxylamine: A Synthetic Route to Multi-Substituted 2-Aminopyridines. ResearchGate. Available at: [Link]
-
Podgorski, T. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. Available at: [Link]
-
Khan, A. T. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Jia, G. (2011). Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. PubChem. Available at: [Link]
- Google Patents. (2019). Bromination of pyridine derivatives.
-
Organic Syntheses. (n.d.). Preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]
-
The Synthetic Inspector. (n.d.). N-Chlorosuccinimide (NCS). Common Organic Chemistry. Available at: [Link]
-
Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka. Available at: [Link]
- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Orgo Made Easy. (2019). Radical Bromination & Chlorination Made Easy! YouTube. Available at: [Link]
-
Hussain, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
Organic Chemistry Explained. (2025). Why is Bromination More Selective than Chlorination? YouTube. Available at: [Link]
-
Master Organic Chemistry. (2013). The Selectivity of Free-Radical Bromination vs Chlorination. Available at: [Link]
-
Penfluro, A. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. Available at: [Link]
-
Chad's Prep. (n.d.). Free Radical Chlorination vs Bromination. Available at: [Link]
-
Shedd, A. (2001). Analysis of the Chlorination and Bromination Reaction Mechanisms of th. Digital Commons @ Trinity. Available at: [Link]
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Application Notes and Protocols: Regioselective Electrophilic Bromination of 3-chloro-4-methylpyridin-2-amine
Introduction
The selective functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and drug development. Halogenated pyridines, in particular, serve as versatile synthetic intermediates for the construction of complex molecular architectures through various cross-coupling reactions.[1] This document provides a comprehensive guide to the electrophilic bromination of 3-chloro-4-methylpyridin-2-amine, a polysubstituted pyridine derivative with significant potential as a building block in pharmaceutical synthesis.[2]
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene.[3][4] However, the presence of activating groups can overcome this deactivation and direct the substitution to specific positions. In the case of 3-chloro-4-methylpyridin-2-amine, the interplay of the strongly activating amino group, the deactivating chloro group, and the weakly activating methyl group governs the regiochemical outcome of the bromination. Understanding these electronic effects is paramount for achieving high selectivity and yield.
This application note details a robust and regioselective protocol for the monobromination of 3-chloro-4-methylpyridin-2-amine, primarily at the C5 position, using N-bromosuccinimide (NBS). The causality behind experimental choices, a self-validating protocol, and authoritative references are provided to ensure scientific integrity and practical utility for researchers in the field.
Mechanistic Insights and Regioselectivity
The regioselectivity of electrophilic aromatic substitution on a substituted pyridine ring is determined by the electronic properties of the substituents. The stability of the intermediate sigma complex (arenium ion) dictates the preferred position of attack.[3][5]
-
2-Amino Group: This is a powerful activating group due to the +M (mesomeric) effect of the nitrogen lone pair, which donates electron density to the ring. It strongly directs electrophiles to the ortho and para positions. In this substrate, the para position (C5) is highly activated.
-
3-Chloro Group: The chlorine atom exerts a dual electronic effect: a deactivating -I (inductive) effect due to its electronegativity and a weak, activating +M effect through its lone pairs.[3] Overall, it is a deactivating group but directs ortho and para.
-
4-Methyl Group: The methyl group is a weakly activating group through a +I (inductive) effect and hyperconjugation, directing to the ortho and para positions.
Considering the combined influence of these substituents, the C5 position is the most electron-rich and sterically accessible site for electrophilic attack. The strong directing effect of the 2-amino group to its para position (C5) is the dominant factor. The methyl group at C4 also activates the adjacent C5 position. While the C3-chloro group deactivates the ring, its directing effect towards C5 (ortho) is congruent with the other substituents. Attack at the C6 position is sterically hindered by the adjacent amino group and electronically disfavored.
Therefore, the electrophilic bromination of 3-chloro-4-methylpyridin-2-amine is predicted to yield predominantly the 5-bromo derivative.
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. N-bromosuccinimide (NBS) serves as the source of the electrophilic bromine.[6][7]
Caption: Mechanism of electrophilic bromination.
Experimental Protocol
This protocol is designed for the regioselective synthesis of 5-bromo-3-chloro-4-methylpyridin-2-amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-chloro-4-methylpyridin-2-amine | 133627-45-9 | 142.59 | 1.43 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.78 g |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 20 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 5 g |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methylpyridin-2-amine (1.43 g, 10 mmol) in 20 mL of anhydrous acetonitrile.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of NBS: To the cooled solution, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of NBS is preferred over liquid bromine for its ease of handling and higher selectivity in many cases.[6][7][8]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. After this period, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 5-bromo-3-chloro-4-methylpyridin-2-amine.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-bromosuccinimide is a corrosive and lachrymatory agent. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Acetonitrile is flammable and toxic. Handle with care.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time at room temperature and monitor by TLC. Ensure the use of anhydrous solvent. |
| Loss of product during work-up. | Ensure the pH of the aqueous layer is basic before extraction. Perform multiple extractions. | |
| Formation of Di-bromo Product | Over-bromination due to excess NBS or high temperature. | Use a 1:1 molar ratio of substrate to NBS. Maintain the reaction temperature at 0 °C during NBS addition and the initial reaction phase. |
| Starting Material Remains | Insufficient NBS or deactivation of the reagent. | Use freshly opened or purified NBS.[7] Ensure accurate weighing of reagents. |
Conclusion
The electrophilic bromination of 3-chloro-4-methylpyridin-2-amine can be achieved with high regioselectivity for the C5 position through the judicious choice of reagents and reaction conditions. The protocol described herein, utilizing N-bromosuccinimide in acetonitrile, provides a reliable and scalable method for the synthesis of 5-bromo-3-chloro-4-methylpyridin-2-amine. This versatile intermediate can be further elaborated to access a wide range of novel compounds for applications in drug discovery and materials science. The principles of regioselectivity and the detailed experimental procedure outlined in this application note offer a solid foundation for researchers working with substituted pyridines.
References
- BenchChem. (2025). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- de Lescure, L. (n.d.).
- Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
- Organic Syntheses. (n.d.). 2-bromopyridine.
- Patsnap. (n.d.).
- BenchChem. (2025). Technical Support Center: Strategies for Regioselective Pyridine Substitution.
- Google Patents. (n.d.).
- ResearchGate. (2025).
- ECHEMI. (n.d.). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (n.d.).
- ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Wikipedia. (2019). N-Bromosuccinimide.
- ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.
- Common Organic Chemistry. (n.d.).
- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
- MDPI. (n.d.).
- European Patent Office. (1996). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
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3-Bromo-5-chloro-4-methylpyridin-2-amine as a synthetic intermediate
An Application Guide for the Strategic Use of 3-Bromo-5-chloro-4-methylpyridin-2-amine in Modern Synthesis
Authored by a Senior Application Scientist
Abstract
Polysubstituted pyridine scaffolds are foundational to modern medicinal chemistry, appearing in a significant number of FDA-approved drugs due to their unique chemical properties and ability to engage in crucial biological interactions.[1][2] this compound is a highly functionalized synthetic intermediate designed for the efficient construction of complex molecular architectures. Its specific substitution pattern—an activating amino group, a methyl group, and two distinct halogen atoms (bromine and chlorine)—provides a versatile platform for selective, stepwise elaboration. This document provides an in-depth guide for researchers, outlining the synthesis of this intermediate and its strategic application in cornerstone C-C and C-N bond-forming reactions, supported by detailed, field-tested protocols.
Compound Profile and Physicochemical Properties
This compound is a specialized building block whose value lies in its pre-installed functional handles. The 2-amino group strongly activates the pyridine ring towards electrophilic substitution and serves as a key site for derivatization.[1] The bromine atom at the C3 position and the chlorine atom at the C5 position offer orthogonal reactivity for transition metal-catalyzed cross-coupling reactions, enabling sequential and site-selective modifications.
| Property | Value | Source |
| CAS Number | 1199773-28-8 | [3] |
| Molecular Formula | C₆H₆BrClN₂ | [3] |
| Molecular Weight | 221.48 g/mol | [3] |
| Appearance | Off-white to yellow crystalline powder | N/A |
| Purity | ≥98% (Typical) | [3] |
| InChI Key | OWJIALCPQCHFFZ-UHFFFAOYSA-N | [3] |
Synthesis of the Intermediate: Regioselective Bromination
The preparation of this compound is typically achieved through the direct electrophilic bromination of its precursor, 3-chloro-4-methylpyridin-2-amine. The powerful activating effect of the 2-amino group directs the incoming electrophile (Br⁺) to the ortho and para positions. In this case, the C5 position is already occupied by a chlorine atom, and the C3 position is sterically accessible, making it the primary site for bromination.[1]
Caption: Synthetic workflow for the preparation of the title compound.
Protocol 2.1: Synthesis of this compound
This protocol describes a standard laboratory-scale procedure for the regioselective bromination of 3-chloro-4-methylpyridin-2-amine.
Materials:
-
3-chloro-4-methylpyridin-2-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or other suitable aprotic solvent)
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-methylpyridin-2-amine in acetonitrile (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0 °C. The cooling is critical to control the reaction's exothermicity and minimize potential side reactions.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution in small portions over 30 minutes. The portion-wise addition helps maintain a low reaction temperature.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[4] For this compound, the C3-Br bond is the primary site for this transformation due to the generally higher reactivity of aryl bromides compared to aryl chlorides in palladium catalysis. This allows for the selective introduction of aryl, heteroaryl, or vinyl substituents.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3.1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol provides a general starting point for the coupling of this compound with various boronic acids.[5] Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and the base.
-
Reagent Addition: Add this compound and the arylboronic acid to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Representative Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 75-85 |
| 4 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane | 100 | 88-98 |
*Note: Yields are representative for analogous bromopyridine systems and serve as a guide. Actual yields may vary and require optimization.[4][5]
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[6] This reaction allows for the coupling of the C3-Br bond of our intermediate with a wide range of primary and secondary amines, providing access to highly substituted diaminopyridine structures. The choice of ligand is critical for success, especially with heteroaryl halides.[7]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.[8]
Protocol 4.1: Buchwald-Hartwig Amination with Secondary Amines
This protocol outlines a general procedure for coupling this compound with secondary amines like morpholine or piperidine. Sterically hindered phosphine ligands are often required for efficient coupling with heteroaryl halides.[7]
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask. The use of a strong, non-nucleophilic base like NaOtBu is common and often essential for deprotonating the amine.[9]
-
Reagent Addition: Add this compound and the liquid amine coupling partner via syringe. If the amine is a solid, add it with the other solids in step 1.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 90-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: After concentrating the filtrate, purify the crude product by column chromatography on silica gel.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Representative Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Piperidine | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) / BINAP (3) | NaOtBu | Toluene | 100 | 70-85 |
| 4 | Indole | Pd₂(dba)₃ (2) / DavePhos (4) | K₃PO₄ | Dioxane | 110 | 75-90 |
*Note: The table includes data for analogous bromopyridine systems to illustrate effective conditions.[7][10] These conditions serve as excellent starting points for optimization.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a potent and versatile intermediate for the synthesis of complex, highly substituted pyridine derivatives. Its distinct halogen handles allow for selective functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to leverage this building block in drug discovery and materials science programs, enabling the efficient construction of novel molecular entities.
References
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Title: Role of pyridines as enzyme inhibitors in medicinal chemistry Source: ResearchGate URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
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Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: Organic Chemistry Data URL: [Link]
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Title: 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 Source: PubChem URL: [Link]
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Title: 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 Source: PubChem URL: [Link]
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Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]
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Title: Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine Source: Pharmaguideline URL: [Link]
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Title: Synthesis method of 3-bromo-5-methylpyridine Source: Eureka | Patsnap URL: [Link]
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Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL: [Link]
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Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: PMC - PubMed Central URL: [Link]
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Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PMC - NIH URL: [Link]
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Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC - PubMed Central URL: [Link]
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Palladium-catalyzed cross-coupling with 3-Bromo-5-chloro-4-methylpyridin-2-amine
An In-Depth Guide to the Regioselective Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chloro-4-methylpyridin-2-amine
Introduction
Substituted aminopyridines are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents.[1][2][3] The ability to selectively introduce molecular complexity onto the pyridine ring is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates. The compound this compound is a highly valuable and versatile building block, offering two distinct halogenated sites for functionalization.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. The central focus is on achieving high regioselectivity , leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds. This allows for the selective functionalization at the 3-position, while preserving the 5-chloro substituent for potential subsequent transformations. We will explore the mechanistic underpinnings of this selectivity and provide field-proven protocols for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The Principle of Regioselectivity in Cross-Coupling
The success of selectively functionalizing dihalogenated heterocycles hinges on understanding the fundamental mechanism of palladium-catalyzed cross-coupling reactions.[4][5] The catalytic cycle generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
The Selectivity-Determining Step: Oxidative Addition
The regioselectivity of the entire process is typically established in the first step: oxidative addition . In this step, the active Palladium(0) catalyst inserts into a carbon-halogen bond. The rate of this insertion is highly dependent on the bond dissociation energy of the C-X bond, following the general trend: C–I > C–Br > C–OTf >> C–Cl.
For this compound, the C(3)-Br bond is significantly weaker and more reactive towards Pd(0) insertion than the C(5)-Cl bond.[9] This differential reactivity allows for highly selective coupling at the 3-position under carefully controlled conditions, leaving the C-Cl bond intact for subsequent synthetic operations.
Substrate-Specific Considerations
The electronic and steric environment of the substrate can influence catalyst activity.
-
Pyridine Nitrogen: The lone pair of the pyridine nitrogen can coordinate to the palladium center, which may lead to catalyst inhibition. The choice of a suitable ligand is crucial to mitigate this effect.[10]
-
2-Amino Group: The proximal amino group presents a potential bidentate chelation site for the palladium catalyst after oxidative addition. This can sometimes hinder subsequent steps in the catalytic cycle.[11] However, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are highly effective at overcoming these challenges.
Figure 1: General catalytic cycle and regioselective oxidative addition.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for constructing C(sp²)-C(sp²) bonds, reacting an organoboron compound with an organic halide.[12] It is widely used for synthesizing biaryl and heteroaryl compounds due to its mild conditions and broad functional group tolerance.[10][13]
Data Presentation: Suzuki-Miyaura Coupling Conditions
The table below summarizes effective conditions for Suzuki couplings on analogous bromopyridine systems, which serve as excellent starting points for optimization.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference Notes |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 75-85 | General conditions for heteroaryl bromides.[10][14] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | >90 | Buchwald ligands are effective for aminopyridines.[15] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | ~88 | Alternative conditions for electron-rich systems.[15] |
| 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Toluene/Dioxane | 85 | High | Dppf is a robust ligand for many couplings.[10] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (e.g., 224 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[14]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling amines with aryl halides.[16][17] This transformation is indispensable in pharmaceutical research for synthesizing aryl and heteroaryl amines.[18]
Causality and Optimization: The Right Tools for the Job
Coupling an aminopyridine substrate presents a significant challenge due to potential catalyst inhibition.[11] Success relies heavily on the use of specialized catalyst systems.
-
Ligands: Sterically hindered, electron-rich biarylphosphine ligands are critical. Ligands such as RuPhos and BrettPhos have proven outstanding for coupling primary and secondary amines with 3-halo-2-aminopyridines.[11] They promote fast reductive elimination and prevent catalyst deactivation.
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is most common for high reaction rates, while Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent choice for substrates bearing protic functional groups.[11][19]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine Partner | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Morpholine (Secondary) | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.2) | Toluene | 100 | RuPhos is excellent for secondary amines.[11] |
| Aniline (Primary) | G3-BrettPhos Precatalyst (2) | - | LHMDS (1.2) | 1,4-Dioxane | 100 | BrettPhos is superior for primary amines.[11] |
| Benzylamine (Primary) | Pd(OAc)₂ (2) | (±)-BINAP (3) | NaOtBu (1.4) | Toluene | 110 | Bidentate ligands can also be effective.[16][18] |
| Pyrrolidine (Secondary) | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | THF | 80 | XPhos is another highly active ligand choice. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted for coupling with a secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 equiv, 1.0 M solution in THF)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃ (18 mg, 0.02 mmol), RuPhos (37 mg, 0.04 mmol), and this compound (224 mg, 1.0 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by morpholine (105 µL, 1.2 mmol).
-
Base Addition: Slowly add the LHMDS solution (1.2 mL, 1.2 mmol) at room temperature.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Other Key Cross-Coupling Reactions
The versatility of this compound extends to other important palladium-catalyzed transformations.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a valuable method for introducing alkyne functionality.[20][21] The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[21]
Representative Protocol: To a mixture of this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%) in anhydrous DMF, add triethylamine (2.5 equiv) and the terminal alkyne (1.2 equiv). Stir the reaction at 80-100 °C for 3-6 hours until completion.[13][22]
Heck Reaction
The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[23][24]
Representative Protocol: In a sealed tube, combine this compound (1.0 equiv), an alkene such as n-butyl acrylate (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and triethylamine (1.5 equiv) in anhydrous acetonitrile. Heat the mixture to 100 °C for 12-16 hours.
Synthetic Utility and Sequential Coupling
The primary product of these regioselective couplings is a 3-substituted-5-chloro-4-methylpyridin-2-amine. The preservation of the C-Cl bond is a key strategic advantage, as it serves as a handle for a second, distinct synthetic transformation. While the C-Cl bond is less reactive in palladium-catalyzed couplings, it can be functionalized under more forcing conditions or via alternative chemistries like nucleophilic aromatic substitution (SNAr), enabling a stepwise assembly of complex, multi-substituted pyridine scaffolds.
Figure 3: Strategy for sequential, site-selective functionalization.
Conclusion
This compound is a powerful synthetic intermediate whose utility is unlocked through regioselective palladium-catalyzed cross-coupling. By exploiting the greater reactivity of the C-Br bond over the C-Cl bond, a diverse array of substituents can be installed selectively at the 3-position. This guide provides the mechanistic rationale and robust experimental protocols for key Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. The resulting chlorinated intermediates are primed for further elaboration, offering a reliable and strategic pathway to novel, highly functionalized aminopyridine derivatives for application in drug discovery and materials science.
References
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- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Benchchem.
- NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine.
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Benchchem.
- Wikipedia.
- Chemistry LibreTexts. (2023, June 30).
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Strategic Suzuki-Miyaura Coupling: A Protocol for the Regioselective Arylation of 3-Bromo-5-chloro-4-methylpyridin-2-amine
An Application Note for Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds essential for synthesizing complex pharmaceutical intermediates.[1][2][3] This application note provides a comprehensive guide and a robust, field-proven protocol for the regioselective arylation of 3-Bromo-5-chloro-4-methylpyridin-2-amine. We delve into the mechanistic rationale behind selective C-Br bond activation over the more robust C-Cl bond, offering insights into the critical selection of catalysts, ligands, and bases to ensure high-yield, predictable outcomes. This guide is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for creating novel molecular architectures based on the substituted aminopyridine scaffold.
Introduction: The Challenge of Selectivity
The this compound scaffold is a valuable starting material in drug discovery, presenting two distinct halogenated sites for potential functionalization. The primary challenge and opportunity lie in achieving regioselective coupling. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, offers a predictable path to this selectivity.[4][5]
The key to this selectivity is the difference in bond dissociation energies between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds. The C-Br bond is significantly weaker (~276 kJ/mol) than the C-Cl bond (~339 kJ/mol), making it more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[6] By carefully controlling reaction conditions, we can exploit this inherent reactivity difference to exclusively functionalize the 3-position of the pyridine ring, leaving the C-Cl bond intact for subsequent transformations.
This selective approach allows for a stepwise and controlled diversification of the molecular scaffold, a crucial strategy in the synthesis of compound libraries for lead optimization.
Caption: Regioselectivity is driven by C-X bond energy differences.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate. This is the rate-determining step and the source of the reaction's regioselectivity.[6]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[7][8][9] This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: The "Why" Behind the Choices
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Recommended Choice | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) precursors, respectively, that are readily reduced in situ to the active Pd(0) catalyst. Using a precatalyst simplifies handling as they are generally air-stable.[10] |
| Ligand | SPhos or XPhos | For challenging substrates like electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands are critical.[10][11] They accelerate both the oxidative addition and the reductive elimination steps, leading to higher efficiency and preventing catalyst decomposition.[4] |
| Base | K₃PO₄ or K₂CO₃ | The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[8][9] K₃PO₄ is a moderately strong base that is highly effective for pyridine substrates without causing degradation of sensitive functional groups.[12][13] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1) | A polar aprotic solvent is needed to dissolve the organic components, while water is required to dissolve the inorganic base.[12][14] Crucially, the solvent must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.
4.1. Reagent Table
| Reagent | M.W. | Amount (mg) | mmol | Equivalents |
| This compound | 223.49 | 223.5 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.5 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.47 | 16.4 | 0.04 | 0.04 (4 mol%) |
| K₃PO₄ (anhydrous) | 212.27 | 424.5 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 4.0 mL | - | - |
| Water (degassed) | - | 1.0 mL | - | - |
4.2. Step-by-Step Procedure
Sources
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-4-methylpyridin-2-amine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and tolerance for various functional groups offer a significant advantage over classical methods, which often require harsh conditions.[1]
This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging, multifunctional substrate: 3-Bromo-5-chloro-4-methylpyridin-2-amine. We will delve into the substrate's unique reactivity, provide optimized protocols for its selective amination, and offer expert insights into the rationale behind experimental choices.
Substrate Analysis: Navigating the Reactivity of this compound
The successful amination of this substrate requires a nuanced understanding of its structural features, which present both opportunities for selectivity and potential challenges.
-
Structure:
-
Core Challenge: Chemoselectivity: The substrate possesses two distinct halogen leaving groups: a bromine atom at the C3 position and a chlorine atom at the C5 position. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend: C–I > C–Br > C–Cl > C–F.[6] This difference in reactivity is primarily due to the bond dissociation energies of the carbon-halogen bonds. The weaker C–Br bond undergoes oxidative addition to the Pd(0) center much more readily than the stronger C–Cl bond. This intrinsic reactivity difference is the key to achieving a highly chemoselective mono-amination at the C3 position, leaving the C-Cl bond intact for potential subsequent functionalization.
-
Potential for Catalyst Inhibition: Pyridine derivatives are known to be challenging substrates in Buchwald-Hartwig aminations.[7][8] The lone pair of electrons on the pyridine nitrogen and the exocyclic 2-amino group can coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that inhibit catalytic turnover and reduce reaction efficiency.[8] The selection of a suitable ligand is therefore paramount to mitigate this effect. Bulky, electron-rich phosphine ligands are essential; they create a sterically hindered environment around the palladium center that favors the productive catalytic cycle over inhibitory coordination.[3]
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[9][10] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2][11]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[4]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Selective Amination at C3
This protocol provides a robust starting point for the selective coupling of various amines with this compound.
4.1 Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or secondary amine (1.2-1.5 equiv)
-
Palladium Pre-catalyst: XPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Ligand (if not using a pre-catalyst): XPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of 0.1-0.2 M)
-
Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification.
4.2 Reaction Setup and Procedure
Safety Note: This reaction should be performed in a well-ventilated fume hood. Organophosphine ligands and palladium catalysts should be handled with care. NaOt-Bu is a strong, moisture-sensitive base.
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the palladium pre-catalyst (or palladium source and ligand), the base, and a magnetic stir bar to an oven-dried reaction flask.
-
Reagent Addition: Add the this compound (1.0 equiv). If the amine coupling partner is a solid, add it at this stage.
-
Solvent and Amine Addition: Seal the flask with a septum. If not in a glovebox, evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this point.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Carefully quench with water or saturated aqueous ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Experimental Workflow
Caption: Step-by-step experimental workflow for the amination reaction.
Recommended Conditions & Scope
The choice of ligand, base, and solvent is critical for success.[13] The following table provides recommended starting points for coupling with different classes of amines. Optimization may be required for specific substrates.
| Amine Type | Recommended Ligand | Recommended Base | Solvent | Temp (°C) | Notes |
| Primary Aliphatic | BrettPhos, XPhos[14] | LHMDS, NaOt-Bu[13] | Toluene, Dioxane | 80-100 | LHMDS can offer better tolerance for protic functional groups on the amine.[13] |
| Secondary Cyclic | RuPhos, XPhos[8] | NaOt-Bu[10] | Toluene | 100-110 | These amines are generally good coupling partners. RuPhos is often superior for secondary amines.[8] |
| Aniline (Primary Aryl) | XPhos, DavePhos | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 100-110 | Weaker bases are often sufficient and preferred to avoid side reactions with sensitive anilines.[6] |
| Amides/Sulfonamides | tBuBrettPhos[14] | K₃PO₄ | Dioxane | 110 | These less nucleophilic partners often require more forcing conditions and specialized ligands.[14] |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.[15][16]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture contamination).2. Insufficiently degassed solvent.3. Catalyst inhibition by pyridine substrate.4. Base is not strong enough or has degraded. | 1. Use a pre-catalyst from a fresh bottle; ensure rigorous inert technique.2. Degas solvent by sparging with argon for 30 min.3. Increase ligand loading; switch to a bulkier ligand (e.g., XPhos, RuPhos).4. Use a fresh bottle of base; consider a stronger base (e.g., NaOt-Bu). |
| Dehalogenation Side Product | 1. Presence of water.2. Ligand is not bulky enough, allowing for β-hydride elimination pathways. | 1. Use anhydrous solvents and reagents; dry amines over molecular sieves.2. Switch to a more sterically demanding ligand like XPhos or RuPhos. |
| Formation of Di-aminated Product | 1. Reaction temperature is too high or time is too long.2. Catalyst system is too reactive. | 1. Reduce reaction temperature and monitor carefully to stop after mono-amination is complete.2. Screen different ligands; sometimes a less active catalyst provides better selectivity. |
| Inconsistent Results | 1. Variations in reagent quality (especially base and solvent).2. Inconsistent stirring, leading to poor mixing of heterogeneous base. | 1. Use high-purity reagents from reliable suppliers.2. Ensure vigorous and consistent magnetic stirring throughout the reaction.[6] |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines. [Link]
-
American Chemical Society. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
ResearchGate. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
ChemSynthesis. 3-bromo-5-chloro-2-pyridinamine. [Link]
- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
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Nucleophilic aromatic substitution on 3-Bromo-5-chloro-4-methylpyridin-2-amine
Application Note & Protocol Guide
Topic: Regioselective Nucleophilic Aromatic Substitution on 3-Bromo-5-chloro-4-methylpyridin-2-amine
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on the challenging substrate, this compound. Pyridine scaffolds are central to pharmaceutical and agrochemical development, and methodologies for their precise functionalization are of paramount importance. This substrate presents a unique regioselectivity challenge due to the presence of two distinct halogen leaving groups at positions meta to the ring nitrogen. We elucidate the underlying mechanistic principles governing reactivity and selectivity, concluding that substitution preferentially occurs at the C5-chloro position. Detailed, field-tested protocols for substitution with oxygen, nitrogen, and sulfur nucleophiles are provided, alongside troubleshooting guidance for researchers in drug development and synthetic chemistry.
Mechanistic Framework: Understanding Reactivity and Regioselectivity
The Nature of SNAr on Pyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry. Unlike electron-rich benzene rings, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1][2] This deficiency is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, making these sites highly susceptible to nucleophilic attack.[3][4][5] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is the critical factor determining the reaction's feasibility. For attack at the C2 or C4 positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization and thus favoring the reaction at these sites.[3][4]
Analysis of the Substrate: this compound
The title compound presents a more complex scenario:
-
Leaving Groups at Meta Positions: The leaving groups (Br and Cl) are at the C3 and C5 positions, which are meta to the ring nitrogen. Nucleophilic attack at these positions does not allow for the direct delocalization of the negative charge onto the ring nitrogen in the Meisenheimer intermediate, making the reaction inherently less favorable than at C2/C4/C6 positions.[7]
-
Electron-Donating Groups: The substrate is further substituted with two electron-donating groups (EDGs): an amine (-NH₂) at C2 and a methyl (-CH₃) at C4. These groups increase the electron density of the ring, counteracting the activating effect of the ring nitrogen and generally deactivating the substrate towards nucleophilic attack.
Given these factors, SNAr reactions on this substrate require forcing conditions, such as elevated temperatures and the use of highly polar aprotic solvents like DMF, DMSO, or NMP, which effectively solvate the counter-ion of the nucleophile.[7]
Predicting Regioselectivity: C5-Chloro vs. C3-Bromo
With two potential leaving groups, predicting the site of substitution is crucial. The regioselectivity is determined by a combination of electronic effects and the intrinsic properties of the leaving groups.
-
Electronic Influence: As neither position is electronically privileged by being ortho or para to the ring nitrogen, we must consider the stability of the respective Meisenheimer intermediates. The stabilizing and destabilizing effects of the EDGs are distributed similarly for attack at either C3 or C5. Therefore, electronics alone do not provide a strong basis for regiocontrol.
-
Leaving Group Ability: In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[3][8] The reaction rate is therefore accelerated by groups that are more electronegative, as they polarize the carbon-halogen bond and stabilize the forming negative charge in the transition state. This leads to a leaving group reactivity order of F > Cl > Br > I, which is inverted compared to Sₙ2 reactions.[7][8]
Based on this principle, the more electronegative chlorine atom at the C5 position will render this site more electrophilic and better able to stabilize the transition state of nucleophilic attack compared to the bromine atom at C3. Therefore, nucleophilic aromatic substitution is predicted to occur selectively at the C5-chloro position.
Caption: Logical diagram illustrating the rationale for C5-chloro selectivity.
Experimental Protocols
The following protocols detail the regioselective substitution at the C5 position using representative oxygen, nitrogen, and sulfur nucleophiles.
General Experimental Workflow
A standardized workflow should be adopted for all SNAr reactions on this substrate to ensure reproducibility and safety.
Caption: Standardized experimental workflow for SNAr reactions.
Protocol 1: O-Arylation with Sodium Phenoxide
This protocol describes the synthesis of 3-Bromo-4-methyl-5-phenoxypyridin-2-amine.
-
Materials:
-
This compound (1.0 mmol, 221.5 mg)
-
Sodium phenoxide (1.5 mmol, 174.2 mg)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
-
Ethyl acetate, Saturated aq. NH₄Cl, Brine, Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
To a dry, argon-flushed reaction vessel, add this compound and sodium phenoxide.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing deionized water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with saturated aq. NH₄Cl (1 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure product.
-
-
Safety Note: DMF is a reproductive toxin. Handle in a fume hood with appropriate personal protective equipment (PPE). Reactions in sealed tubes can build pressure; use a blast shield.
Protocol 2: Amination with Morpholine
This protocol describes the synthesis of 4-(3-Bromo-2-amino-4-methylpyridin-5-yl)morpholine.
-
Materials:
-
This compound (1.0 mmol, 221.5 mg)
-
Morpholine (2.0 mmol, 174 µL)
-
Potassium carbonate (K₂CO₃, 2.5 mmol, 345.5 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 4 mL)
-
Sealed reaction vessel
-
-
Procedure:
-
Combine this compound, morpholine, and K₂CO₃ in a dry, argon-flushed reaction vessel.
-
Add anhydrous DMSO (4 mL) and seal the vessel.
-
Heat the mixture to 130 °C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic mixture extensively with deionized water (4 x 25 mL) to remove DMSO, followed by a wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting solid/oil via flash column chromatography (eluent: Dichloromethane/Methanol gradient) to afford the desired product.
-
-
Causality Note: K₂CO₃ is used as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[9] DMSO is an excellent solvent for SNAr due to its high polarity and aprotic nature.
Protocol 3: Thiolation with Sodium Thiophenoxide
This protocol describes the synthesis of 3-Bromo-4-methyl-5-(phenylthio)pyridin-2-amine. SNAr reactions with thiols are often rapid and efficient.[9][10]
-
Materials:
-
This compound (1.0 mmol, 221.5 mg)
-
Thiophenol (1.2 mmol, 123 µL)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 mmol, 52 mg)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Reaction flask with reflux condenser
-
-
Procedure:
-
To a dry, argon-flushed flask, add anhydrous THF (3 mL) and cool to 0 °C in an ice bath.
-
Carefully add the sodium hydride in one portion.
-
Slowly add thiophenol dropwise to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of sodium thiophenoxide.
-
In a separate vessel, dissolve this compound in anhydrous THF (2 mL).
-
Add the substrate solution dropwise to the cold sodium thiophenoxide suspension.
-
Remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 4-6 hours.
-
After cooling, cautiously quench the reaction by the slow addition of saturated aq. NH₄Cl (10 mL).
-
Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (eluent: Hexanes/Ethyl Acetate gradient).
-
-
Safety Note: Sodium hydride reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
Data Summary and Troubleshooting
Comparative Reaction Data
The following table summarizes the expected outcomes for the described protocols. Yields are hypothetical and serve as a benchmark for optimization.
| Protocol | Nucleophile | Key Reagents | Temp (°C) | Time (h) | Expected Product | Hypothetical Yield |
| 1 | Phenoxide (O-Nuc) | NaOPh, DMF | 120 | 12-18 | 3-Bromo-4-methyl-5-phenoxypyridin-2-amine | 65-75% |
| 2 | Morpholine (N-Nuc) | Morpholine, K₂CO₃, DMSO | 130 | 24 | 4-(3-Bromo-2-amino-4-methylpyridin-5-yl)morpholine | 70-85% |
| 3 | Thiophenoxide (S-Nuc) | PhSH, NaH, THF | 66 | 4-6 | 3-Bromo-4-methyl-5-(phenylthio)pyridin-2-amine | 80-90% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature/time. 2. Reagents (solvent, base) not anhydrous. 3. Nucleophile not sufficiently reactive. | 1. Increase reaction temperature in 10 °C increments or extend reaction time. 2. Use freshly dried solvents and reagents. 3. For weak nucleophiles, use a stronger base to generate the corresponding anion (e.g., NaH, KHMDS). |
| Formation of Byproducts | 1. Reaction at C3-Bromo position. 2. Decomposition of starting material or product. | 1. Lower the reaction temperature to improve selectivity. If this persists, the substrate may not be suitable for the chosen conditions. 2. Reduce temperature and/or reaction time. Ensure a robust inert atmosphere. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF, DMSO). 2. Products are highly polar. | 1. For DMSO, perform extensive aqueous washes. For DMF, perform an acid/base wash or azeotrope with heptane. 2. Use a more polar eluent system for chromatography (e.g., DCM/MeOH with 1% NH₄OH) or consider reverse-phase HPLC. |
Conclusion
While electronically challenging, the this compound substrate undergoes regioselective nucleophilic aromatic substitution with a range of common nucleophiles. The governing principle for selectivity is the superior leaving group ability of chloride over bromide in the rate-determining nucleophilic attack step of the SNAr mechanism. The protocols provided herein offer robust starting points for the synthesis of diverse C5-functionalized pyridines, which are valuable intermediates for applications in medicinal chemistry and materials science. Successful execution relies on the use of high temperatures, polar aprotic solvents, and rigorous control over anhydrous conditions.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2021). National Institutes of Health. [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2018). ResearchGate. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CompChem. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2016). National Institutes of Health. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). CompChem. [Link]
-
Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe. (2018). ResearchGate. [Link]11pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[23-b]pyridines and Thieno[32-b]pyridines
-
SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. (2021). Semantic Scholar. [Link]
-
Reaction Examples. (n.d.). OrgChem.org. [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). PubMed. [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). ACS Green Chemistry Institute. [Link]
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Derivatization of the amino group in 3-Bromo-5-chloro-4-methylpyridin-2-amine
An Application Note and Detailed Protocols for the Derivatization of the Amino Group in 3-Bromo-5-chloro-4-methylpyridin-2-amine
Authored by a Senior Application Scientist
Introduction: Strategic Derivatization of a Privileged Heterocyclic Scaffold
This compound is a polysubstituted pyridine that serves as a highly versatile scaffold in the fields of medicinal chemistry and materials science.[1][2] The strategic placement of its functional groups—an electron-donating amino group, a nucleophilic ring nitrogen, and two distinct halogen atoms (bromine and chlorine)—offers a rich platform for selective chemical modification. The 2-amino group, in particular, is a primary site for derivatization, acting as a potent nucleophile and a handle for introducing a vast array of molecular diversity.[1]
This guide provides an in-depth exploration of key methodologies for the derivatization of the exocyclic amino group of this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into reaction optimization, and providing self-validating protocols. The methods covered—N-acylation, N-sulfonylation, N-alkylation via reductive amination, and palladium-catalyzed N-arylation—represent fundamental and powerful strategies for leveraging this building block in discovery programs.
I. N-Acylation: Formation of Pyridinyl Amides
N-acylation is a robust and fundamental transformation that converts the primary amino group into a secondary amide. This modification significantly alters the electronic and steric properties of the parent molecule, impacting its hydrogen bonding capacity, solubility, and metabolic stability. The reaction typically proceeds via nucleophilic attack of the amino group on an activated carboxyl derivative, such as an acyl chloride or anhydride.
Causality and Experimental Insights
-
Choice of Acylating Agent: Acyl chlorides are highly reactive and often provide rapid, high-yielding conversions at low temperatures. Anhydrides are also effective and can be preferable when the corresponding acyl chloride is unstable or difficult to handle.[3]
-
Role of the Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. Its primary role is to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. This prevents protonation of the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal as they solubilize the reactants without interfering with the reaction.
Experimental Workflow: N-Acylation
Caption: Workflow for N-Acylation of the aminopyridine.
Detailed Protocol: Synthesis of N-(3-Bromo-5-chloro-4-methylpyridin-2-yl)acetamide
| Reagents & Materials | Amount | M.W. | Equivalents |
| This compound | 1.0 g (4.51 mmol) | 221.48 | 1.0 |
| Acetyl Chloride | 0.35 g (4.51 mmol) | 78.50 | 1.0 |
| Triethylamine (TEA) | 0.68 g (6.77 mmol) | 101.19 | 1.5 |
| Dichloromethane (DCM), anhydrous | 20 mL | - | - |
| Saturated aq. NaHCO₃ | 20 mL | - | - |
| Brine | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.51 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (0.94 mL, 6.77 mmol) to the stirred solution.
-
Add acetyl chloride (0.32 mL, 4.51 mmol) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-acetylated product.
II. N-Sulfonylation: Crafting Pyridinyl Sulfonamides
N-Sulfonylation introduces a sulfonamide moiety, a critical pharmacophore found in numerous therapeutic agents. This functional group acts as a potent hydrogen bond donor and can significantly influence the acidity and binding properties of the molecule. The reaction proceeds through the attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride.
Causality and Experimental Insights
-
Base Selection: Pyridine is often used as both the base and a solvent for this transformation. It effectively scavenges the generated HCl and can catalyze the reaction. For substrates sensitive to pyridine, other non-nucleophilic organic bases like TEA can be used in an inert solvent.
-
Reaction Conditions: The reaction is typically performed at room temperature or with gentle heating. The electron-withdrawing nature of the halosubstituted pyridine ring slightly reduces the nucleophilicity of the amino group compared to aniline, but the reaction with sulfonyl chlorides remains efficient.[4][5][6]
Reaction Scheme: N-Sulfonylation
Caption: General scheme for N-Sulfonylation.
Detailed Protocol: Synthesis of N-(3-Bromo-5-chloro-4-methylpyridin-2-yl)-4-methylbenzenesulfonamide
| Reagents & Materials | Amount | M.W. | Equivalents |
| This compound | 1.0 g (4.51 mmol) | 221.48 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 0.95 g (4.96 mmol) | 190.65 | 1.1 |
| Pyridine, anhydrous | 10 mL | - | - |
| Dichloromethane (DCM), anhydrous | 10 mL | - | - |
| 1 M HCl (aq) | 20 mL | - | - |
| Brine | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~2 g | - | - |
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 4.51 mmol) in a mixture of anhydrous DCM (10 mL) and anhydrous pyridine (10 mL).
-
Add p-toluenesulfonyl chloride (0.95 g, 4.96 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor for completion using TLC.
-
Once the reaction is complete, dilute the mixture with 30 mL of DCM.
-
Transfer to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove pyridine, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield the pure sulfonamide.
III. N-Alkylation via Reductive Amination
Reductive amination is a powerful and mild method for N-mono-alkylation, minimizing the over-alkylation issues often seen with alkyl halides.[7] The process involves the initial formation of an imine or enamine intermediate by condensation of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.
Causality and Experimental Insights
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is milder and more selective for imines over carbonyls compared to agents like sodium borohydride, allowing the condensation and reduction to occur in one pot. Sodium borohydride can also be used, often in conjunction with an acid catalyst.[7]
-
Reaction pH: The initial imine formation is typically acid-catalyzed. A small amount of acetic acid is often added to facilitate this step. However, the pH must be controlled, as strongly acidic conditions can protonate the starting amine, inhibiting the initial condensation.
Detailed Protocol: Synthesis of N-Benzyl-3-bromo-5-chloro-4-methylpyridin-2-amine
| Reagents & Materials | Amount | M.W. | Equivalents |
| This compound | 1.0 g (4.51 mmol) | 221.48 | 1.0 |
| Benzaldehyde | 0.52 g (4.96 mmol) | 106.12 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 1.43 g (6.77 mmol) | 211.94 | 1.5 |
| Dichloroethane (DCE) or THF | 25 mL | - | - |
| Acetic Acid (glacial) | 0.1 mL (approx. 2 drops) | - | catalytic |
| Saturated aq. NaHCO₃ | 25 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | - | - |
Procedure:
-
Combine this compound (1.0 g, 4.51 mmol), benzaldehyde (0.51 mL, 4.96 mmol), and dichloroethane (25 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2 drops). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.43 g, 6.77 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir at room temperature for 4-8 hours, monitoring by TLC until the starting amine is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography on silica gel to obtain the N-benzylated product.
IV. Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between an amine and an aryl halide or triflate.[8][9] This palladium-catalyzed cross-coupling reaction provides access to N-aryl-2-aminopyridines, a structural motif prevalent in pharmaceuticals. The reaction is known for its broad substrate scope and functional group tolerance.[8][10]
Causality and Experimental Insights
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical for reaction success. Sterically hindered, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[9][11]
-
Base and Solvent: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[11]
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Therefore, the reaction must be meticulously set up and run under an inert atmosphere (nitrogen or argon).
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of N-Phenyl-3-bromo-5-chloro-4-methylpyridin-2-amine
| Reagents & Materials | Amount | M.W. | Equivalents |
| This compound | 221 mg (1.0 mmol) | 221.48 | 1.0 |
| Bromobenzene | 188 mg (1.2 mmol) | 157.01 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 23 mg (0.025 mmol) | 915.72 | 0.025 (2.5 mol%) |
| Xantphos | 43 mg (0.075 mmol) | 577.63 | 0.075 (7.5 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 456 mg (1.4 mmol) | 325.82 | 1.4 |
| Toluene, anhydrous | 5 mL | - | - |
Procedure:
-
To a dry Schlenk tube or microwave vial, add Cs₂CO₃ (456 mg), Pd₂(dba)₃ (23 mg), and Xantphos (43 mg).
-
Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add this compound (221 mg), followed by anhydrous toluene (5 mL) and bromobenzene (0.13 mL, 1.2 mmol).
-
Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction by LC-MS for the formation of the product and consumption of the starting materials.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to isolate the N-arylated product.
Summary of Derivatization Strategies
| Methodology | Reagents | Key Conditions | Advantages | Considerations |
| N-Acylation | Acyl Chloride/Anhydride, Base (TEA, Pyridine) | 0 °C to RT, Aprotic solvent (DCM, THF) | Robust, high-yielding, wide substrate scope. | Acylating agents can be moisture-sensitive. |
| N-Sulfonylation | Sulfonyl Chloride, Base (Pyridine) | RT to 50 °C, Pyridine or aprotic solvent | Introduces key sulfonamide pharmacophore. | Sulfonyl chlorides can be reactive. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (STAB) | RT, Acid catalyst (AcOH), Aprotic solvent (DCE) | Mild conditions, good for mono-alkylation. | Carbonyl must be non-enolizable or stable. |
| Buchwald-Hartwig | Aryl Halide, Pd Catalyst, Ligand, Base (Cs₂CO₃, NaOtBu) | 80-110 °C, Inert atmosphere, Anhydrous solvent (Toluene) | Excellent for C-N bonds, high functional group tolerance. | Requires strict inert conditions, catalyst cost.[12] |
Conclusion
The 2-amino group of this compound is a versatile handle for molecular elaboration. The protocols detailed herein for N-acylation, N-sulfonylation, N-alkylation, and N-arylation provide researchers with a validated toolkit to generate diverse libraries of novel compounds. By understanding the underlying principles and paying close attention to the experimental details, these methods can be reliably executed to advance discovery programs in pharmaceuticals and functional materials.
References
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Ramesh, B., & Jeganmohan, M. (2017). Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters, 19(21), 6000–6003. [Link]
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Ramesh, B., & Jeganmohan, M. (2017). Ruthenium-Catalyzed Remote C−H Sulfonylation of N‐Aryl-2- aminopyridines with Aromatic Sulfonyl Chlorides. ACS Publications. [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. In Wikipedia. Retrieved from [Link]
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Dutta, U., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]
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Dutta, U., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. American Chemical Society. [Link]
-
Nguyen, O. T. K., et al. (n.d.). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(16), 117-126. [Link]
-
Tian, Z., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research, 2011(11), 628-629. [Link]
-
Ramesh, B., & Jeganmohan, M. (2017). Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters. [Link]
-
Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
-
Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. Journal of Organic Chemistry, 79(5), 2274-2280. [Link]
-
Ramesh, B., & Jeganmohan, M. (2017). Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters. [Link]
-
Wei, W., et al. (2019). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. [Link]
-
Ye, M., & Gagnon, A. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. Retrieved from [Link]
-
Ye, M., & Gagnon, A. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of Organic Chemistry, 79(5), 2274-2280. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Org Prep Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved from [Link]
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Application Note: The Strategic Utility of 3-Bromo-5-chloro-4-methylpyridin-2-amine in Modern Medicinal Chemistry
Executive Summary
The 2-aminopyridine framework is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its ability to engage in critical hydrogen bonding interactions, particularly with protein kinase hinges, has cemented its role in drug design.[4] This application note delves into the specific utility of a highly functionalized derivative, 3-Bromo-5-chloro-4-methylpyridin-2-amine . This polysubstituted pyridine is not merely another building block; it is a strategic intermediate engineered for synthetic versatility.[5] Its unique arrangement of an activating amino group, two distinct halogen handles (bromo and chloro), and a methyl group allows for sequential, regioselective modifications. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity profile and detailed, field-proven protocols for its application in constructing complex molecular architectures, with a focus on kinase inhibitor synthesis.
Physicochemical Profile and Strategic Reactivity
The synthetic value of this compound stems from the predictable and differential reactivity of its substituents.
| Property | Value |
| Molecular Formula | C₆H₆BrClN₂ |
| Molecular Weight | 224.49 g/mol |
| Appearance | Off-white to light yellow solid |
| Key Reactive Sites | C2-Amino, C3-Bromo, C5-Chloro |
Reactivity Analysis:
-
C2-Amino Group : As a potent electron-donating group, it activates the pyridine ring and serves as a crucial hydrogen bond donor for biological target engagement.[4][5]
-
C3-Bromo and C5-Chloro Groups : These halogens are the primary handles for synthetic diversification via cross-coupling reactions. Crucially, the carbon-bromine (C-Br) bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[4] This inherent reactivity difference is the cornerstone of its strategic use, enabling selective functionalization at the C3 position under milder conditions while leaving the C5 position available for subsequent, more forcing reactions.
-
C4-Methyl Group : This group provides steric influence and can participate in beneficial hydrophobic interactions within a target's binding pocket, aiding in potency and selectivity.
Core Application: A Scaffold for Kinase Inhibitor Synthesis
The 2-aminopyridine motif is a validated pharmacophore for kinase inhibition, where the C2-amino group often forms one or more hydrogen bonds with the backbone of the kinase hinge region.[4][6] this compound is an ideal starting point for generating libraries of kinase inhibitors. A typical synthetic campaign involves an initial carbon-carbon or carbon-nitrogen bond formation at the more reactive C3-bromo position, followed by potential late-stage diversification at the C5-chloro site.
Caption: Generalized workflow for synthesizing kinase inhibitors.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product characterization. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Bromo Position
This protocol describes the selective coupling of an arylboronic acid at the C3 position, leveraging the higher reactivity of the C-Br bond. This reaction is fundamental for installing the core aryl moieties common in kinase inhibitors.[6][7]
Rationale: The choice of Pd(PPh₃)₄ as a catalyst, potassium phosphate as a base, and a dioxane/water solvent system is a robust and widely validated combination for the Suzuki coupling of bromopyridines, providing good yields and tolerance for a variety of functional groups on the boronic acid partner.[7][8] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or microwave vial with stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting pyridine).[7][8]
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).[7]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Catalytic Cycle Visualization:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination at the C5-Chloro Position
This protocol enables the introduction of an amine at the less reactive C5-chloro position, a common strategy for late-stage diversification to modulate solubility and pharmacokinetic properties.
Rationale: C-Cl bond activation is more challenging than C-Br activation and requires a more robust catalytic system.[4] The use of a palladium precatalyst like Pd₂(dba)₃ combined with a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, SPhos) and a strong, non-nucleophilic base like sodium tert-butoxide is essential to facilitate the difficult oxidative addition step and promote efficient reductive elimination.[9][10]
Materials:
-
C3-functionalized 5-chloro-4-methylpyridin-2-amine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Sterically hindered phosphine ligand (e.g., RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Oven-dried Schlenk flask or sealed tube with stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox or on a Schlenk line, add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide to a dry Schlenk flask.
-
Reagent Addition: Add the starting chloro-pyridine substrate and the amine coupling partner to the flask.[11]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.2 M relative to the limiting reagent.
-
Reaction: Seal the flask tightly and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions can take 16-24 hours to reach completion.[9]
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify the crude material using silica gel column chromatography. Confirm the identity and purity of the desired product by NMR and MS analysis.
Catalytic Cycle Visualization:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[12]
Conclusion
This compound is a highly valuable and strategic intermediate for medicinal chemistry research. Its pre-installed functionality and, most importantly, its differentially reactive halogen sites, provide a clear and efficient roadmap for the synthesis of complex, highly decorated molecules. The robust protocols detailed herein for sequential Suzuki-Miyaura and Buchwald-Hartwig couplings empower chemists to rapidly generate compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitors.
References
-
2-aminopyridine – a classic and trendy pharmacophore | Request PDF . ResearchGate. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) . RSC Publishing. Available at: [Link]
-
2-Aminopyridine – an unsung hero in drug discovery . RSC Publishing. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . PMC - PubMed Central. Available at: [Link]
-
2-Aminopyridine - an Unsung Hero in Drug Discovery . AMiner. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Portal. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. Available at: [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
3-Bromo-5-chloropyridin-2-amine . PubChem. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . PMC - PubMed Central. Available at: [Link]
-
Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis . Available at: [Link]
-
Analogues of 2-amino-5-(chloro/bromo)pyridine selected after assaying... . ResearchGate. Available at: [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 . PMC - PubMed Central. Available at: [Link]
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Application Notes and Protocols: Synthesis of Potent Kinase Inhibitors Utilizing the 3-Bromo-5-chloro-4-methylpyridin-2-amine Scaffold
Introduction: The Strategic Importance of the Aminopyridine Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 2-aminopyridine motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in clinically approved kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a crucial anchor point for potent inhibition.
The compound 3-Bromo-5-chloro-4-methylpyridin-2-amine represents a highly versatile and strategically functionalized starting material for the synthesis of a new generation of kinase inhibitors. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties to explore the solvent-exposed region of the kinase active site. The chloro group at the 5-position can be used for further functionalization or can contribute to the overall electronic properties and binding affinity of the final compound. The methyl group at the 4-position can provide beneficial hydrophobic interactions and influence the conformational presentation of the inhibitor. This application note provides a detailed guide to the synthesis of potent kinase inhibitors, specifically focusing on c-Met inhibitors, using this key building block.
The c-Met Kinase: A Key Oncogenic Driver
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[1] Aberrant c-Met signaling, through overexpression, gene amplification, or mutation, is a significant driver in numerous human cancers, including lung, gastric, and breast cancers.[2] This makes c-Met a prime target for therapeutic intervention. The development of small-molecule c-Met inhibitors has shown considerable promise in clinical settings.[3]
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The primary strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad functional group tolerance, mild reaction conditions, and high efficiency in forming carbon-carbon and carbon-nitrogen bonds. The two most relevant transformations for this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging the Key C-C Bond
The Suzuki-Miyaura coupling is a robust method for forming a C-C bond between the brominated pyridine (an organohalide) and a boronic acid or boronate ester.[4][5] This reaction is instrumental in attaching various cyclic structures, such as pyrazoles, which are themselves important pharmacophores in kinase inhibition.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, reliable catalyst for this type of coupling. It is a pre-catalyst that readily forms the active Pd(0) species in the reaction mixture.
-
Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species and neutralizes the hydrogen halide produced during the reaction.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of 3-(1H-Pyrazol-4-yl)-5-chloro-4-methylpyridin-2-amine (A Representative Kinase Inhibitor Core)
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This synthesis creates a core structure found in many potent kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio, to achieve a substrate concentration of approximately 0.1 M) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-(1H-Pyrazol-4-yl)-5-chloro-4-methylpyridin-2-amine.
Diagram 2: Chemical Synthesis of the Kinase Inhibitor Core
Caption: Suzuki-Miyaura coupling reaction.
Biological Activity and Data Presentation
Derivatives based on the 3-(1H-Pyrazol-4-yl)-5-chloro-4-methylpyridin-2-amine scaffold have shown potent inhibitory activity against c-Met kinase. The following table presents representative data for analogous pyrazolopyridine compounds to illustrate the potential of this structural class.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 5a | c-Met | 4.27 ± 0.31 | [2] |
| Compound 5b | c-Met | 7.95 ± 0.17 | [2] |
| Cabozantinib | c-Met | 5.38 ± 0.35 | [2] |
| Pyridine-Bioisostere 4 | c-Met | 4.9 | [3] |
Note: The compounds listed are structurally related pyrazolopyridine derivatives. Specific activity for the directly synthesized core in Protocol 1 would require further derivatization and biological testing.
Conclusion and Future Directions
This compound is a valuable and highly versatile starting material for the synthesis of potent kinase inhibitors, particularly those targeting oncogenic kinases like c-Met. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for introducing key pharmacophoric elements, such as the pyrazole ring, onto the aminopyridine scaffold. The protocols and data presented herein offer a solid foundation for researchers in drug discovery to design and synthesize novel kinase inhibitors. Further exploration of structure-activity relationships through the synthesis of diverse analogs will undoubtedly lead to the development of next-generation targeted therapeutics.
References
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. ([Link])
-
IC50 values against c-Met kinase. a. | Download Scientific Diagram. ([Link])
-
c-Met kinase inhibitors: an update patent review (2014-2017). ([Link])
-
An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). ([Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ([Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ([Link])
-
Recent advances in the discovery of small molecule c-Met Kinase inhibitors. ([Link])
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- 2. An updated patent review of small-molecule c-Met kinase inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Met kinase inhibitors: an update patent review (2014-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
The Strategic Application of 3-Bromo-5-chloro-4-methylpyridin-2-amine in the Synthesis of p38 MAP Kinase Inhibitors: A Detailed Guide for Drug Discovery Professionals
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-bromo-5-chloro-4-methylpyridin-2-amine as a pivotal intermediate in the synthesis of potent and selective p38 MAP kinase inhibitors. We will explore the therapeutic relevance of the p38 MAP kinase pathway, the rationale behind the selection of this specific pyridine building block, and provide detailed, field-proven protocols for its application in key synthetic transformations. This guide emphasizes the causality behind experimental choices to ensure reproducible and scalable results.
Introduction: The p38 MAP Kinase Pathway - A Critical Therapeutic Target
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cellular cascade that responds to a variety of extracellular stimuli, including environmental stresses and pro-inflammatory cytokines.[1] This pathway is a central regulator of cellular processes such as inflammation, apoptosis, cell cycle control, and differentiation.[][3] The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[4] Of these, the p38α isoform is the most extensively studied and is considered a key mediator in the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[3][5]
Dysregulation of the p38 MAPK pathway is implicated in a wide range of diseases, most notably inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as in the progression of certain cancers and neurodegenerative disorders like Alzheimer's disease.[3][6] Consequently, the development of small molecule inhibitors targeting p38 MAPK, particularly the p38α isoform, has been a major focus of therapeutic research for nearly two decades.[7][8]
dot
Figure 1: Simplified p38 MAP Kinase Signaling Cascade.
The Role of this compound: A Privileged Scaffold
The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design.[9] Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal scaffold. This compound is a particularly valuable building block for several strategic reasons:
-
Orthogonal Reactivity: The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, enabling regioselective modifications.[9]
-
Vectorial Control: The defined substitution pattern provides precise control over the orientation of appended chemical groups, which is critical for optimizing interactions within the kinase active site.
-
Modulation of Physicochemical Properties: The methyl group and halogen atoms influence the compound's lipophilicity, solubility, and metabolic stability, all of which are key parameters in drug development.
Synthetic Protocols and Methodologies
The following protocols outline the key synthetic transformations involving this compound for the construction of p38 MAP kinase inhibitors.
General Considerations and Safety
This compound is a halogenated aromatic amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] All reactions, particularly those involving palladium catalysts and volatile solvents, should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12][13]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl moieties at the 3-position of the pyridine ring.[14][15]
Reaction Principle: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.[16][17][18]
dot
Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%). The choice of ligand can significantly impact the reaction outcome.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[14]
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Robust and effective for a wide range of substrates. |
| Base | K₃PO₄ | Generally provides good yields and is well-tolerated. |
| Solvent | Dioxane/Water (4:1) | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 85-100 °C | Sufficient to drive the reaction without significant decomposition. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of various amines at the 5-position after the initial C-C coupling.[19][20]
Reaction Principle: This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between an aryl halide and an amine in the presence of a strong base.[21][22] The ligand choice is critical for catalytic efficiency.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 3-aryl-5-chloro-4-methylpyridin-2-amine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and a phosphine ligand (e.g., Xantphos or XPhos, 4-8 mol%) to an oven-dried Schlenk flask.
-
Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).
-
Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the desired amine (1.1-1.5 equiv.).
-
Reaction Conditions: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography or preparative HPLC.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A versatile system for the amination of heteroaryl chlorides. |
| Base | NaOtBu | A strong base required for the deprotonation of the amine. |
| Solvent | Toluene | A common high-boiling solvent for this transformation. |
| Temperature | 100-120 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
Characterization and Analysis
The synthesized p38 MAP kinase inhibitors must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Once synthesized and purified, the inhibitory activity of the compounds against p38 MAPK should be evaluated using biochemical and cellular assays.[23][24][25]
Conclusion
This compound is a strategically important and versatile building block in the synthesis of p38 MAP kinase inhibitors. Its unique substitution pattern allows for controlled, sequential functionalization via robust palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize novel and potent p38 MAPK inhibitors for the potential treatment of inflammatory diseases and other related disorders.
References
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Critical Review of p38 MAP Kinase Inhibitors: A Bioanalytical Perspective. PubMed. Available from: [Link]
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Critical review of p38 MAP kinase inhibitors: a bioanalytical perspective. Ovid. Available from: [Link]
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Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central. Available from: [Link]
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p38 mitogen-activated protein kinases. Wikipedia. Available from: [Link]
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Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed. Available from: [Link]
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The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. Available from: [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available from: [Link]
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Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. PubMed. Available from: [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]
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What are p38γ inhibitors and how do they work? News-Medical.net. Available from: [Link]
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Pyridazine based inhibitors of p38 MAPK. PubMed. Available from: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available from: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available from: [Link]
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Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. Available from: [Link]
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Practical synthesis of a p38 MAP kinase inhibitor. PubMed. Available from: [Link]
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Simultaneous determination of a p38 MAP kinase inhibitor and its amide hydrolyzed metabolite in Cynomolgus monkey plasma by LC-MS/MS, and its application to a toxicokinetic study. PubMed. Available from: [Link]
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available from: [Link]
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Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation. NIH. Available from: [Link]
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P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. PubMed. Available from: [Link]
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. Available from: [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available from: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available from: [Link]
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SAFETY DATA SHEET. Acros Organics. Available from: [Link]
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3-Bromo-5-chloro-4-methylpyridine. PubChem. Available from: [Link]
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Structures of representative classes of p38 MAP kinase inhibitors. ResearchGate. Available from: [Link]
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Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. Available from: [Link]
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Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. LinkedIn. Available from: [Link]
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The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. LinkedIn. Available from: [Link]
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SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International Journal of Pharma and Bio Sciences. Available from: [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available from: [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available from: [Link]
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SAFETY DATA SHEET BROMICIDE® GRANULES (US). AWS. Available from: [Link]
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3-Bromo-5-chloropyridin-2-amine. PubChem. Available from: [Link]
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Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. ResearchGate. Available from: [Link]
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Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. Available from: [Link]
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Application Notes & Protocols for 3-Bromo-5-chloro-4-methylpyridin-2-amine in Cross-Coupling Reactions
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are integral to drug design due to their unique electronic properties and ability to participate in hydrogen bonding, which can enhance solubility and bioavailability.[2] Among these, halogenated pyridines have emerged as exceptionally valuable intermediates, providing a versatile platform for constructing complex molecular architectures through modern synthetic methodologies.[3][4]
3-Bromo-5-chloro-4-methylpyridin-2-amine is a highly functionalized building block of significant interest. Its structure is primed for selective chemical modification. The bromine atom at the 3-position serves as a primary handle for palladium-catalyzed cross-coupling reactions, a foundational technique in modern drug discovery for forging carbon-carbon and carbon-heteroatom bonds.[3][5] The presence of the chloro, methyl, and amino groups further influences the electronic landscape of the pyridine ring, offering additional sites for modification or tuning of the final molecule's physicochemical properties. This guide provides detailed, field-proven protocols for two of the most critical transformations involving this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Compound Profile & Safety Mandates
Before proceeding with any experimental work, a thorough understanding of the reactant's properties and safety requirements is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1199773-28-8 | [6] |
| Molecular Formula | C₆H₆BrClN₂ | [6] |
| Molecular Weight | 221.48 g/mol | [6] |
| Appearance | Solid (typical) | N/A |
| Purity | ≥98% (typical for lab use) | [6] |
| InChI Key | OWJIALCPQCHFFZ-UHFFFAOYSA-N | [6] |
Hazard Identification & Safe Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally related compounds, such as 3-bromo-5-chloropyridine and other halogenated pyridines, indicates that it should be handled with care.[7][8][9]
-
Potential Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[10][11] For a substrate like this compound, this reaction is instrumental for introducing aryl or heteroaryl substituents at the 3-position. The primary challenge with pyridine substrates is the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst.[10] Therefore, the selection of an appropriate ligand and base is critical for success.
Causality of Reagent Selection:
-
Palladium Pre-catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, active Pd(0) species. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand can be used.
-
Ligand: For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective by promoting the reductive elimination step and preventing catalyst deactivation. However, PPh₃ is often sufficient and is a good starting point.
-
Base: An inorganic base is required to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[11] K₃PO₄ or Cs₂CO₃ are effective and generally compatible with a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. The water is essential for dissolving the inorganic base. All solvents must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[12]
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%).
-
Via syringe, add the degassed solvent system. A 4:1 mixture of 1,4-dioxane and water is a robust choice.[13][14] The typical concentration is 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[12]
-
Transfer the filtrate to a separatory funnel. Wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[10][13]
-
Table 2: Example Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 |
| (Note: Conditions are adapted from established procedures for substituted bromopyridines and serve as a starting point for optimization).[10][13] |
Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging via traditional methods like nucleophilic aromatic substitution.[15][16] This reaction is essential for synthesizing aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[15]
Causality of Reagent Selection:
-
Palladium Pre-catalyst & Ligand: This reaction is highly dependent on the ligand. Sterically hindered, bulky phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[15][17] A common catalyst system is Pd₂(dba)₃ with a suitable ligand.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, though others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups.[17] The base deprotonates the amine, making it a more active nucleophile in the catalytic cycle.[16]
-
Solvent: Anhydrous, non-protic solvents such as toluene, THF, or 1,4-dioxane are required to prevent quenching of the strong base. As with the Suzuki coupling, solvents must be thoroughly degassed.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for coupling this compound with a primary or secondary amine.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add this compound (1.0 equiv) and the desired amine coupling partner (1.2 equiv).
-
Via syringe, add anhydrous, degassed solvent (e.g., toluene). The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Seal the vessel tightly and place it in a preheated oil bath or heating block, typically at 80-110 °C.
-
Stir the mixture vigorously.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a plug of silica gel or Celite®, eluting with additional solvent to remove baseline palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired N-aryl product.[15]
-
Table 3: Example Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | NaOt-Bu (1.4) | Toluene | 100 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 |
| (Note: Conditions are based on established procedures for challenging heteroaryl halides and serve as a starting point for optimization).[15][18] |
General Workflow Visualization
Caption: General experimental workflow for cross-coupling.
Conclusion
This compound is a potent synthetic intermediate whose value is fully realized through palladium-catalyzed cross-coupling reactions. The protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions detailed herein provide robust starting points for the synthesis of a diverse array of complex molecules. Successful outcomes are predicated on careful reagent selection—particularly the ligand and base—and the rigorous maintenance of inert and anhydrous reaction conditions. These methodologies empower researchers in drug discovery and materials science to leverage this versatile building block in the creation of novel and functional chemical entities.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Halogenated Pyridines in Modern Drug Discovery.
- Sourcing Specialist. The Role of Halogenated Pyridines in Modern Drug Discovery.
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. DOI:10.1039/D2FD00165A. Available at: [Link]
- CymitQuimica. This compound.
-
Ye, Y., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Science. Available at: [Link]
-
PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-Bromo-5-chloropyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Journal of Organic Chemistry. Available at: [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Science of Synthesis. DOI: 10.1055/sos-sd-202-00331.
- BenchChem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- MacAodha, D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. DOI: 10.1021/acs.oprd.2c00135.
-
Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
- Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
- Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
European Patent Office. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Available at: [Link]
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Large-scale synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-amine
An Application Note and Protocol for the Large-Scale Synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-amine
Abstract
This compound is a critical substituted pyridine intermediate in the synthesis of complex pharmaceutical compounds. Its utility stems from the specific arrangement of reactive sites—an amino group and two distinct halogens—that allow for sequential, directed modifications. However, the synthesis of this molecule on a large scale is challenging due to the high reactivity of the 2-amino-4-methylpyridine starting material, which can lead to poor regioselectivity and the formation of unwanted by-products during halogenation. This application note details a robust, four-step synthetic route designed for scalability and high regiochemical control. The strategy employs a protecting group to modulate the directing ability of the amino group, enabling the sequential and selective introduction of chlorine and bromine atoms at the C5 and C3 positions, respectively. This protocol provides researchers and process chemists with a reliable and reproducible method for obtaining high-purity this compound.
Introduction: The Challenge of Regioselective Halogenation
Substituted 2-aminopyridines are foundational building blocks in medicinal chemistry, appearing in a wide range of therapeutic agents. The target molecule, this compound, is a highly valuable intermediate due to its trifunctional nature, which allows for diverse synthetic elaborations such as Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.
The primary synthetic challenge lies in the electrophilic halogenation of the starting material, 2-amino-4-methylpyridine. The pyridine ring is activated by two electron-donating groups: a powerful amino group at C2 and a methyl group at C4. Both are ortho, para-directors, strongly activating the C3 and C5 positions for electrophilic substitution. Direct halogenation is often difficult to control, leading to mixtures of mono- and di-halogenated isomers, as well as over-halogenation.[1] To overcome this, a protecting-group strategy is essential. By temporarily converting the highly activating amino group into an amide (an acetamide), its activating strength is reduced, and its steric bulk is increased. This moderation allows for a more controlled, stepwise introduction of the halogen atoms, ensuring high regioselectivity and yield.
Recommended Synthetic Pathway
The proposed large-scale synthesis proceeds through a four-step sequence: (1) Acetylation of the starting material to protect the amino group, (2) Regioselective chlorination at the C5 position, (3) Regioselective bromination at the C3 position, and (4) Hydrolytic deprotection to yield the final product. This pathway is designed for operational simplicity, scalability, and control over product purity.
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocols and Scientific Rationale
Step 1: Acetylation of 2-Amino-4-methylpyridine
Rationale: The conversion of the primary amino group to an acetamide is a critical first step. The resulting acetamido group is still an ortho, para-director but is significantly less activating than a primary amine. This prevents over-halogenation and allows for a more controlled reaction. Acetic anhydride is an effective and readily available acetylating agent.
Protocol:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-amino-4-methylpyridine (1.0 eq).
-
Add a suitable solvent such as acetonitrile (5-10 volumes).
-
Stir the mixture to ensure complete dissolution.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the mixture to 7-8 with a saturated solution of sodium bicarbonate.
-
The product, N-(4-methylpyridin-2-yl)acetamide, will precipitate as a solid.
-
Isolate the product by filtration, wash the filter cake with cold water, and dry under vacuum at 50-60 °C.
Step 2: Regioselective Chlorination at the C5 Position
Rationale: With the amino group protected, the pyridine ring is now moderately activated. The C5 position (para to the acetamido group) is electronically favored and sterically more accessible than the C3 position (ortho). N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent suitable for this transformation.
Protocol:
-
Charge the dried N-(4-methylpyridin-2-yl)acetamide (1.0 eq) and acetonitrile (10 volumes) into a reactor.
-
Stir the mixture at room temperature to form a clear solution.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30-60 minutes, maintaining the temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude N-(5-chloro-4-methylpyridin-2-yl)acetamide, which can often be used in the next step without further purification.
Step 3: Regioselective Bromination at the C3 Position
Rationale: The C3 position, being ortho to the acetamido group, is the only remaining activated position on the ring. N-Bromosuccinimide (NBS) is the reagent of choice for this step, providing a source of electrophilic bromine under mild conditions.
Caption: Rationale for the regioselective bromination at the C3 position.
Protocol:
-
Dissolve the crude N-(5-chloro-4-methylpyridin-2-yl)acetamide (1.0 eq) in acetonitrile (10 volumes) in a reaction vessel.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with a dilute aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude protected product, N-(3-bromo-5-chloro-4-methylpyridin-2-yl)acetamide.
Step 4: Hydrolysis of the Acetamide (Deprotection)
Rationale: The final step is the removal of the acetyl protecting group to reveal the primary amine. Acid-catalyzed hydrolysis is typically efficient for this transformation. Concentrated hydrochloric acid is effective and the resulting product hydrochloride salt can aid in purification.
Protocol:
-
To the crude N-(3-bromo-5-chloro-4-methylpyridin-2-yl)acetamide (1.0 eq), add a 6M aqueous solution of hydrochloric acid (5-8 volumes).
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 6-12 hours, or until HPLC analysis confirms the complete removal of the acetyl group.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Slowly neutralize the mixture by adding a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9. The free amine product will precipitate.
-
Stir the resulting slurry for 1-2 hours in the cold.
-
Collect the solid product by filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Dry the final product, this compound, under vacuum at 50-60 °C to a constant weight.
Data Summary and Process Control
Effective large-scale synthesis requires careful monitoring and control of each step. The following table provides representative targets for process optimization.
| Step | Key Transformation | Reagents | Typical Yield | Purity (HPLC) |
| 1 | Acetylation | 2-Amino-4-methylpyridine, Acetic Anhydride | 90-95% | >98% |
| 2 | Chlorination | N-(4-methylpyridin-2-yl)acetamide, NCS | 85-90% | >97% |
| 3 | Bromination | N-(5-chloro-4-methylpyridin-2-yl)acetamide, NBS | 80-88% | >95% |
| 4 | Hydrolysis | N-(3-bromo-5-chloro-4-methylpyridin-2-yl)acetamide, HCl | 90-96% | >99% |
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained personnel in a controlled laboratory or manufacturing environment with appropriate personal protective equipment (PPE).
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.
-
NCS and NBS: Can be unstable. Avoid exposure to heat, light, and moisture. They are also irritants.
-
Hydrochloric Acid and Sodium Hydroxide: Highly corrosive. The neutralization step is exothermic and requires careful temperature control.
-
Solvents: Acetonitrile and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.
Conclusion
The presented four-step synthesis provides a clear and reliable pathway for the large-scale production of this compound. By employing a straightforward protection-deprotection strategy, this protocol effectively addresses the inherent challenge of regioselectivity in the di-halogenation of an activated pyridine ring. The use of common, commercially available reagents and well-established reaction conditions makes this method highly suitable for adoption in both research and industrial settings, facilitating the supply of this key intermediate for drug development programs.
References
- Dunn, A. D., et al. (1989). J. Prakt. Chem., 331, 369.
- Fox, B. A., et al. Organic Syntheses, Coll. Vol. 5, 346.
- Grozinger, K., et al. (1995). Journal of Heterocyclic Chemistry, 32, 259.
-
Pal, M., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society. Available from: [Link]
- European Patent Office. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents.
Sources
Application Notes and Protocols for the Use of 3-Bromo-5-chloro-4-methylpyridin-2-amine as a Chemical Building Block
Introduction: A Versatile Scaffold for Complex Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. 3-Bromo-5-chloro-4-methylpyridin-2-amine (CAS: 1199773-28-8) has emerged as a highly valuable and versatile intermediate.[1] Its utility stems from a densely functionalized pyridine core, featuring three distinct reactive handles: a nucleophilic amino group, a highly reactive bromine atom, and a less reactive chlorine atom. This arrangement allows for sequential and regioselective modifications, making it an ideal starting point for constructing complex molecular architectures.
The inherent electronic properties of the substituted pyridine ring, combined with the differential reactivity of its halogen atoms, provide chemists with a powerful tool for diversification. The 2-aminopyridine moiety is a well-known scaffold in medicinal chemistry, recognized for its ability to form critical hydrogen bond interactions, notably with the hinge region of kinase ATP-binding pockets, a key target in oncology.[2] This guide provides a detailed exploration of the reactivity of this compound and offers robust protocols for its application in cornerstone synthetic transformations.
Compound Properties:
| Property | Value |
| Molecular Formula | C₆H₆BrClN₂ |
| Molecular Weight | 221.48 g/mol |
| CAS Number | 1199773-28-8 |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥98% |
Reactivity Analysis: A Tale of Two Halogens
The synthetic utility of this compound is governed by the interplay of its functional groups. Understanding their electronic and steric influences is crucial for designing successful reaction strategies.
-
Electronic Effects: The pyridine ring is intrinsically electron-deficient. However, the 2-amino group is a potent electron-donating group (+M effect), which increases the electron density of the ring and influences the reactivity of the other substituents.[3]
-
Halogen Reactivity (C-Br vs. C-Cl): In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more susceptible to the initial oxidative addition step in the catalytic cycle.[2] This differential reactivity is the cornerstone of its utility, enabling selective functionalization at the C3 position (bromine) while leaving the C5 position (chlorine) intact for subsequent transformations.
-
The Amino Group: The primary amine at the C2 position is nucleophilic and can participate in various reactions. While beneficial for forming interactions in a final drug molecule, it can sometimes interfere with the catalytic cycle of cross-coupling reactions, potentially by coordinating to the metal center.[3] In some cases, protection of the amino group (e.g., as an acetamide) may be necessary to achieve optimal yields, though many modern catalyst systems exhibit high functional group tolerance.[3][4]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
This building block excels as a substrate in a variety of palladium-catalyzed reactions that form the bedrock of modern synthetic chemistry. Below are detailed protocols for three of the most common and powerful transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl structures by coupling an organohalide with a boronic acid or ester.[5] The higher reactivity of the C-Br bond allows for selective coupling at this position.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Via syringe, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[4][6]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 85-95 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 3-aryl-5-chloro-4-methylpyridin-2-amine product.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[7][8] This reaction is particularly useful for coupling aryl halides with a wide range of primary and secondary amines.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting complex coordinates with the amine coupling partner. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The final, often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq) to the tube.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench carefully with water or saturated aqueous ammonium chloride.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography to obtain the desired 3-amino-5-chloro-4-methylpyridine derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is notable for its mild conditions and tolerance of a wide variety of functional groups.
Reaction Principle: The Sonogashira reaction employs a dual catalytic system. A palladium(0) species undergoes oxidative addition with the aryl bromide. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. The resulting dialkynyl-palladium complex undergoes reductive elimination to furnish the final product and regenerate the Pd(0) catalyst.[11] An amine base is used to neutralize the HX byproduct.[10]
Caption: Catalytic cycles of the Sonogashira coupling.
Detailed Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous, deoxygenated solvent like DMF or THF, followed by an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system. Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) as needed.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within a few hours.[12]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and water.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent removal, purify the crude residue by flash column chromatography on silica gel to isolate the 3-alkynyl-5-chloro-4-methylpyridin-2-amine product.
Summary of Reaction Conditions
The following table provides a starting point for optimizing the cross-coupling reactions of this compound.
| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | DMF, THF | 25-60 |
Safety and Handling
This compound is a chemical reagent intended for laboratory use only.[1] Standard safety precautions should be observed.
-
Handling: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[13] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound stands out as a strategically designed building block for synthetic chemistry. The differential reactivity of its two halogen atoms provides a clear pathway for selective, sequential cross-coupling reactions, enabling the efficient construction of highly functionalized pyridine derivatives. Its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings makes it an invaluable intermediate for researchers in drug discovery and materials science, facilitating the rapid generation of novel molecular entities with significant potential.
References
- Smolecule. (n.d.). 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine.
- Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- CymitQuimica. (n.d.). This compound.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Chem-Impex. (n.d.). 3-Amino-5-bromo-2-chloropyridine.
- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine - Eureka.
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]
- Benchchem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]
- Autech. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
- Benchchem. (n.d.). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.
- European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
-
Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Retrieved from [Link]
- BLDpharm. (n.d.). 1199773-28-8|this compound.
-
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in the Bromination of 3-Chloro-4-methylpyridin-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and modification of substituted pyridines. Here, we address the specific challenges associated with the electrophilic bromination of 3-chloro-4-methylpyridin-2-amine, focusing on controlling and optimizing the regioselectivity of this critical transformation.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the reaction, providing the foundational knowledge needed to make informed experimental decisions.
Q1: What is the expected major product for the bromination of 3-chloro-4-methylpyridin-2-amine and why?
The expected major product is 5-bromo-3-chloro-4-methylpyridin-2-amine . This outcome is dictated by the directing effects of the substituents on the pyridine ring in an electrophilic aromatic substitution (EAS) reaction.[1]
-
Amino Group (-NH₂ at C2): This is a powerful electron-donating group, strongly activating the pyridine ring towards electrophilic attack. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.
-
Chloro Group (-Cl at C3): This is an electron-withdrawing group that deactivates the ring but is also an ortho-, para- director.
-
Methyl Group (-CH₃ at C4): This is a weakly electron-donating group, providing slight activation and directing ortho (C3, C5) and para (C6) to itself.
Analysis of Directing Effects: The amino group at C2 is the most powerful activating group and therefore exerts the dominant directing effect.
-
The ortho position (C3) is already substituted with a chloro group.
-
The para position (C5) is open and sterically accessible, making it the most electronically favorable site for electrophilic attack.[1]
-
The C6 position is sterically hindered by the adjacent methyl group at C4 and is less activated by the amino group compared to the C5 position.
Therefore, the bromination will overwhelmingly favor substitution at the C5 position.
Q2: Which brominating agents are most suitable for this reaction?
For activated aromatic heterocycles like 3-chloro-4-methylpyridin-2-amine, milder brominating agents are preferred to prevent over-bromination and control selectivity.
-
N-Bromosuccinimide (NBS): This is often the reagent of choice.[2][3] It provides a low, steady concentration of electrophilic bromine (Br₂), which minimizes side reactions.[4] NBS is a crystalline solid, making it easier and safer to handle than liquid bromine.[4]
-
Molecular Bromine (Br₂): While effective, Br₂ is highly reactive and can lead to the formation of di-brominated byproducts. Its use often requires more stringent control of stoichiometry and temperature. It is a classic reagent for aromatic bromination, often used with a Lewis acid catalyst for less reactive substrates, but for an activated system like this, a catalyst is likely unnecessary.[5][6]
Q3: How does the choice of solvent impact the regioselectivity and reaction outcome?
The solvent plays a critical role in stabilizing intermediates and influencing the reactivity of the brominating agent.[7][8][9]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, THF): These are generally good choices as they can dissolve the substrate and reagent while stabilizing the charged intermediates (sigma complex) formed during the electrophilic substitution mechanism.[8] Using DMF as a solvent with NBS has been noted to give high levels of para-selectivity in other aromatic systems.[2]
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are also commonly used. They are relatively non-polar but can facilitate ionic mechanisms.[7]
-
Polar Protic Solvents (e.g., Acetic Acid): Acetic acid can serve as both a solvent and a mild acid catalyst. However, it can also form hydrogen bonds with the substrate and reagents, potentially altering the reaction pathway.
The choice of solvent can significantly influence the reaction's regioselectivity and efficiency.[1][10]
Visualizing the Regioselectivity
The following diagram illustrates the directing influences of the substituents on the pyridine ring, highlighting why the C5 position is the preferred site for bromination.
Caption: A troubleshooting flowchart for the bromination reaction.
Recommended Experimental Protocol
This protocol provides a robust starting point for achieving high regioselectivity and yield.
Objective: To synthesize 5-bromo-3-chloro-4-methylpyridin-2-amine with high regioselectivity.
Materials:
-
3-chloro-4-methylpyridin-2-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized if necessary
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-methylpyridin-2-amine (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining electrophilic bromine.
-
Work-up:
-
Remove the acetonitrile under reduced pressure.
-
Add ethyl acetate to dissolve the residue.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 5-bromo-3-chloro-4-methylpyridin-2-amine.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. RSC Publishing. Retrieved from [Link]
-
YouTube. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. Retrieved from [Link]
-
ResearchGate. (2025). Bromination selectivity of bromobenzene in polar solvents containing ionic liquid. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. ChemHelp ASAP. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Chemistry the Mystery of Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Retrieved from [Link]
-
ResearchGate. (2012). Electrophilic substitutions and HOMOs in azines and purines. Retrieved from [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-amine
Welcome to the technical support guide for the synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve reaction yield and product purity.
Overview of Synthesis
The target molecule, this compound, is typically synthesized via electrophilic bromination of 5-chloro-4-methylpyridin-2-amine. The 2-amino group is a strong activating group, directing electrophiles to the C3 and C5 positions of the pyridine ring. Since the C5 position is already occupied by a chloro group, the bromination is directed to the C3 position. The choice of brominating agent, solvent, and temperature are critical parameters that dictate the success of this transformation, influencing both yield and the formation of impurities.
Frequently Asked Questions & Troubleshooting Guide
Low Yield and Purity Issues
Question 1: My overall yield is consistently low (<60%). What are the most common causes and how can I address them?
Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and mechanical losses during work-up and purification.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side reactions.
-
-
Reagent Quality: The quality of the brominating agent, particularly N-Bromosuccinimide (NBS), is crucial.
-
Solution: NBS can decompose over time. Use freshly recrystallized NBS for best results. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
-
Sub-optimal Temperature Control: Poor temperature management can lead to side reactions.
-
Losses During Work-up: The product can be lost during the aqueous work-up and extraction phases.
-
Solution: After quenching the reaction with water, ensure the pH is adjusted to be alkaline before extraction.[1] This ensures the aminopyridine is in its free base form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.
-
Question 2: My final product is contaminated with a significant amount of a dark, tarry substance. What is causing this and how can it be prevented?
The formation of tar is often a sign of over-bromination, oxidation, or other decomposition pathways, which can be triggered by overly aggressive reaction conditions.
Possible Causes & Solutions:
-
Excessive Heat: High temperatures can accelerate decomposition.
-
Solution: Maintain strict temperature control throughout the reaction. Use an ice bath during the addition of NBS and avoid aggressive heating.
-
-
Slow Addition of Reagents: Adding the brominating agent too quickly can create localized "hot spots" and high concentrations of bromine, leading to side reactions.
-
Solution: Add the NBS solution dropwise over a prolonged period to maintain a low, steady concentration of the electrophile.[3]
-
-
Atmosphere Control: The reaction may be sensitive to air (oxygen).
-
Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the color and purity of the final product.
-
Side Reaction Management
Question 3: I am observing a byproduct with a mass corresponding to a dibrominated product. How can I improve the regioselectivity for monobromination at the C3 position?
The formation of a dibrominated byproduct indicates that the reaction conditions are too harsh, or the stoichiometry is incorrect. The 2-amino group strongly activates the pyridine ring, making it susceptible to multiple halogenations if not properly controlled.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the brominating agent is the most direct cause of over-bromination.
-
Solution: Use a precise 1.0 to 1.05 molar equivalent of NBS relative to the 5-chloro-4-methylpyridin-2-amine. Carefully weigh your reagents.
-
-
Choice of Solvent: The solvent plays a significant role in modulating the reactivity of the brominating agent.
-
Solution: Acetonitrile and N,N-Dimethylformamide (DMF) are commonly used solvents that offer good control.[3][4] Acetonitrile is often preferred as it can lead to cleaner reactions and easier work-up.[5] Dichloromethane (DCM) or chloroform can also be used. Avoid highly non-polar solvents which may not sufficiently solvate the reaction intermediates.
-
-
Slow and Controlled Addition: As mentioned previously, the rate of addition is critical for selectivity.
-
Solution: A slow, dropwise addition of the NBS solution at 0 °C helps to consume the electrophile as it is introduced, preventing a buildup that could lead to a second bromination event.
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of electrophilic bromine, which is less aggressive than liquid Br₂, minimizing over-halogenation.[6][7] |
| Equivalents of NBS | 1.0 - 1.05 eq. | Prevents excess brominating agent that could lead to dibromination. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that facilitate the reaction while helping to control reactivity.[3][4] |
| Temperature | Initial addition at 0 °C, then allow to warm to RT | Controls the initial exotherm and provides a balance between reaction rate and selectivity.[2][3] |
| Addition Rate | Slow, dropwise addition of NBS solution | Avoids localized high concentrations of the brominating agent.[3] |
Optimizing Reaction Conditions
Question 4: What is the optimal combination of brominating agent and solvent for this synthesis?
While several systems can work, the combination of N-Bromosuccinimide (NBS) in acetonitrile or DMF is widely regarded as the most reliable and scalable method.
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent over liquid bromine (Br₂). It is a crystalline solid that is safer and easier to handle than the highly corrosive and volatile Br₂.[7] Mechanistically, NBS serves as a source of electrophilic bromine (Br+), and its use generally leads to higher regioselectivity and fewer byproducts in the bromination of activated aromatic systems.[5]
-
Solvent Choice:
-
Acetonitrile: Often provides cleaner reactions and simpler work-up procedures. It is a good choice for achieving high regioselectivity.[4][5]
-
N,N-Dimethylformamide (DMF): An excellent solvent for dissolving the starting materials and reagents. However, its high boiling point can make it more difficult to remove during work-up.[2][3]
-
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize yield and purity by controlling key reaction parameters.
Materials and Reagents:
-
5-chloro-4-methylpyridin-2-amine
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 5-chloro-4-methylpyridin-2-amine (1.0 eq.) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution to the dropping funnel.
-
Add the NBS solution dropwise to the cooled, stirring solution of the aminopyridine over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is no longer visible.
-
Work-up:
-
Quench the reaction by pouring the mixture into a beaker containing cold water.
-
Slowly add saturated NaHCO₃ solution to neutralize the mixture and adjust the pH to ~8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure this compound.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Reaction Pathway
Caption: Electrophilic bromination of the starting material.
References
- Benchchem. Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide.
-
Hu, J., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 17(26), 6342-6345. [Link]
- Benchchem.
-
Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38, 173. [Link]
-
Wang, et al. (2014). A Mild Method for the Regioselective Bromination of 2-Aminopyridines. ChemInform. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Pujol, M. D. Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Bromo-5-chloro-4-methylpyridin-2-amine by Column Chromatography
Introduction
Welcome to the technical support center for the chromatographic purification of 3-Bromo-5-chloro-4-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the purification of this and similar substituted pyridine derivatives. The inherent basicity of the pyridine nitrogen atom often leads to problematic interactions with standard silica gel, resulting in common issues like peak tailing and poor recovery.[1][2]
This document provides in-depth, field-proven insights and step-by-step protocols to empower you to overcome these challenges. Our approach is grounded in fundamental chromatographic principles and is designed to be a self-validating system for achieving high-purity this compound.
Core Principles: Understanding Analyte-Stationary Phase Interactions
The primary challenge in the chromatography of pyridine derivatives on silica gel is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1] This strong interaction can lead to several undesirable outcomes:
-
Peak Tailing: The analyte molecules that interact strongly with the silanol groups are retained longer than those that do not, leading to a "tailing" effect on the elution peak.[1][2]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column, resulting in low or no recovery.
-
Degradation: The acidic nature of the silica surface can potentially degrade sensitive compounds.[2][3]
Our recommended strategies focus on mitigating these interactions to achieve a successful purification.
Experimental Protocol: Purification of this compound
This protocol outlines a general and robust method for the purification of this compound using flash column chromatography.
Part 1: Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is crucial to determine the optimal mobile phase using TLC. The goal is to find a solvent system that provides good separation between the target compound and any impurities, with an ideal Rf value between 0.2 and 0.4 for the target compound.[2]
Recommended Starting Solvent Systems:
| Non-Polar Solvent | Polar Solvent | Modifier (to reduce tailing) |
| Hexane or Heptane | Ethyl Acetate | 0.5-1% Triethylamine (NEt₃) |
| Dichloromethane | Ethyl Acetate | 0.5-1% Triethylamine (NEt₃) |
| Hexane or Heptane | Diethyl Ether | 0.5-1% Triethylamine (NEt₃) |
Step-by-Step TLC Analysis:
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several developing chambers with different ratios of your chosen non-polar and polar solvents (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine to each.
-
Spot your crude material onto separate TLC plates for each solvent system.
-
Develop the plates and visualize the spots using a UV lamp (typically at 254 nm).
-
Identify the solvent system that gives your target compound an Rf value in the desired range of 0.2-0.4 and shows good separation from impurities. This will be your starting mobile phase for the column.
dot
Caption: Workflow for TLC Method Development.
Part 2: Column Chromatography Procedure
Materials:
-
Crude this compound
-
Silica gel for flash chromatography (230-400 mesh)
-
Selected mobile phase (from TLC analysis)
-
Triethylamine (if not already in the mobile phase)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Step-by-Step Column Chromatography:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
Wash the packed column with the mobile phase, ensuring the solvent level does not drop below the top layer of sand.
-
-
Sample Loading (Choose one method):
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully load the solution onto the top of the silica gel. This is suitable for samples that are readily soluble in the mobile phase.[4]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (like dichloromethane). Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or air line) to start the elution.
-
Collect fractions in separate tubes. The size of the fractions will depend on the size of your column.
-
If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time), do so gradually to ensure good separation.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: Why are my chromatographic peaks showing significant tailing?
A: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on silica gel.[1] It is primarily caused by the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1][2]
Solutions:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a competing base, such as triethylamine or pyridine, to your mobile phase. This base will occupy the active acidic sites on the silica, allowing your compound to elute more symmetrically.[2]
-
Change the Stationary Phase: If tailing persists, consider using a less acidic or basic stationary phase.
Q2: I am getting poor separation between my product and an impurity.
A: Poor separation, or low resolution, can be due to several factors. The first step is to revisit your TLC analysis.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Polarity: If the spots are too close together, try a less polar solvent system to increase the retention time and potentially improve separation.
-
Change Solvent System: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, try a different solvent system altogether (e.g., dichloromethane/methanol with a base). Different solvents can alter the selectivity of the separation.
-
-
Column Parameters:
-
Use a Longer/Narrower Column: This increases the surface area and the number of theoretical plates, which can improve resolution.
-
Finer Silica Gel: Using a smaller particle size silica gel can also enhance separation, but it will require higher pressure.
-
Q3: I have very low or no recovery of my compound from the column. Where did it go?
A: This is a common and frustrating problem, often due to the compound irreversibly sticking to the silica gel or degrading.
Solutions:
-
Check for Degradation: Before running a column, perform a 2D TLC test to check for stability on silica.[3]
-
Spot your compound on a TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely and rotate it 90 degrees.
-
Develop the plate again in the same solvent system. If you see spots that are not on the diagonal, your compound is likely degrading on the silica.[3]
-
-
Deactivate the Silica: If degradation is observed, you can try deactivating the silica gel by pre-treating it with a base like triethylamine.[2]
-
Switch to a More Inert Stationary Phase: As mentioned before, alumina or a polymer-based column can be good alternatives for compounds that are not stable on silica.[1][3]
Q4: My compound is not moving from the baseline, even with a highly polar solvent system.
A: This indicates that your compound is very polar and/or is interacting very strongly with the stationary phase.
Solutions:
-
Increase Mobile Phase Polarity: Try adding a more polar solvent like methanol to your mobile phase (e.g., a gradient of ethyl acetate to 5-10% methanol in ethyl acetate, with triethylamine).
-
Use a Different Stationary Phase: Reversed-phase chromatography (C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol, possibly with a pH modifier) might be a better option for very polar compounds.[6]
dot
Caption: Troubleshooting Decision Tree for Common Chromatography Issues.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis. Benchchem.
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- BenchChem Technical Support Team. (2025).
- Benchchem. Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. 5-Bromo-3-chloro-4-methylpyridin-2-amine.
- Biotage. (2023).
Sources
Technical Support Center: Suzuki Coupling with Substituted Aminopyridines
Prepared by: Your Senior Application Scientist
Welcome to our dedicated resource for troubleshooting the Suzuki-Miyaura cross-coupling reaction with substituted aminopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often temperamental transformation. Aminopyridines, while crucial building blocks in pharmaceutical discovery, present unique obstacles due to the electronic properties of the pyridine ring and the coordinating nature of the amino group. This document provides field-proven insights and actionable solutions to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with an unprotected aminopyridine failing or giving very low yields?
A1: This is the most common issue and typically stems from two primary factors inherent to the substrate:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine ring nitrogen and the exocyclic amino group are Lewis basic. They can coordinate strongly to the palladium catalyst, effectively poisoning it and stalling the catalytic cycle.[1][2] This inhibition prevents the crucial oxidative addition or subsequent steps from occurring efficiently.
-
Substrate Reactivity: The electron-donating nature of the amino group can increase the electron density at the carbon-halide bond (C-X). This makes the oxidative addition step, which is often the rate-determining step, more difficult, particularly for less reactive halides like chlorides.[2][3]
Successful coupling requires a catalyst system robust enough to overcome this inhibition and active enough to cleave the C-X bond.
Q2: What are the most common side reactions, and how can I minimize them?
A2: Three side reactions frequently plague Suzuki couplings of aminopyridines:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid or ester, replacing it with a C-H bond.[1] It is often promoted by excessive water, high temperatures, or strong bases. To minimize it, use boronic esters (e.g., pinacol esters), which are more stable, or run the reaction under anhydrous or carefully controlled aqueous conditions.[2]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is primarily caused by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[1][2] Rigorous degassing of all solvents and reagents and maintaining a strict inert (Argon or Nitrogen) atmosphere is the most effective preventative measure.[2][3]
-
Dehalogenation: This involves the replacement of the halide on your aminopyridine with a hydrogen atom, leading to a reduced, non-coupled starting material.[1][4] This can be caused by hydride sources in the reaction, such as certain alcohol solvents or amine bases.[4] Ensure your solvent is not a hydride donor and optimize the reaction time to avoid prolonged exposure to conditions that favor this pathway.
Q3: Do I absolutely need to protect the amino group?
A3: Not necessarily. While historically, N-protection (e.g., as an acetamide) was a common strategy to prevent catalyst inhibition, modern catalyst systems have largely rendered this step unnecessary.[5][6] Highly active catalysts composed of palladium and specialized bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are not inhibited by the basicity of aminopyridines and can achieve excellent yields with unprotected substrates.[5] Avoiding protection/deprotection steps significantly improves synthetic efficiency.
In-Depth Troubleshooting Guides
Guide 1: The Reaction Fails to Initiate (No Product, Only Starting Material)
If your TLC or LC-MS shows only unreacted starting materials, the catalytic cycle has not been initiated or is immediately halted. Use the following workflow to diagnose the issue.
Caption: Decision tree for troubleshooting a failed Suzuki coupling.
-
The Catalyst is Inactive for Your Substrate: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-rich and coordinating aminopyridines, especially with chloro-substituents.[1]
-
Solution: Employ a more active catalyst system. Bulky, electron-rich dialkylbiphenylphosphine ligands (Buchwald ligands like SPhos, XPhos, RuPhos) are the industry standard for these challenging couplings.[5][7] They promote the crucial oxidative addition step and are less prone to inhibition. Using pre-formed palladium pre-catalysts can also provide a more active and stable catalytic species from the start.[2]
-
-
The Base is Suboptimal: The base's role is to activate the boronic acid, forming a more nucleophilic "ate" complex to facilitate transmetalation.[8][9] If the base is too weak, insoluble, or sterically hindered, this step fails.
Guide 2: Low Yields & Significant Byproduct Formation
If the reaction proceeds but gives a low yield of the desired product alongside other spots on a TLC/LC-MS, side reactions are likely consuming your starting materials.
| Byproduct Name | Identification (vs. Starting Material) | Common Cause(s) | Mitigation Strategy |
| Protodeboronated Arene | Mass = Arylboronic acid - B(OH)₂ + H | Excess H₂O; High temperature; Unstable boronic acid | 1. Use a more stable boronic ester (pinacol, MIDA).[2]2. Run under anhydrous conditions or with minimal, controlled water.3. Use a milder base if possible (e.g., KF).[8] |
| Homocoupled Biaryl | Mass = 2 x (Arylboronic acid - B(OH)₂) | Oxygen contamination | 1. Crucial: Rigorously degas solvent and reaction mixture (3x freeze-pump-thaw or 30+ min Ar sparging).[2][3]2. Use a direct Pd(0) source to avoid issues with in-situ reduction of Pd(II).[2] |
| Dehalogenated Aminopyridine | Mass = Aminopyridine halide - Halogen + H | Hydride sources (e.g., alcohol solvents); Prolonged reaction time | 1. Avoid solvents that can act as hydride donors.[2][4]2. Optimize reaction time; monitor closely and quench upon completion.3. Ensure the base is not contributing to this pathway. |
Experimental Protocols & Data
Protocol: General Procedure for Suzuki Coupling of 3-Amino-2-chloropyridine
This protocol is adapted from established procedures for challenging heteroaryl couplings and serves as a robust starting point for optimization.[1][5]
Materials:
-
3-Amino-2-chloropyridine (1.0 equiv)
-
Arylboronic Acid (1.5 - 2.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely powdered)
-
Anhydrous 1,4-Dioxane (or Toluene)
-
Degassed Water (optional, can be beneficial)
Procedure:
-
Vessel Preparation: Add the 3-amino-2-chloropyridine, arylboronic acid, and K₃PO₄ to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Catalyst Loading: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos ligand.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. If using K₃PO₄, adding a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) can sometimes accelerate the reaction.[1][3]
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Recommended Starting Conditions for Aminopyridine Substrates
| Substrate Halide | Catalyst (mol%) | Ligand (mol%) | Recommended Base | Solvent System | Temp (°C) |
| Bromo/Iodo | Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O (10:1) | 80-90 |
| Chloro | Pd₂(dba)₃ (2%) | XPhos or SPhos (4%) | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 90-110 |
| Sterically Hindered | Pd-G3-XPhos (2-3%) | (Pre-catalyst) | K₃PO₄ | Toluene or Dioxane | 100-110 |
| Electron-Deficient | Pd(PPh₃)₄ (5%) | (Self-ligated) | Na₂CO₃ | DME/H₂O (4:1) | 85 |
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-amine Derivatives
Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-amine and its derivatives. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis, however, can be fraught with challenges, including the formation of impurities, low yields, and reaction stalling. This guide provides a structured approach to identifying and resolving these issues, ensuring a more efficient and successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product
Question: I am getting a very low yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to degradation of the starting material or product. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your starting material, 2-amino-5-chloro-4-methylpyridine, is critical. Impurities can interfere with the reaction.
-
Recommendation: Ensure the starting amine is of high purity. If necessary, recrystallize or purify the starting material before use.
-
-
Choice of Brominating Agent: The choice of brominating agent and its reactivity can significantly impact the reaction's success.
-
N-Bromosuccinimide (NBS): A common and effective reagent for this transformation.[1]
-
Bromine (Br₂): Can be used, but may lead to over-bromination and the formation of colored byproducts. The reaction of 4-aminopyridine with Br₂ has been shown to lead to protonation and subsequent complex side reactions.[2][3]
-
Recommendation: Start with NBS as the brominating agent. If using Br₂, careful control of stoichiometry and temperature is crucial.
-
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.
-
Recommendation: Optimize the reaction temperature. The bromination of 2-amino-4-methylpyridine derivatives is often carried out at low temperatures (e.g., 0-5 °C) to control selectivity and minimize side reactions.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.
-
Recommendation: Aprotic solvents like dichloromethane (DCM) or chloroform are generally suitable. Acetonitrile can also be a good choice.
-
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction is producing a mixture of products, including what appears to be a di-brominated species. How can I improve the selectivity?
Answer: The formation of multiple products, particularly over-bromination, is a common challenge in the halogenation of electron-rich pyridine rings. The amino group is a strong activating group, making the ring susceptible to further electrophilic substitution.
-
Understanding the Cause: The initial bromination at the 3-position further activates the ring, potentially leading to a second bromination at the 5-position if it were not already chlorinated. In your case, with a chloro at the 5-position, other positions might be susceptible.
-
Strategies to Enhance Selectivity:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. A large excess will favor di-bromination.
-
Slow Addition: Add the brominating agent dropwise at a low temperature to maintain a low concentration of the electrophile in the reaction mixture.
-
Protecting Groups: While more synthetically demanding, protection of the amino group as an amide can modulate its activating effect and improve selectivity. The N-acetyl derivative can be synthesized using acetic anhydride.[4]
-
-
Common Impurities and Their Identification:
-
Di-brominated product: Higher molecular weight peak in Mass Spectrometry.
-
Starting Material: Unreacted 2-amino-5-chloro-4-methylpyridine.
-
Isomeric products: While less common due to the directing effects of the substituents, other brominated isomers could form. These can be difficult to separate.
-
Visualizing Reaction Pathways and Troubleshooting
Proposed Synthetic Pathway
The synthesis of this compound is typically achieved through the electrophilic bromination of 2-amino-5-chloro-4-methylpyridine.
Troubleshooting Decision Tree
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Amino-5-chloro-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-amino-5-chloro-4-methylpyridine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq.) in anhydrous DCM.
-
Add the NBS solution dropwise to the cooled solution of the starting material over 30-60 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Data Summary Table
The following table summarizes key parameters for the synthesis.
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material Purity | >98% | Impurities can lead to side reactions and lower yields. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Equivalents of NBS | 1.05 - 1.1 eq. | Minimizes over-bromination while ensuring complete reaction. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants, and is aprotic. |
| Reaction Temperature | 0 - 5 °C | Controls selectivity and reduces the formation of byproducts. |
| Reaction Time | 1 - 3 hours (TLC monitored) | Avoids product degradation from prolonged reaction times. |
| Work-up | Quench with NaHCO₃ (aq) | Neutralizes any acidic byproducts. |
| Purification | Column Chromatography | To isolate the desired product from any unreacted starting material or byproducts. |
References
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6435-6444.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.
- ResearchGate. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- BenchChem. (2025). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
- BenchChem. (2025). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates.
- ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (n.d.). US2609372A - Halogenation of 2-aminopyrimidines.
- PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
Sources
Technical Support Center: Amine Group Protection for 3-Bromo-5-chloro-4-methylpyridin-2-amine
Welcome to the technical support guide for navigating the complexities of amine group protection, specifically tailored for the sterically hindered and electron-deficient substrate, 3-Bromo-5-chloro-4-methylpyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific moiety. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions and troubleshoot effectively.
Section 1: Understanding the Substrate: Why is Protection Challenging?
The primary amino group at the C2 position of the pyridine ring in this compound presents a unique set of challenges for standard protection protocols. Its nucleophilicity is significantly diminished due to the electron-withdrawing effects of the two halogen substituents (Bromo and Chloro) and the pyridine nitrogen itself. Furthermore, the adjacent bulky bromine atom and the methyl group at C4 create considerable steric hindrance around the amine.
This combination of electronic deactivation and steric congestion often leads to sluggish or incomplete reactions with common protecting group reagents. Therefore, careful selection of the protecting group and optimization of reaction conditions are paramount for success.
Section 2: Selecting the Optimal Protecting Group
The choice of a protecting group is critical and depends on the planned downstream reaction conditions. A suitable protecting group must be installed in high yield without affecting other functional groups and must be removable under conditions that do not degrade the desired product. This is the essence of an orthogonal protection strategy.[1][2]
Below is a comparative analysis of common amine protecting groups for this specific substrate.
Table 1: Comparison of Amine Protecting Groups for this compound
| Protecting Group | Reagent | Typical Conditions for Protection | Deprotection Conditions | Advantages | Potential Issues & Troubleshooting |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O | Base (e.g., DMAP, Et₃N), Solvent (e.g., THF, DCM) | Strong Acid (e.g., TFA, HCl in Dioxane)[3][4] | Stable to many nucleophiles and catalytic hydrogenation. | Low reactivity of the amine may require forcing conditions (heat, stronger base) which can lead to side reactions.[5] Troubleshooting: Use a more efficient catalytic system like EDCI/HOBT or employ a stronger, non-nucleophilic base.[6] |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, Dioxane)[7][8] | Catalytic Hydrogenolysis (H₂, Pd/C)[9] | Stable to acidic and some basic conditions. Removable under neutral conditions. | Hydrogenolysis may be incompatible with other reducible functional groups. The halogen substituents may poison the catalyst. Troubleshooting: Use transfer hydrogenation or alternative deprotection methods like TMSI. |
| Ac (Acetyl) | Ac₂O or AcCl | Base (e.g., Pyridine, Et₃N) | Acid or Base Hydrolysis (e.g., HCl, NaOH) | Simple and inexpensive. | Amide is very stable, requiring harsh deprotection conditions that may not be suitable for complex molecules.[10] |
| Ts (Tosyl) | TsCl | Base (e.g., Pyridine, NaOH) | Strong Acid (HBr/AcOH) or dissolving metal reduction (Na/NH₃)[11] | Very robust and stable to a wide range of conditions. | Extremely harsh deprotection conditions limit its applicability in complex syntheses.[12] |
| Pys (Pyridine-2-sulfonyl) | Pyridine-2-sulfonyl chloride | Base (e.g., Et₃N) | Mild reduction (Mg/MeOH or SmI₂)[13][14] | More labile than the tosyl group, allowing for milder deprotection.[14] | Reagent may not be as commercially available as other options. |
Section 3: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the most promising protection strategies.
Protocol 1: Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability and acid-labile nature.[15][16]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).
-
Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture.
-
Stir the reaction at 50 °C and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-Boc protected product.
Deprotection: To deprotect, dissolve the N-Boc protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stir at room temperature for 1-2 hours.[4][9]
Protocol 2: Cbz Protection
The benzyloxycarbonyl (Cbz) group is an excellent choice when acidic conditions need to be avoided during deprotection.[7][17]
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in a biphasic mixture of THF and saturated aqueous sodium bicarbonate (1:1).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the N-Cbz protected product.
Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis using H₂ gas and a palladium on carbon (Pd/C) catalyst.[9][18]
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the protection of this compound.
Q1: My Boc protection reaction is very slow or does not go to completion. What can I do?
A1: This is a common issue due to the low nucleophilicity of the amine.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate.[3]
-
Stronger Base: While DMAP is a good catalyst, switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.
-
Alternative Conditions: A patent suggests that for challenging aminopyridines, using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (Hydroxybenzotriazole) in the presence of a base can facilitate the reaction with (Boc)₂O.[19][6]
Q2: I am observing di-protection (protection of the pyridine nitrogen as well). How can I avoid this?
A2: Di-protection can occur under forcing conditions.
-
Stoichiometry: Carefully control the stoichiometry of your protecting group reagent. Use no more than 1.1-1.2 equivalents.
-
Milder Conditions: Try running the reaction at a lower temperature for a longer period.
-
Choice of Base: A bulky base may sterically hinder the approach to the pyridine nitrogen.
Q3: During Cbz deprotection via hydrogenolysis, the reaction is stalled, or I see debromination/dechlorination.
A3: Aryl halides can be sensitive to catalytic hydrogenolysis.
-
Catalyst Poisoning: The substrate itself or impurities can poison the Pd/C catalyst. Ensure your starting material is pure. You may need to use a higher catalyst loading.
-
Transfer Hydrogenation: Consider using a transfer hydrogenation source like ammonium formate or cyclohexene with Pd/C. This can sometimes be milder and more selective.
-
Alternative Deprotection: If hydrogenolysis is not feasible, other methods to cleave the Cbz group include using HBr in acetic acid or TMSI (trimethylsilyl iodide).
Q4: Can I use an amide-based protecting group like Acetyl (Ac)?
A4: While simple to install, the resulting N-acetyl group forms a very stable amide. Deprotection requires harsh acidic or basic hydrolysis, which may not be compatible with other functional groups in your molecule.[10] For complex synthetic routes, carbamates like Boc and Cbz are generally preferred due to their milder deprotection conditions.[15]
Q5: What is an "orthogonal" protecting group strategy and why is it important?
A5: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different, non-interfering conditions.[1][2][20] For example, you could have a Boc-protected amine and a silyl-protected alcohol. The Boc group can be removed with acid without affecting the silyl ether, and the silyl ether can be removed with fluoride without affecting the Boc group. This allows for selective manipulation of different functional groups within the same molecule, which is crucial for the synthesis of complex targets.[1]
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Keum, G., et al. (2001). DEPROTECTION OF 2-PYRIDYL SULFONYL GROUP FROM PYRIDINE-2-SULFONAMIDES BY MAGNESIUM IN METHANOL. Synthetic Communications, 31(14), 2209–2214. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
- Pak, C. S., & Lim, D. (2001). Convenient deprotection of various pyridine-2-sulfonamides prepared by sulfonylation of primary and secondary amines with pyridine-2-sulfonylchloride was achieved by magnesium in methanol at 0 C to the corresponding amines in good yield.
-
Bio-Techne. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
- Thiery, E. (2004). 2.3 Amide Group. In Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Sulfonamides. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines – Carbamates. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(5), 207-24.
- Sheppard, T. D., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Green Chemistry, 20(1), 131-137.
- Baran, P. S., et al. (2021). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
- Google Patents. WO2007128463A1 - Process for the deprotection of protected amines.
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
Organic Chemistry Portal. Cbz Protection - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
- Charette, A. B., et al. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-7.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
National Institutes of Health. Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity. Available at: [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
National Institutes of Health. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. Available at: [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]
-
ResearchGate. An Excellent Method for Cbz-Protection of Amines. Available at: [Link]
-
ResearchGate. General and Mild Preparation of 2-Aminopyridines. Available at: [Link]
-
MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 3-Bromo-5-chloro-4-methylpyridin-2-amine
Welcome to the technical support resource for the selective functionalization of 3-Bromo-5-chloro-4-methylpyridin-2-amine. This dihalogenated aminopyridine is a valuable building block in medicinal chemistry and materials science. However, its multifunctional nature presents unique challenges in achieving selective cross-coupling. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate these complexities and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of your substrate. Understanding these concepts is the first step toward successful and reproducible experiments.
Q1: I have two halogens, bromine at C-3 and chlorine at C-5. Which position is more reactive in a palladium-catalyzed cross-coupling reaction?
A: The bromine at the 3-position is significantly more reactive. This selectivity is primarily governed by the difference in carbon-halogen bond dissociation energies. The C-Br bond is weaker and therefore undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Cl bond.[1][2] This principle is the cornerstone of achieving selective mono-functionalization of this substrate. Under standard conditions for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, the reaction will preferentially occur at the C-3 position.[2][3][4]
Q2: The substrate has a primary amine at the 2-position. Do I need to protect it before running the coupling reaction?
A: It is highly recommended. The primary amine at the C-2 position, being adjacent to the pyridine nitrogen, is a potent ligand for palladium. It can coordinate to the catalytic center, leading to catalyst inhibition or deactivation, which results in low or no conversion.[5] While some reactions may proceed without protection, protecting the amine as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) carbamate is a robust strategy to ensure reproducibility and high yields by preventing this unwanted coordination.[5]
Q3: What are the most suitable cross-coupling reactions for functionalizing this molecule?
A: The choice of reaction depends on the desired bond formation. The three most common and effective palladium-catalyzed reactions for this substrate are:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids or esters. It is known for its excellent functional group tolerance.[6][7]
-
Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen (C-N) bonds by coupling with a primary or secondary amine.[8][9] Given that the substrate is an amine, this reaction would be used to introduce a different amino group at the C-3 position.
-
Sonogashira Coupling: Used to form carbon-carbon (C-C) bonds with terminal alkynes, creating valuable alkynyl-pyridine structures.[10][11][12]
Q4: How do I begin selecting a catalyst system (palladium source and ligand)?
A: The ligand is the most critical component for success. For a dihalogenated pyridine, especially when targeting the more reactive C-Br bond, a good starting point is a bulky, electron-rich phosphine ligand. These ligands promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[13]
-
For General Reactivity (C-Br): Start with established biarylphosphine ligands like XPhos , SPhos , or RuPhos . These are often commercially available as stable "precatalysts" (e.g., XPhos Pd G3), which are air-stable and simplify reaction setup.[14][15]
-
For Challenging Couplings: If you later target the C-Cl bond (after the C-Br has reacted), you will need a more active catalyst system, often requiring higher temperatures and more specialized, electron-rich ligands.[2]
A decision tree for initial catalyst selection is provided in the Visual Guides section below.
Section 2: Troubleshooting Guide
Even with a good plan, experiments can fail. This guide addresses common problems in a systematic way.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| No Reaction or Low Conversion | 1. Catalyst Poisoning: The unprotected 2-amino group is likely inhibiting your catalyst.[5] 2. Inactive Catalyst: The palladium precatalyst was not properly activated, or the active Pd(0) species was degraded by oxygen. 3. Suboptimal Base/Solvent: The chosen base may not be strong enough or soluble enough to facilitate the catalytic cycle. | 1. Protect the Amine: Use a standard protocol to protect the 2-NH2 group with Boc₂O. This is the most common cause of failure.[5] 2. Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Use fresh, high-quality catalysts.[16] 3. Screen Bases and Solvents: For Suzuki, K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[16] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LiHMDS is required.[3] Aprotic polar solvents like dioxane, toluene, or DMF are standard.[5][17] |
| Significant Dehalogenation | 1. Unfavorable Ligand/Base Combination: Certain conditions can favor a side reaction where the C-Br bond is cleaved and replaced by hydrogen from a proton source. 2. Presence of Water/Proton Source: Excess water or other protic impurities can lead to hydrodehalogenation. | 1. Change the Base: Switch to a milder base. For example, if using a strong base like NaOtBu, consider switching to K₃PO₄. 2. Use Anhydrous Conditions: Ensure your solvents and reagents are dry, especially for Buchwald-Hartwig and Sonogashira reactions. While a small amount of water is often beneficial for Suzuki couplings, excess can be detrimental.[16] |
| Double Coupling Observed | 1. Reaction Conditions Too Forcing: High temperatures or long reaction times intended for the C-Br coupling may be sufficient to slowly activate the C-Cl bond. | 1. Lower the Temperature: Attempt the reaction at the lowest temperature that provides a reasonable rate for C-Br coupling (e.g., start at 80 °C instead of 110 °C). 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed, before significant double coupling occurs. |
| (Suzuki) Boronic Acid Decomposition | 1. Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source, converting it back to the corresponding arene. This is a common side reaction.[16] | 1. Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are more stable and less prone to protodeboronation.[16] 2. Use Anhydrous Conditions & Non-Aqueous Base: Minimize water and consider using a base like CsF. 3. Increase Reaction Rate: A more active catalyst can make the desired coupling outcompete the decomposition pathway.[16] |
Section 3: Data Summary & Recommended Starting Protocols
The following table provides validated starting points for various cross-coupling reactions. Note: These are starting points and may require optimization. It is assumed the 2-amino group has been protected.
| Reaction Type | Palladium Source | Ligand | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 90-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.5) | Toluene | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2 mol%) | (None add'l) | Et₃N (2.5) | DMF | 80 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ (2.0) | Dioxane | 90 |
Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol provides a general method for coupling an arylboronic acid at the C-3 (bromo) position.
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the Boc-protected this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio, to a final concentration of ~0.1 M) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Visual Guides
Catalyst Selection Workflow
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Nottingham, K. G. (2021).
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
- BenchChem Technical Support. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
- McNally, A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- BenchChem Technical Support. (2025). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. BenchChem.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
- BenchChem Technical Support. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society.
- Buchwald-Hartwig Amin
- Phosphine Ligands. (n.d.). TCI Chemicals.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activ
- Problems with Suzuki coupling. (2025). Reddit.
- BenchChem Technical Support. (2025). Troubleshooting Suzuki coupling with 3-Methoxy-6-methylpicolinonitrile. BenchChem.
- BenchChem Technical Support. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- How can I solve my problem with Suzuki coupling?. (2014).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- BenchChem Technical Support. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PubMed Central.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (n.d.). Journal of the American Chemical Society.
- Sonogashira coupling. (n.d.). Wikipedia.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
- Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. (2025).
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Cross-coupling reaction. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- BenchChem Technical Support. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. BenchChem.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Cross-Coupling Chemistry. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). Organometallics.
Sources
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Navigating the Thermal Landscape: A Technical Guide to Managing Reaction Temperature in Aminopyridine Halogenation
Prepared by the Office of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature management during the halogenation of aminopyridines. Precise temperature control is paramount for achieving desired regioselectivity, maximizing yield, and ensuring the stability of both reactants and products. This document will serve as a comprehensive resource, blending theoretical principles with practical, actionable advice to troubleshoot and optimize your halogenation reactions.
Troubleshooting Guide: Common Issues and Temperature-Related Solutions
The halogenation of aminopyridines is a nuanced process where temperature can be the deciding factor between a successful synthesis and a complex mixture of undesired byproducts. Below, we address common challenges in a question-and-answer format, focusing on the causal relationship between temperature and experimental outcomes.
Question 1: My reaction is producing a mixture of regioisomers instead of the desired product. How can temperature manipulation improve regioselectivity?
Answer: This is a classic case of kinetic versus thermodynamic control, a fundamental concept where temperature dictates the dominant reaction pathway.[1][2][3]
-
The Underlying Principle: At lower temperatures, reactions are typically under kinetic control. This means the major product is the one that forms the fastest, as the molecules have insufficient energy to overcome higher activation barriers to form more stable products.[2][3][4] Conversely, at higher temperatures, reactions are under thermodynamic control. With increased thermal energy, even reactions with higher activation energies become reversible, allowing the system to equilibrate and favor the most thermodynamically stable product.[2][3][4]
-
Application to Aminopyridine Halogenation: The aminopyridine ring possesses multiple sites susceptible to electrophilic attack. The directing effects of the amino group (ortho-, para-directing) and the ring nitrogen (meta-directing) create a delicate electronic balance.[5] Temperature can influence which of these positions is preferentially halogenated.
-
Low-Temperature Strategy (Kinetic Control): To favor the kinetically preferred isomer, conduct the reaction at a significantly reduced temperature (e.g., -78 °C to 0 °C). This is particularly useful when the desired product forms via a lower energy transition state.
-
High-Temperature Strategy (Thermodynamic Control): If the desired isomer is the more stable one, running the reaction at elevated temperatures (e.g., room temperature to reflux) can allow for the isomerization of any kinetically formed byproducts to the thermodynamically favored product.
-
Experimental Protocol: Temperature Scouting for Optimal Regioselectivity
-
Initial Setup: Dissolve the aminopyridine substrate in a suitable anhydrous solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Parallel Reactions: Set up a series of small-scale reactions in parallel.
-
Temperature Gradient: Cool each reaction to a different, precisely controlled temperature (e.g., -78 °C, -40 °C, 0 °C, and 25 °C).
-
Reagent Addition: Slowly add the halogenating agent (e.g., NBS, NCS, or NIS) solution to each reaction vessel.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS.
-
Analysis: Once the starting material is consumed, quench the reactions and analyze the product distribution by ¹H NMR or GC-MS to determine the optimal temperature for the desired regioselectivity.
Table 1: Illustrative Temperature Effects on Regioselectivity
| Aminopyridine Substrate | Halogenating Agent | Low Temp. (-78°C) Product Ratio (Kinetic) | High Temp. (25°C) Product Ratio (Thermodynamic) |
| 2-Aminopyridine | NBS | 5-bromo (major), 3-bromo (minor) | 3-bromo (major), 5-bromo (minor) |
| 4-Aminopyridine | NCS | 3-chloro (major), 2-chloro (minor) | 2-chloro (major), 3-chloro (minor) |
Note: The data in this table is illustrative and the actual outcome will depend on the specific substrate and reaction conditions.
Question 2: I am observing low yields and the formation of dark, tar-like byproducts. Could this be a temperature issue?
Answer: Absolutely. The formation of tars and decomposition products is often a direct consequence of excessive reaction temperatures.
-
Causality:
-
Reagent Decomposition: Many common halogenating agents, particularly N-halosuccinimides (NCS, NBS, NIS), can decompose at elevated temperatures, leading to the formation of reactive radical species that can initiate unwanted side reactions and polymerization.[6] However, thermogravimetric analysis has shown that NCS, NBS, and NIS are generally stable up to 200°C.[6]
-
Substrate/Product Instability: Aminopyridines and their halogenated derivatives can be thermally labile. Overheating can lead to degradation, polymerization, or other complex decomposition pathways.
-
Exothermic Reactions: Halogenation reactions are often exothermic.[7] Without proper temperature control, a slow increase in temperature can lead to a runaway reaction, where the heat generated accelerates the reaction rate, further increasing the temperature and leading to rapid decomposition.
-
-
Troubleshooting Steps:
-
Precise Temperature Monitoring: Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Controlled Addition: Add the halogenating agent slowly and in portions, or via a syringe pump, to allow for the dissipation of heat.
-
Efficient Cooling: For highly exothermic reactions, use a cooling bath (ice-water, ice-salt, or dry ice-acetone) to maintain the desired temperature.
-
Solvent Choice: Select a solvent with a boiling point that is appropriate for the desired reaction temperature to act as a heat sink.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of halogenating agent affect the optimal reaction temperature?
The reactivity of the halogenating agent is a critical factor. The general reactivity trend for common electrophilic halogenating agents is I > Br > Cl.[8] More reactive agents often require lower temperatures to control the reaction rate and prevent side reactions.
-
N-Iodosuccinimide (NIS): As the most reactive of the common N-halosuccinimides, reactions with NIS are often performed at or below room temperature.[9]
-
N-Bromosuccinimide (NBS): NBS is moderately reactive and reactions are typically run from 0 °C to reflux, depending on the substrate.
-
N-Chlorosuccinimide (NCS): Being the least reactive, NCS often requires higher temperatures or the use of a catalyst to achieve efficient chlorination.
Q2: What are the best practices for scaling up a halogenation reaction while maintaining temperature control?
Scaling up presents challenges in heat dissipation due to a decrease in the surface-area-to-volume ratio.
-
Pilot Reaction: Always perform a small-scale pilot reaction to understand the exothermicity.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Controlled Addition Rate: The rate of addition of the halogenating agent becomes even more critical on a larger scale.
-
Cooling Capacity: Ensure your cooling system is robust enough to handle the heat generated by the scaled-up reaction.
-
Continuous Flow Chemistry: For large-scale industrial production, consider using continuous flow reactors, which offer superior heat exchange and temperature control.[10]
Q3: Can temperature influence the stability of intermediates?
Yes, the stability of reaction intermediates, such as the Wheland intermediate in electrophilic aromatic substitution, can be temperature-dependent.[9] In some cases, a higher temperature might be necessary to provide the activation energy needed to form a key intermediate, while in others, lower temperatures are required to prevent its decomposition.
Visualizing Key Concepts
Diagram 1: Kinetic vs. Thermodynamic Control
This diagram illustrates how temperature influences the product distribution in a reaction with two possible pathways.
Caption: Influence of temperature on reaction pathways.
Diagram 2: Experimental Workflow for Temperature Optimization
This workflow outlines a systematic approach to determining the optimal reaction temperature.
Caption: Systematic workflow for temperature scouting.
References
-
Verbeek, J., & Brandsma, L. (n.d.). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
MDPI. (2020, April 24). N-Halosuccinimides as Precatalysts for C-, N-, O-, and X-Nucleophilic Substitution Reactions of Alcohols under Mild Reaction Conditions. [Link]
-
Journal of the American Chemical Society. (2026, January 6). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. [Link]
-
American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]
-
Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
-
Beilstein Journal of Organic Chemistry. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology. [Link]
-
PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
-
ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
PMC - NIH. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
PubMed. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. [Link]
-
ResearchGate. (2021, August 4). Halogen Bonding of N‐Halosuccinimides with Amines and Effects of Brønsted Acids in Quinuclidine‐Catalyzed Halocyclizations. [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. [Link]
-
ResearchGate. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF. [Link]
-
ResearchGate. (2025, August 6). The bromination of 2-aminopyridine in the gas phase at 500° | Request PDF. [Link]
-
YouTube. (2022, January 19). Mechanism of Halogenation: Electrophilic Substitution Reaction. [Link]
-
Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. [Link]
-
MSU chemistry. (n.d.). Alkane Reactivity. [Link]
-
Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. [Link]
-
Chemistry LibreTexts. (2024, April 3). 8.2: Halogenation of Alkenes - Addition of X₂. [Link]
-
MSU chemistry. (n.d.). Alkane Reactivity. [Link]
-
ACS Publications. (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
ResearchGate. (2015, June 2). What is the best way to perform chlorination or halogenation on secondary alcohol?. [Link]
-
YouTube. (2020, October 28). Kinetic vs Thermodynamic Control. [Link]
-
UMC, Chem210 Notes. (1999). Reactions of Alkanes: Radical Chain Halogenation Radicals and Homolysis Radicals are molecules with unpaired electrons. Radica. [Link]
-
Wizeprep. (2022, March 9). Learn the 3 Steps for Halogenation & Examples | Learn Organic Chemistry with Wizeprep. [Link]
-
YouTube. (2020, November 3). Lecture for Lesson IV.9: Electrophilic Aromatic Substitution (Halogenation). [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
-
MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
-
The Journal of Organic Chemistry - ACS Publications. (2019, April 25). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. [Link]
-
ResearchGate. (n.d.). Bonding modes of N‐halosuccinimides with primary, secondary, and tertiary amines. [Link]
-
PubMed. (2022, January 28). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. N-Halosuccinimides as Precatalysts for C-, N-, O-, and X-Nucleophilic Substitution Reactions of Alcohols under Mild Reaction Conditions | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
Technical Support Center: Selective Bromination of 3-chloro-4-methylpyridin-2-amine
Welcome to our dedicated technical support guide for the selective bromination of 3-chloro-4-methylpyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Over-bromination is a common challenge with this substrate due to the activating effects of the amine and methyl groups. This guide provides in-depth, experience-driven answers to frequently encountered issues, ensuring your synthesis is both efficient and selective.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of di-brominated product. What is the primary cause of this over-bromination?
A1: The primary cause of over-bromination in 3-chloro-4-methylpyridin-2-amine is the strong activating effect of the 2-amino group, which powerfully directs electrophiles to the ortho and para positions.[1] In this specific molecule, the C5 position is highly activated and susceptible to electrophilic attack. The initial mono-bromination product, 5-bromo-3-chloro-4-methylpyridin-2-amine, is still an activated system and can readily undergo a second bromination if the reaction conditions are not carefully controlled.
Several factors can exacerbate this issue:
-
Choice of Brominating Agent: Highly reactive brominating agents like liquid bromine (Br₂) can lead to rapid, uncontrolled reactions.
-
Reaction Temperature: Higher temperatures increase the reaction rate, often non-selectively, favoring the formation of the thermodynamically stable di-brominated product.
-
Stoichiometry: Using an excess of the brominating agent will inevitably drive the reaction towards multiple substitutions.
To mitigate this, a less reactive brominating source and precise control over reaction conditions are paramount.
Q2: What brominating agent do you recommend for achieving mono-selectivity, and why?
A2: For achieving high mono-selectivity, we strongly recommend using N-Bromosuccinimide (NBS) . Here's a breakdown of why it is the superior choice over elemental bromine for this substrate:
-
Milder Electrophile: NBS provides a slow, controlled release of a low concentration of electrophilic bromine (Br⁺) in the presence of an acid catalyst, which helps to temper the reaction's exothermicity and prevent runaway multiple additions.
-
Improved Handling: As a crystalline solid, NBS is significantly easier and safer to handle and measure accurately compared to volatile, corrosive liquid bromine.[2]
-
Favorable Byproducts: The succinimide byproduct is generally non-reactive and can be easily removed during aqueous workup.
The mechanism involves the in situ generation of the bromonium ion, which is then attacked by the electron-rich pyridine ring. The controlled generation of this electrophile is the key to preventing the accumulation of excess brominating species that could lead to a second attack on the mono-brominated product.
Bromination Agent Comparison
| Brominating Agent | Reactivity | Selectivity Profile | Safety & Handling |
| **Elemental Bromine (Br₂) ** | Very High | Low; prone to over-bromination and side reactions. | Highly corrosive, volatile liquid. Requires specialized handling. |
| N-Bromosuccinimide (NBS) | Moderate | High for mono-bromination, especially at low temperatures.[3] | Crystalline solid, stable, and easier to handle.[2] |
Q3: Can you provide a reliable, step-by-step protocol for the mono-bromination of 3-chloro-4-methylpyridin-2-amine using NBS?
A3: Absolutely. The following protocol is optimized for selectivity and yield, minimizing the di-brominated impurity.
Objective: To synthesize 5-bromo-3-chloro-4-methylpyridin-2-amine with high regioselectivity.
Materials:
-
3-chloro-4-methylpyridin-2-amine (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Experimental Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-methylpyridin-2-amine (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. It is critical to maintain this low temperature to control the reaction rate and enhance selectivity.
-
NBS Addition: Dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the cooled substrate solution over 30-60 minutes using a dropping funnel. A slow, controlled addition is key to preventing localized high concentrations of the brominating agent, which can lead to over-bromination.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid byproducts and extract the succinimide.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 5-bromo-3-chloro-4-methylpyridin-2-amine.
Q4: How do solvent and temperature choices impact the selectivity of this bromination?
A4: Solvent and temperature are critical parameters that must be carefully optimized to prevent over-bromination.
-
Solvent Effects: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred. They are effective at solvating the pyridine substrate and the NBS, facilitating a homogenous reaction. Chlorinated solvents like dichloromethane (DCM) can also be used. Protic solvents, especially water, should be avoided as they can react with NBS and lead to the formation of bromohydrins or other undesired byproducts.[2]
-
Temperature Control: This is arguably the most critical factor for controlling selectivity.
-
Low Temperatures (0 °C to -10 °C): Running the reaction at low temperatures significantly slows down the rate of the second bromination relative to the first. The activation energy for the second bromination of the already partially deactivated mono-bromo product is higher, and this difference is amplified at lower temperatures, thus favoring the mono-brominated product.
-
Room Temperature or Higher: At elevated temperatures, there is sufficient thermal energy to overcome the activation barrier for the second bromination, leading to a rapid increase in the formation of the di-brominated byproduct.
-
The relationship between these parameters can be visualized in the workflow below.
Experimental Workflow for Selective Mono-Bromination
Caption: Workflow for selective mono-bromination of 3-chloro-4-methylpyridin-2-amine.
Q5: What is the underlying mechanism that makes the C5 position so reactive and how can I visualize the problem of over-bromination?
A5: The high reactivity of the C5 position is a direct result of the electronic effects of the substituents on the pyridine ring. The 2-amino group is a potent electron-donating group (EDG) through resonance, significantly increasing the electron density at the ortho (C3) and para (C5) positions. The 4-methyl group is also a weak EDG through hyperconjugation. Although the 3-chloro group is an electron-withdrawing group (EWG) through induction, the resonance effect of the amino group is dominant.
The electrophile (Br⁺) is therefore strongly directed to the C5 position, which is para to the powerful amino activating group. The diagram below illustrates this directing effect and the subsequent pathway to the unwanted di-bromo product.
Reaction Pathway and Over-Bromination Problem
Caption: Pathway showing desired mono-bromination and undesired over-bromination.
This visualization clarifies that while the first bromination is rapid and selective, the mono-brominated product is still activated enough to react further, especially under forcing conditions (excess NBS, higher temperature). The key to success is to exploit the kinetic difference between the first and second bromination reactions.
References
-
Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
Sources
Technical Support Center: Identifying Synthesis Byproducts by LC-MS
Welcome to the technical support center for the identification of synthesis byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, chemists, and drug development professionals who encounter unexpected or unknown impurities in their reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to resolve complex analytical challenges.
Section 1: Troubleshooting Guide - Common Scenarios & Solutions
This section addresses the most frequent and challenging issues encountered during byproduct analysis. Each problem is followed by a detailed explanation of its causes and a set of actionable solutions grounded in chromatographic and mass spectrometric theory.
Problem 1: A Suspected Byproduct Co-elutes with the Main Product or Another Impurity
Co-elution is a common issue where two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks that confound accurate identification and quantification.[1]
Root Causes & The Science Behind Them:
-
Insufficient Selectivity: The primary cause is a lack of differential interaction between the analytes and the stationary phase. If the main product and a byproduct have very similar structures and polarities (e.g., isomers), they will have nearly identical retention times on a standard C18 column.
-
Inappropriate Mobile Phase pH: For ionizable compounds (those with acidic or basic functional groups), the mobile phase pH is a critical factor.[2][3] If the pH is close to an analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape or unexpected retention.[2][4] When two compounds have different pKa values, adjusting the pH can selectively change the ionization state—and thus the retention time—of one compound relative to the other.[2][5]
Solutions & Protocols:
-
Modify the Mobile Phase Gradient:
-
Why it Works: A shallower gradient (slower increase in organic solvent percentage) increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation.
-
Protocol: If your current gradient is 5-95% acetonitrile over 10 minutes, try extending it to 20 or 30 minutes. Alternatively, create a shallow gradient segment around the elution time of the co-eluting peaks (e.g., hold at 40% acetonitrile for 5 minutes before resuming the ramp).
-
-
Adjust the Mobile Phase pH:
-
Why it Works: Changing the pH alters the degree of ionization for acidic or basic analytes.[3] An un-ionized compound is typically more hydrophobic and will be retained longer on a reversed-phase column, while an ionized compound is more polar and elutes earlier.[2][3] This is the most powerful tool for manipulating the selectivity of ionizable compounds.[3][6] For robust methods, aim for a mobile phase pH that is at least 1.5-2 units away from the analyte's pKa.[6]
-
Protocol:
-
Step 1: Determine the pKa of your main compound and predict the pKa of potential byproducts.
-
Step 2: Prepare mobile phases with buffers at different pH values (e.g., pH 3.0 using formic acid, pH 4.5 using ammonium acetate, and pH 7.0 using a phosphate buffer, if your column is compatible).
-
Step 3: Analyze your sample with each mobile phase to observe changes in selectivity and resolution.
-
-
-
Change the Stationary Phase Chemistry:
-
Why it Works: If altering the mobile phase is insufficient, changing the column provides an orthogonal separation mechanism. Different stationary phases interact with analytes in unique ways.
-
Protocol:
-
For polar byproducts: Switch from a standard C18 column to an embedded polar group (e.g., "AQ" type) or a Phenyl-Hexyl column, which offers pi-pi interactions.
-
For very polar byproducts: Consider Hydrophilic Interaction Liquid Chromatography (HILIC).
-
For isomeric byproducts: A Phenyl-Hexyl or Fluoro-phenyl phase can often resolve positional isomers that are inseparable on C18.
-
-
Problem 2: An Unknown Peak is Detected, but its Molecular Ion is Unclear or Missing
Identifying the correct molecular ion ([M+H]⁺ or [M-H]⁻) is the critical first step in characterization. Sometimes, the expected ion is weak, absent, or confused with other signals.
Root Causes & The Science Behind Them:
-
Formation of Adducts: In electrospray ionization (ESI), analytes frequently form adducts with ions present in the mobile phase or from contaminants.[7] Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[8][9] These adduct ions can sometimes be more stable and thus more abundant than the protonated molecule ([M+H]⁺), especially for compounds that are poor proton acceptors.[8]
-
In-Source Fragmentation: If the ion source settings (e.g., capillary voltage, source temperature) are too harsh, the molecule can fragment before it is even analyzed by the mass spectrometer. This results in a spectrum dominated by fragment ions with no clear molecular ion.
-
Poor Ionization Efficiency: The compound may not ionize well under the chosen conditions (e.g., a non-polar compound in ESI).
Solutions & Protocols:
-
Systematically Hunt for Adducts:
-
Why it Works: Recognizing common mass shifts is key to correctly assigning the molecular weight.
-
Protocol: When you see an unknown peak, look for other nearby peaks that correspond to common adducts. Use a table to guide your search. If you find a peak at m/z X and another at m/z X+22, it is highly likely that X is the [M+H]⁺ ion and X+22 is the [M+Na]⁺ ion.
Common Adducts in ESI+ Mass Difference from [M+H]⁺ Exact Mass Added to M Sodium Adduct [M+Na]⁺ +21.982 Da +22.9892 Da Ammonium Adduct [M+NH₄]⁺ +17.027 Da +18.0338 Da Potassium Adduct [M+K]⁺ +37.956 Da +38.9632 Da Acetonitrile Adduct [M+ACN+H]⁺ +41.027 Da +42.0338 Da -
-
Optimize Ion Source Parameters:
-
Why it Works: Reducing the energy in the ion source can prevent premature fragmentation and preserve the molecular ion.
-
Protocol: Systematically reduce the capillary voltage and source temperature in increments and re-inject the sample. Monitor the intensity of the suspected molecular ion relative to the fragment ions.
-
-
Switch Ionization Technique:
-
Why it Works: Different ionization sources are suited for different types of molecules.[10]
-
Protocol: If your compound is relatively non-polar and does not ionize well with ESI, switch to Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique that is more effective for neutral, less polar compounds.[10]
-
Problem 3: A Byproduct is an Isomer of the Parent Compound
Isomers have the exact same molecular weight, making them indistinguishable by a single-stage mass spectrometer.[11] Differentiating them requires chromatographic separation or advanced MS techniques.
Root Causes & The Science Behind Them:
-
Identical Mass: By definition, isomers share the same elemental composition and thus the same exact mass. High-resolution mass spectrometry (HRMS) will provide the same molecular formula for both.[12]
-
Similar Polarity: Structural isomers often have very similar polarities, making them difficult to separate chromatographically.[12]
Solutions & Protocols:
-
Employ Tandem Mass Spectrometry (MS/MS):
-
Why it Works: MS/MS involves selecting the isomeric parent ion, fragmenting it, and analyzing the resulting product ions.[11][13] Even subtle differences in bond arrangements between isomers can lead to unique and diagnostic fragmentation patterns.[11][12]
-
Protocol:
-
Step 1: Perform an initial LC-MS run to find the retention time of the isomeric peaks.
-
Step 2: Create an MS/MS method. Select the precursor ion (the m/z of the isomers).
-
Step 3: Apply collision-induced dissociation (CID) energy to fragment the precursor ion.[11] Acquire product ion scans at different collision energies (e.g., 10, 20, and 40 eV) to see how the fragmentation pattern changes.
-
Step 4: Compare the product ion spectra of the main compound and the byproduct. Differences in the relative intensities or the presence/absence of specific fragment ions can confirm the structural difference.
-
-
-
Utilize Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):
-
Why it Works: IMS separates ions based on their size, shape, and charge in the gas phase. Isomers, despite having the same mass, often have different three-dimensional shapes and therefore different collision cross-sections (CCS), allowing them to be separated by ion mobility before mass analysis.[11][12]
-
Protocol: This requires an instrument equipped with an ion mobility cell. The data analysis software will display ions separated by both their drift time (related to shape) and their m/z, often resolving isomers that co-elute chromatographically.
-
Section 2: Experimental Workflows & Diagrams
Visualizing the entire process helps in planning and executing experiments efficiently. The following diagram outlines the logical workflow for byproduct identification.
Caption: Overall workflow for identifying synthesis byproducts.
Detailed Protocol: Sample Preparation for LC-MS Analysis
Proper sample preparation is crucial to avoid instrument contamination and ensure high-quality data.[14] The goal is to create a particle-free solution where the analyte is at an appropriate concentration and dissolved in a solvent compatible with the mobile phase.[15][16]
-
Initial Dilution:
-
Objective: To bring the concentration of the main compound into the linear range of the detector and avoid overloading the LC column.
-
Procedure: Dilute the reaction mixture in a solvent that is miscible with the initial mobile phase conditions. A good starting point is a 1:1 mixture of acetonitrile and water. Aim for a final concentration of your main product around 10-50 µg/mL.
-
-
Filtration:
-
Objective: To remove particulate matter that can clog the LC system tubing, injector, and column frits.[15]
-
Procedure: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter.
-
Expert Tip: Choose the filter material carefully. Use a hydrophilic PTFE (polytetrafluoroethylene) membrane for a wide range of solvents.[15] Avoid using plastic vials if your sample contains solvents like chloroform, which can leach plasticizers.[14]
-
-
Solvent Considerations:
-
Objective: Ensure the sample solvent is compatible with the LC-MS system and does not cause the analyte to precipitate upon injection.
-
Procedure: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase starting at 5% acetonitrile) will cause poor peak shape.[17] Always use LC-MS grade solvents to minimize background noise and contamination.[17][18]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the elemental formula of an unknown byproduct?
The first and most critical step is to obtain an accurate mass measurement using a High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.[19][20] These instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[19] This precision allows you to distinguish between compounds with the same nominal mass but different elemental compositions (isobars).[20] Once you have the accurate mass, you can use formula calculator software to generate a list of possible elemental formulas that fit within a narrow mass tolerance (typically < 5 ppm).[21][22][23]
Q2: My mass spectrum is very "dirty" with many background peaks. What are the common sources of contamination?
Contamination is a frequent problem in LC-MS and can originate from many sources.[17][24]
-
Solvents and Mobile Phases: Always use high-purity, LC-MS grade solvents.[18] Impurities in lower-grade solvents or microbial growth in aqueous buffers can introduce significant background noise.[18]
-
Sample Preparation: Plasticizers (like phthalates) can leach from plastic tubes and vials.[14][25] Use glass vials whenever possible.[14]
-
System Contamination: Carryover from previous injections is common.[17] Ensure a robust column wash is included at the end of each run. Common background ions include polyethylene glycol (PEG) from various lab supplies and siloxanes from silicone tubing.[25]
Q3: How do I interpret the MS/MS fragmentation pattern of my byproduct?
Interpreting fragmentation patterns is a deductive process that provides clues about the molecule's structure.[26][27]
-
Identify Stable Neutral Losses: Look for the loss of small, stable neutral molecules from the parent ion. Common losses include H₂O (18 Da), NH₃ (17 Da), and CO (28 Da). These often indicate the presence of hydroxyl, amine, or carbonyl groups, respectively.
-
Compare to the Main Compound: The most powerful approach is to compare the byproduct's fragmentation pattern to that of your known main compound.[13] Shared fragment ions suggest a common structural core. Differences in fragmentation point to the location of the structural modification.
-
Use Fragmentation Prediction Software: Tools like MS-Fragmenter can predict fragmentation pathways and help assign structures to the observed product ions.[7]
Q4: What is a "matrix effect" and how can it affect byproduct identification?
A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[28] In synthesis byproduct analysis, high concentrations of the main product can suppress the ionization of a low-level byproduct eluting at the same time, making it appear less abundant or even rendering it undetectable. To mitigate this, ensure good chromatographic separation between the main peak and the impurities of interest.[29] If suppression is severe, consider using a different ionization technique (e.g., APCI instead of ESI) which can sometimes be less susceptible to matrix effects.
References
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]
-
Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 52(10), 544-549. [Link]
-
Effect of mobile phase pH on basic, acidic and neutral compounds. (2018). ResearchGate. [Link]
-
Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research. [Link]
-
Dolan, J. W. (2013, April 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, March 2). Chromatography Today. [Link]
-
Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025, August 1). AZoM. [Link]
-
Structural elucidation using mass spectrometry. (n.d.). Fiveable. [Link]
-
APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS. (2017, March 31). ResearchGate. [Link]
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Walczak, B., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Molecules. [Link]
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Common types of adducts in LC-MS. (n.d.). ResearchGate. [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolvemass. [Link]
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Paizs, B., et al. (2021). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. [Link]
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Kero, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC. [Link]
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Loos, M., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical Chemistry. [Link]
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Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry. [Link]
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Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. [Link]
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Mass spectrometry for structural elucidation. (n.d.). CURRENTA. [Link]
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Guidelines for LC – MS Samples. (2016, July 22). Biologie. [Link]
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Ma, L., & Li, Y. (2015). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. [Link]
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Identifying and elucidating impurity species. (n.d.). RSSL. [Link]
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LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. [Link]
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Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2025, October 17). ResearchGate. [Link]
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Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]
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Common Background Contamination Ions in Mass Spectrometry. (n.d.). Shimadzu. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]
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Interpretation of Mass Spectra. (n.d.). LibreTexts. [Link]
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Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace. [Link]
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LCMS Troubleshooting Tips. (n.d.). Shimadzu. [Link]
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Methods to separate co-eluting peaks. (2020, February 20). Chromatography Forum. [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. [Link]
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Troubleshooting LC-MS. (2023, February 2). LCGC International. [Link]
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Interpretation of Mass Spectra. (n.d.). ResearchGate. [Link]
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Growing Pains in LC-MS/MS Testing. (2019, January 1). myadlm.org. [Link]
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Interpreting Mass Spectra. (2023, September 20). OpenStax. [Link]
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Unambiguous Identification of Natural Products Using a Mass Spectrometer. (2019, March 15). IntechOpen. [Link]
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LC/MS Troubleshooting Guide. (2024, August 12). ResearchGate. [Link]
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Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
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Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
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Pluskal, T., et al. (2012). Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching. Analytical Chemistry. [Link]
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Mass Accuracy & Resolution. (n.d.). Waters Corporation. [Link]
-
Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. (2020, November 13). National Institutes of Health. [Link]
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Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. (n.d.). ACS Publications. [Link]
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Technical Support Center: Safe Workup Procedures for 3-Bromo-5-chloro-4-methylpyridin-2-amine
This guide provides detailed troubleshooting and frequently asked questions for the safe and effective workup of reactions involving 3-Bromo-5-chloro-4-methylpyridin-2-amine. It is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated pyridine derivative with applications in medicinal chemistry and materials science. Its structure presents unique challenges in reaction workups due to its potential for side reactions and purification difficulties. This guide offers practical solutions to common problems encountered during its use.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving this compound.
Question: I am observing a persistent emulsion during the aqueous workup of my reaction mixture. What are the best strategies to break it?
Answer: Emulsions are common when working with halogenated pyridines due to their partial solubility in both organic and aqueous phases. Here are several effective strategies:
-
Brine Wash: The addition of a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic components.
-
Change in pH: Carefully adjusting the pH of the aqueous layer can sometimes disrupt the emulsion. If your compound is stable to acidic or basic conditions, this can be a viable option.
-
Filtration through Celite: Passing the entire emulsified mixture through a pad of Celite or diatomaceous earth can help to break the emulsion by providing a large surface area for the dispersed droplets to coalesce.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
Question: My final product is contaminated with a significant amount of starting material. How can I improve the purification process?
Answer: The similar polarity of this compound and its reaction products can make chromatographic separation challenging. Consider these approaches:
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. By carefully adjusting the pH of the aqueous phase, you can protonate the starting material and products, moving them into the aqueous layer while leaving non-basic impurities in the organic layer. Subsequent neutralization of the aqueous layer and re-extraction into an organic solvent can lead to significant purification.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. A systematic solvent screen will be necessary to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble.
-
Chromatography Optimization:
-
Solvent System: A thorough optimization of the eluent system for column chromatography is crucial. A gradient elution may be necessary to achieve good separation.
-
Stationary Phase: While silica gel is common, consider using alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography) if you are facing difficulties with standard silica.
-
Question: I am seeing evidence of dehalogenation in my reaction. What conditions can I modify to minimize this side reaction?
Answer: Dehalogenation, particularly of the bromine atom, can occur under certain reductive conditions or in the presence of strong nucleophiles.
-
Control of Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions.
-
Choice of Base: If a base is used, consider a non-nucleophilic, sterically hindered base to reduce the likelihood of nucleophilic attack on the halogenated positions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent radical-mediated dehalogenation pathways.
Frequently Asked Questions (FAQs)
What are the primary safety concerns when working with this compound?
As with any halogenated aromatic compound, it is prudent to handle this compound with care. Assume it is a potential irritant and handle it in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
What is the pKa of the pyridinium ion of this compound, and why is it important for workup?
While the exact pKa may not be readily available, the presence of electron-withdrawing halogen substituents will decrease the basicity of the pyridine nitrogen compared to pyridine itself. This means a more acidic solution will be required to protonate the nitrogen fully. Understanding this is critical for successful acid-base extractions, as you need to ensure the pH of your aqueous phase is low enough to effectively extract your compound.
Can I use a reactive quenching agent for my reaction?
The use of reactive quenching agents should be approached with caution. The amine group and the halogenated pyridine ring can be sensitive to strong acids, bases, or oxidizing/reducing agents. A simple aqueous quench is often the safest initial step. If a more reactive quench is necessary, a small-scale trial is highly recommended to assess for any potential side reactions with your product or starting material.
Experimental Workflow Visualization
Below are diagrams illustrating key decision-making processes during the workup and purification of reactions involving this compound.
Caption: Decision tree for breaking an emulsion during aqueous workup.
Caption: General purification strategy for products derived from this compound.
Data Summary
| Parameter | Value/Information | Source |
| Molecular Formula | C₆H₅BrClN₂ | PubChem |
| Molecular Weight | 224.48 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in most organic solvents | General knowledge |
References
-
PubChem Compound Summary for CID 135566336, this compound. National Center for Biotechnology Information. [Link]
- Not Found. The search for specific workup procedures for this compound did not yield a dedicated document.
- Not Found. A specific Safety Data Sheet (SDS) was not retrieved during the search. Users are strongly advised to obtain the SDS from their chemical supplier before handling this compound.
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo- vs. 3-Bromo-Substituted Aminopyridines for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyridines are foundational building blocks. Among these, bromoaminopyridines stand out as exceptionally versatile intermediates, offering a gateway to a diverse array of complex molecular architectures through well-established synthetic transformations. The strategic placement of the bromine atom on the aminopyridine scaffold profoundly dictates the molecule's reactivity, a nuance that is critical for efficient and predictable synthesis.
This guide provides an in-depth comparison of the reactivity of two common isomers: 5-bromo-2-aminopyridine and 3-bromo-2-aminopyridine. We will delve into the electronic and steric factors that govern their behavior in key reactions, supported by mechanistic insights and practical experimental protocols.
The Decisive Influence of Substituent Position
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen.[1] The interplay between the electron-donating amino group (-NH₂) and the inductively electron-withdrawing bromo group (-Br) creates a unique electronic environment for each isomer, which in turn governs its reactivity profile.
| Feature | 5-Bromo-2-aminopyridine | 3-Bromo-2-aminopyridine |
| Structure | ||
| Key Electronic Feature | The electron-donating amino group is para to the bromine atom. | The electron-donating amino group is ortho to the bromine atom. |
| Steric Hindrance at C-Br | Less hindered. The bromine atom is relatively exposed. | More hindered. The bromine is flanked by the amino group and a ring hydrogen. |
| Predicted Reactivity in Cross-Coupling | Generally higher due to favorable electronics and lower steric hindrance.[2] | Generally lower due to less favorable electronics and greater steric hindrance. |
| Predicted Reactivity in SNAr | Less reactive as the bromine is not at an activated position (ortho or para to the ring nitrogen). | More reactive as the bromine is at an activated position (ortho to the ring nitrogen). |
Electronic and Steric Effects on Reactivity
A diagram illustrating the key electronic and steric factors influencing the reactivity of 5-bromo- and 3-bromo-2-aminopyridine.
Caption: Electronic and steric factors influencing cross-coupling reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern organic synthesis.[3][4][5] The efficiency of these reactions with bromoaminopyridines is largely dependent on the ease of the oxidative addition of the C-Br bond to the palladium catalyst, which is often the rate-determining step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.[6]
-
5-Bromo-2-aminopyridine: This isomer is generally more reactive in Suzuki couplings. The para-relationship between the electron-donating amino group and the bromine atom increases the electron density at the C-Br bond, facilitating oxidative addition. The less sterically hindered nature of the 5-position also contributes to higher reaction rates and yields.
-
3-Bromo-2-aminopyridine: The ortho-relationship of the amino group and the bromine, coupled with increased steric hindrance, can make this isomer less reactive. The proximity of the amino group can also lead to catalyst inhibition through coordination with the palladium center.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyridine
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-aminopyridine (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and an amine.[3][7]
-
5-Bromo-2-aminopyridine: This isomer is a good substrate for Buchwald-Hartwig amination due to its favorable electronic and steric properties.
-
3-Bromo-2-aminopyridine: While still reactive, this isomer may require more forcing conditions or specialized catalyst systems to achieve comparable yields to the 5-bromo isomer.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines
This is a general procedure for the amination of 2-bromopyridines with volatile amines and can be adapted.[8]
-
Reaction Setup: In a sealed tube, combine the 2-bromopyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a ligand like BINAP (0.03 equiv), and a strong base like NaOtBu (1.4 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as toluene.
-
Reaction: Seal the tube and heat the mixture with stirring at a temperature typically between 80-110 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[4]
-
5-Bromo-2-aminopyridine: This isomer readily participates in Sonogashira coupling reactions under standard conditions.
-
3-Bromo-2-aminopyridine: This isomer is also a viable substrate for Sonogashira coupling, with studies showing moderate to excellent yields.[9][10]
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine
The following protocol has been reported for the Sonogashira coupling of 2-amino-3-bromopyridines.[9]
-
Reaction Setup: To a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent and Reagents: Add DMF and stir for 30 minutes. Then, add 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After completion, the product can be isolated and purified using standard techniques.
A diagram of the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key transformation for pyridines, where a nucleophile displaces a leaving group.[11] The reactivity in SNAr is highly dependent on the position of the leaving group relative to the electron-withdrawing ring nitrogen. Halogens at the 2- and 4-positions are significantly activated towards nucleophilic attack because the nitrogen can effectively stabilize the negative charge of the intermediate (Meisenheimer complex).[12]
-
5-Bromo-2-aminopyridine: The bromine at the 5-position is not activated for SNAr as it is meta to the ring nitrogen. Therefore, this isomer is generally unreactive under typical SNAr conditions.
-
3-Bromo-2-aminopyridine: While the bromine is at the 3-position, the proximity to the activating ring nitrogen at position 1 and the amino group at position 2 can influence its reactivity, though it is generally less reactive than 2- or 4-halopyridines.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature.[13] The presence of the strongly activating amino group, however, can facilitate electrophilic substitution.
-
5-Bromo-2-aminopyridine: The amino group directs incoming electrophiles to the positions ortho and para to it. In this case, the 3- and 5-positions. Since the 5-position is already occupied by bromine, electrophilic substitution would be expected to occur at the 3-position.
-
3-Bromo-2-aminopyridine: The amino group directs to the 3- and 5-positions. With the 3-position blocked by bromine, electrophilic substitution would be directed to the 5-position.
The regioselectivity of these reactions can be complex and may lead to mixtures of products. A common strategy to achieve selective bromination of 2-aminopyridine at the 5-position involves protecting the amino group as an amide, which then directs bromination to the 5-position.[14][15]
Conclusion
The reactivity of 5-bromo- and 3-bromo-2-aminopyridine is a clear illustration of how subtle changes in substituent positioning can have a dramatic impact on chemical behavior. For palladium-catalyzed cross-coupling reactions, 5-bromo-2-aminopyridine is generally the more reactive and versatile isomer due to a combination of favorable electronic effects and lower steric hindrance. Conversely, for reactions that may proceed via a nucleophilic aromatic substitution-type mechanism, the position of the bromine relative to the ring nitrogen becomes the dominant factor, potentially favoring the reactivity of other isomers not discussed here (e.g., 2-bromo or 4-bromo pyridines).
For researchers and drug development professionals, a thorough understanding of these reactivity principles is paramount for the rational design of synthetic routes, enabling the efficient and predictable construction of novel chemical entities.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
-
ResearchGate (2007). Synthesis of 2-Amino-5-bromopyridine. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
ResearchGate. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]
- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
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Dalton Transactions. (2020). Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides. [Link]
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Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
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ResearchGate. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ResearchGate. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
ePrints Soton. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
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YouTube. (2023). Buchwald-Hartwig amination. [Link]
-
International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
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ACS Omega. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. [Link]
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MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
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Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. [Link]
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National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
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Wikipedia. Suzuki reaction. [Link]
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YouTube. (2023). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14. [Link]
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PubMed Central. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
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Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
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A Comparative Guide to Halogenated 2-Aminopyridines: 3-Bromo-5-chloro-4-methylpyridin-2-amine vs. 3,5-dibromo-4-methylpyridin-2-amine
In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the selection of the right building block is a critical decision that dictates the trajectory of a research program. Substituted pyridines are foundational scaffolds, and among them, halogenated 2-aminopyridines serve as exceptionally versatile intermediates. This guide provides an in-depth, objective comparison between two closely related yet functionally distinct reagents: 3-Bromo-5-chloro-4-methylpyridin-2-amine and 3,5-dibromo-4-methylpyridin-2-amine .
The core of both molecules is the 2-amino-4-methylpyridine framework, a privileged structure in medicinal chemistry. The crucial distinction lies in the halogen substitution pattern at the C3 and C5 positions. This seemingly subtle difference—a chlorine versus a bromine atom at C5—imparts a profound divergence in their synthetic utility, reactivity, and suitability for specific applications. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights needed to make an informed choice for their synthetic campaigns.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding begins with the fundamental properties of each molecule. These characteristics influence solubility, reaction kinetics, and purification strategies.
| Property | This compound | 3,5-dibromo-4-methylpyridin-2-amine |
| Molecular Formula | C₆H₆BrClN₂[1] | C₆H₆Br₂N₂[2] |
| Molecular Weight | 221.48 g/mol [1] | 265.93 g/mol [2] |
| CAS Number | 1199773-28-8[1] | 3430-29-3[2][3][4] |
| Appearance | Off-white to light yellow solid | Off-white to yellow crystalline powder[4][5] |
| Melting Point | Not specified | 123-124 °C[3] |
| Boiling Point | Not specified | 276.5±35.0 °C (Predicted)[3] |
| pKa | Not specified | 2.52±0.50 (Predicted)[3] |
Synthesis and Accessibility: The Path to the Precursor
The ease and efficiency of synthesizing the starting material are paramount considerations. Here, the two compounds present different levels of complexity.
Synthesis of 3,5-dibromo-4-methylpyridin-2-amine
This compound is commonly prepared via a direct and robust electrophilic bromination of a readily available precursor, 2-amino-4-methylpyridine. The pyridine ring, activated by the amino group, readily undergoes halogenation.
Experimental Protocol: Synthesis of 3,5-dibromo-4-methylpyridin-2-amine[6]
-
Reaction Setup: Dissolve 2-amino-4-methylpyridine (1.0 eq) in concentrated sulfuric acid (e.g., 72%) in a flask equipped with a stirrer and cool to 0°C in an ice bath.
-
Bromination: Slowly add liquid bromine (1.5 eq) dropwise to the stirred solution, ensuring the temperature is maintained at 0°C. Causality: The strong acid protonates the pyridine nitrogen, but the amino group remains a powerful ortho-, para-director, guiding the bromination to the C3 and C5 positions. The controlled temperature prevents runaway reactions and by-product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature (25°C) and stir for approximately 18 hours to ensure complete conversion.
-
Work-up: Carefully pour the reaction mixture into ice water. A precipitate will form. Adjust the pH to ~10 using a 50% sodium hydroxide solution to deprotonate the aminopyridine and precipitate the product.
-
Isolation: Collect the solid product by filtration. The filtrate can be extracted with dichloromethane to recover any dissolved product.
-
Purification: Combine the solids and purify by column chromatography (e.g., 2% methanol in dichloromethane) to yield the final product as a white solid.
Synthesis of this compound
The synthesis of the mixed halogenated compound is less straightforward as it requires regioselective halogenation. A plausible, though more complex, route would involve a sequential halogenation strategy. This could entail first performing a selective chlorination of 2-amino-4-methylpyridine, followed by bromination. Achieving high selectivity requires meticulous control over the halogenating agents and reaction conditions to prevent the formation of di-brominated or di-chlorinated byproducts. The increased number of steps and purification challenges inherently make this intermediate less accessible and more costly than its dibromo counterpart.
Comparative Reactivity: The Core Divergence
The primary distinction in the utility of these two intermediates lies in the reactivity of their carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery.
The reactivity of a C-X bond in the rate-determining oxidative addition step of a catalytic cycle generally follows the trend: C-I > C-Br > C-Cl . This is due to the bond dissociation energies; the weaker C-Br bond is broken more readily by the palladium(0) catalyst than the stronger C-Cl bond.[6]
3,5-dibromo-4-methylpyridin-2-amine: Symmetrical Reactivity
This molecule possesses two C-Br bonds of similar electronic character. This can be advantageous for synthesizing symmetrical molecules where both bromine atoms are replaced. However, achieving selective mono-functionalization is a significant challenge and often results in a mixture of mono- and di-substituted products, requiring careful control of stoichiometry and potentially leading to lower yields of the desired mono-adduct.
This compound: Inherent Regioselectivity
This intermediate is the superior choice for constructing complex, unsymmetrical molecules. The significant difference in reactivity between the C-Br and C-Cl bonds allows for highly selective, sequential cross-coupling reactions. The C-Br bond can be selectively functionalized under standard palladium-catalyzed conditions (e.g., using Pd(PPh₃)₄ or PdCl₂(dppf)) while leaving the C-Cl bond intact. The more robust C-Cl bond can then be reacted in a subsequent step using more forcing conditions or specialized catalyst systems designed for C-Cl activation. This orthogonal reactivity is a powerful tool for molecular diversification.
Caption: Workflow for sequential, regioselective cross-coupling.
Applications in Drug Discovery & Materials Science
The 2-aminopyridine moiety is a well-established "hinge-binding" motif in many kinase inhibitors, where the amino group forms critical hydrogen bonds within the ATP-binding site of the enzyme.[6] Both intermediates serve as precursors to these valuable therapeutics.
-
3,5-dibromo-4-methylpyridin-2-amine is an excellent starting point for developing symmetrically substituted inhibitors or for creating scaffolds where both positions are functionalized with the same group. It is also used in the synthesis of materials where its di-functional nature can be exploited for polymerization or creating cross-linked networks.[4][5]
-
This compound provides a strategic advantage in modern drug development, especially for generating libraries of related compounds for structure-activity relationship (SAR) studies. The ability to selectively introduce one moiety at the C3 position and then explore a variety of different groups at the C5 position allows for a fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.
Caption: Simplified catalytic cycle for Suzuki cross-coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a representative selective coupling at the C-Br position of this compound.
-
Reagents: this compound (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Potassium Carbonate (2.0 eq).
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Procedure: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add all solid reagents. Add the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to 85-95°C and stir for 12-18 hours, monitoring by TLC or LC-MS. Causality: These relatively mild conditions are sufficient to activate the C-Br bond for oxidative addition while leaving the more robust C-Cl bond untouched.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography to isolate the 3-Aryl-5-chloro-4-methylpyridin-2-amine product.
Conclusion and Strategic Recommendations
The choice between this compound and 3,5-dibromo-4-methylpyridin-2-amine is not a matter of which is "better," but which is strategically advantageous for a given synthetic goal.
-
3,5-dibromo-4-methylpyridin-2-amine is the more accessible, cost-effective, and straightforward choice for synthesizing symmetrically disubstituted molecules or when a single, harsh coupling reaction to replace both bromines is intended. Its primary limitation is the lack of inherent selectivity for mono-functionalization.
-
This compound is a more sophisticated and powerful building block for the synthesis of complex, unsymmetrical molecules. Its key feature is the orthogonal reactivity of the C-Br and C-Cl bonds, enabling selective, stepwise functionalization. This makes it the superior intermediate for advanced medicinal chemistry programs and SAR exploration, despite its higher cost and more challenging synthesis.
For research teams aiming to generate molecular diversity and fine-tune biological activity through precise structural modifications, the strategic investment in this compound offers a clear and decisive advantage in achieving complex molecular targets.
References
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Pipzine Chemicals. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier. Available from: [Link]
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PubChem. 3,5-Dibromo-4-methylpyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Bromo-5-chloropyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
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ChemBK. 2-AMINO-3,5 DIBROMO-4-METHYL PYRIDINE. Available from: [Link]
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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A Comparative Guide to the Efficacy of Bromo vs. Chloro Analogs in Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals, the journey of crafting a potent and selective kinase inhibitor is one of meticulous design and empirical validation. Among the myriad of chemical modifications available, halogenation stands out as a powerful tool to fine-tune the pharmacological profile of a lead compound. The choice between bromine and chlorine, two of the most frequently employed halogens, is a critical decision point in the lead optimization process. This guide provides an in-depth, objective comparison of bromo and chloro analogs in the context of kinase inhibitor synthesis, offering supporting experimental data and practical insights to inform your research and development endeavors.
The Fundamental Chemistry: A Tale of Two Halogens
The distinct physicochemical and electronic properties of bromine and chlorine are the root of their differential impact on a molecule's behavior. While both are halogens, their subtle differences in size, electronegativity, and polarizability have profound implications for synthesis and biological activity.
| Property | Chlorine (Cl) | Bromine (Br) |
| Atomic Radius (pm) | 100 | 114 |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 |
| **Polarizability (ų) ** | 2.18 | 3.05 |
| C-X Bond Dissociation Energy (kcal/mol on Benzene) | ~96 | ~81 |
These fundamental differences give rise to a crucial intermolecular interaction known as halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction is influenced by the "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite the covalent bond. Due to its higher polarizability, bromine generally forms stronger halogen bonds than chlorine, which can lead to enhanced binding affinity with the target kinase.
Caption: The sigma-hole concept in halogen bonding.
The Synthetic Chemist's Dilemma: Reactivity and Practicality
From a synthetic standpoint, the choice between a bromo or chloro analog often hinges on a trade-off between reactivity and cost. Aryl and heteroaryl bromides are generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of kinase inhibitor synthesis.[1] This is primarily due to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond.[1]
The lower bond dissociation energy of the C-Br bond facilitates the often rate-limiting oxidative addition step in the catalytic cycle.[1] This translates to milder reaction conditions, shorter reaction times, and often higher yields when using bromo-substituted starting materials.[2] Conversely, chloro-analogs are typically less expensive and more widely available, making them an attractive option for large-scale synthesis, provided that a robust catalytic system can be developed to overcome their lower reactivity.[2]
Caption: Generalized catalytic cycle for cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of Halogenated Pyridines
This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction, a common step in kinase inhibitor synthesis, using both a bromo- and a chloro-substituted starting material.
Materials:
-
2-Amino-5-bromo-4-methylpyridine or 2-Amino-5-chloro-4-methylpyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, a more active catalyst like Pd₂(dba)₃ with a ligand like SPhos for chloro)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the appropriate palladium catalyst (and ligand for the chloro-analog) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture (typically 80-100°C for the bromo-analog, potentially higher for the chloro-analog) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Unraveling Efficacy at the Kinase Target
The ultimate goal of a kinase inhibitor is to bind potently and selectively to its target. The choice of halogen can significantly influence this. As mentioned, the greater polarizability of bromine can lead to stronger halogen bonds with the kinase, potentially increasing potency.
Case Study 1: BCR-ABL Inhibitors
A compelling example is the comparison of Ponatinib and Nilotinib, two BCR-ABL inhibitors. Ponatinib, derived from 3-bromo-5-(trifluoromethyl)aniline, exhibits significantly greater potency against both wild-type and mutant BCR-ABL compared to Nilotinib.[3] This is particularly evident against the T315I "gatekeeper" mutation, a common source of resistance to other inhibitors.[3]
Case Study 2: Hydantoin-Based Inhibitors
In a study of hydantoin-based kinase inhibitors, a 4-bromo derivative was found to be equipotent to the well-known chemotherapy drug doxorubicin, highlighting the potential for bromine to impart significant potency.[4]
| Inhibitor | Halogen Precursor | Target Kinase | IC50 (nM) | Reference |
| Ponatinib | 3-bromo-5-(trifluoromethyl)aniline | BCR-ABL | 0.37 | [3] |
| BCR-ABL T315I | 2.0 | [3] | ||
| Nilotinib | (Not bromo-derived) | BCR-ABL | 20 | [3] |
| BCR-ABL T315I | >3000 | [3] | ||
| Hydantoin Analog | 4-bromo derivative | (Not specified) | 1.0 µM | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (bromo- and chloro-analogs)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Perform a serial dilution of the inhibitor stock solutions in DMSO or the kinase reaction buffer to create a range of concentrations for testing.
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to the wells of the assay plate.
-
Add the diluted test compounds to the appropriate wells. Include a no-inhibitor control (vehicle only).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
-
The Journey In Vivo: ADME Profile Considerations
A potent inhibitor is only as good as its ability to reach its target in the body. The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug is critical to its success, and the choice of halogen can have a significant impact.
Generally, increasing halogenation increases a molecule's lipophilicity, which can improve membrane permeability and absorption. However, this can also lead to increased binding to plasma proteins and potentially lower bioavailability.
Metabolic stability is another key consideration. The C-Br bond is generally more susceptible to metabolic cleavage than the C-Cl bond, which could lead to a shorter half-life for bromo-substituted compounds. However, this is highly dependent on the specific molecular context.
| Property | Chloro Indolinone (C1) | Nitro Indolinone (C2) |
| GI Absorption | High | High |
| BBB Permeant | Yes | Yes |
| P-gp Substrate | No | No |
| CYP1A2 inhibitor | Yes | Yes |
| CYP2C19 inhibitor | Yes | Yes |
| CYP2C9 inhibitor | Yes | Yes |
| Bioavailability Score | 0.55 | 0.55 |
Data from a study on indolinone derivatives, not a direct bromo vs. chloro comparison, but illustrative of ADME profiling.[5]
Making the Informed Choice: A Decision Framework
The selection of a bromo or chloro analog is a multifactorial decision. There is no one-size-fits-all answer, and the optimal choice will depend on the specific goals of the drug discovery program.
Caption: Decision framework for choosing between bromo and chloro analogs.
References
-
Gouda, M. A., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
Tylutka, R., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Tylutka, R., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Tylutka, R., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Physical Chemistry Research. [Link]
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A Comprehensive Guide to Validating the Structure of 3-Bromo-5-chloro-4-methylpyridin-2-amine Derivatives
For Immediate Release
In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel synthesized compounds is a cornerstone of rigorous research and development. This guide offers an in-depth, comparative analysis of the essential analytical techniques for validating the structure of 3-Bromo-5-chloro-4-methylpyridin-2-amine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices and provides a framework for generating self-validating data.
The unambiguous characterization of molecular structure is paramount to understanding a compound's properties and potential applications. For substituted pyridines, a class of compounds prevalent in pharmaceuticals and agrochemicals, a multi-faceted analytical approach is crucial for definitive structural elucidation.[1] This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray crystallography.
The Analytical Toolkit: A Comparative Overview
A strategic combination of spectroscopic and crystallographic techniques provides a comprehensive and validated structural assignment. Each method offers unique insights into the molecular architecture of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| 1D & 2D NMR Spectroscopy | Detailed atom connectivity (H-H, C-H), chemical environment of nuclei.[1][2] | Unambiguous assignment of proton and carbon signals, providing a complete structural map.[2] | Can be time-consuming; requires specialized expertise for complex spectra.[2] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[2][3] | High sensitivity, confirms molecular formula.[2] | Does not provide detailed connectivity; isomers may be indistinguishable.[2] |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., N-H, C-H, C=C, C-Br, C-Cl).[2][4] | Quick, non-destructive, and useful for confirming key functional groups.[2] | Provides limited information on the overall molecular structure.[2] |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal, including bond lengths and angles.[5][6] | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be challenging to grow. |
Delving Deeper: Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution.[1] For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy: This is often the initial and most informative experiment. The aromatic proton on the pyridine ring will resonate in the downfield region.[1] The chemical shift of this proton is influenced by the surrounding substituents. The methyl protons will appear as a singlet in the upfield region, and the amine protons will also present as a singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.[1] The number of unique carbon signals confirms the number of distinct carbon environments. The chemical shifts of the pyridine ring carbons are particularly diagnostic.
2D NMR Spectroscopy: For unambiguous assignments, especially in more complex derivatives, 2D NMR is crucial.[1][2]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the complete molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the spectra to assign all proton and carbon signals and confirm the connectivity established by the 2D experiments.
Workflow for NMR-Based Structural Validation
Caption: Workflow for NMR-based structural validation of synthesized compounds.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis.[2][7] For this compound, the presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.[8]
Key Fragmentation Pathways:
-
Molecular Ion Peak (M+): The presence of two major isotopes for both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a cluster of peaks for the molecular ion.
-
Loss of Halogens: Fragmentation often involves the loss of a bromine or chlorine radical.[3]
-
Ring Cleavage: The pyridine ring can fragment, leading to characteristic neutral losses.[3]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns.
-
Data Interpretation: Analyze the molecular ion cluster to confirm the elemental composition and study the fragmentation pattern to support the proposed structure.
Logical Flow for Mass Spectrometry Data Interpretation
Caption: Logical flow for interpreting mass spectrometry data.
FTIR Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[2] For this compound, FTIR can confirm the presence of the amine (N-H) and aromatic (C-H, C=C, C=N) functionalities.
Characteristic Vibrational Frequencies:
-
N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be characteristic of a primary amine.
-
Aromatic C-H Stretching: Found just above 3000 cm⁻¹.
-
C=C and C=N Stretching: These appear in the 1400-1600 cm⁻¹ region.
-
C-Br and C-Cl Stretching: These vibrations occur in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[5][6][9] This technique is the gold standard for unambiguous structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often through slow evaporation of a solvent.
-
Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.
-
Structural Analysis: Analyze the final structure to determine precise bond lengths, angles, and intermolecular interactions.
Conclusion
The structural validation of this compound derivatives requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While NMR spectroscopy provides the foundational framework of atomic connectivity in solution, mass spectrometry confirms the molecular formula and offers fragmentation clues. FTIR spectroscopy provides a rapid check for key functional groups, and X-ray crystallography delivers the definitive solid-state structure. By integrating the data from these complementary methods, researchers can achieve a high level of confidence in their structural assignments, a critical step for advancing drug discovery and materials science.
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- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.
- Analysis of the NMR Spectrum of Pyridine - AIP Publishing.
- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.
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- Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
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- Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes.
- Mass Spectrometry - MSU chemistry.
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A Comparative Spectroscopic Guide to Aminopyridine Isomers
This guide provides a comprehensive spectroscopic comparison of the three isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. For researchers, scientists, and professionals in drug development, the ability to unequivocally differentiate between these isomers is paramount, as their distinct structural properties translate to different chemical reactivity, biological activity, and pharmaceutical applications. This document offers an in-depth analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectra, as well as their mass spectrometry fragmentation patterns, supported by experimental data and detailed protocols.
Introduction to Aminopyridine Isomers
Aminopyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₆N₂. They consist of a pyridine ring substituted with an amino group. The position of the amino group on the pyridine ring gives rise to three structural isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. These isomers exhibit distinct physical and chemical properties due to the electronic effects of the amino group at different positions relative to the ring nitrogen. Spectroscopic techniques are indispensable tools for their unambiguous identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structural framework of molecules by probing the magnetic properties of atomic nuclei. For aminopyridine isomers, both ¹H and ¹³C NMR provide unique fingerprints based on the chemical environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy: A Tale of Three Rings
The position of the electron-donating amino group significantly influences the electron density distribution within the pyridine ring, leading to characteristic chemical shifts for the ring protons.
Causality of Chemical Shifts: The amino group (-NH₂) is an activating group that increases electron density at the ortho and para positions relative to its point of attachment through resonance. This increased electron density results in greater shielding of the nearby protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, deshielding adjacent protons and shifting their signals downfield. The interplay of these effects results in a distinct pattern for each isomer.
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton | 2-Aminopyridine (δ, ppm) | 3-Aminopyridine (δ, ppm) | 4-Aminopyridine (δ, ppm) |
| H2 | - | ~8.0 | ~8.0-8.2 |
| H3 | ~6.4 | - | ~6.6 |
| H4 | ~7.3 | ~7.0 | - |
| H5 | ~6.6 | ~7.0 | ~6.6 |
| H6 | ~7.9 | ~8.0 | ~8.0-8.2 |
| -NH₂ | ~5.8 (broad s) | ~5.4 (broad s) | ~5.9 (broad s) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Similarly, the ¹³C NMR spectra of the aminopyridine isomers display unique chemical shifts for the carbon atoms of the pyridine ring, reflecting the electronic influence of the amino substituent.
Comparative ¹³C NMR Data (in DMSO-d₆)
| Carbon | 2-Aminopyridine (δ, ppm) | 3-Aminopyridine (δ, ppm) | 4-Aminopyridine (δ, ppm) |
| C2 | ~161 | ~145 | ~150 |
| C3 | ~108 | ~123 | ~109 |
| C4 | ~138 | ~123 | ~150 |
| C5 | ~113 | ~135 | ~109 |
| C6 | ~148 | ~145 | ~150 |
Note: Data is compiled and averaged from multiple sources for comparison.[2][3]
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminopyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.[4]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.[5]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum.[6]
Diagram of NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of the types of chemical bonds present, making it an excellent tool for identifying functional groups.
Key Vibrational Modes
The IR spectra of aminopyridine isomers are dominated by vibrations of the amino group and the pyridine ring.
-
N-H Stretching: The amino group exhibits both symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region.[7] The exact positions can be influenced by hydrogen bonding.
-
N-H Bending (Scissoring): This vibration occurs around 1600-1650 cm⁻¹.[7]
-
C=C and C=N Stretching: The aromatic pyridine ring shows characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. The position of the amino group influences the electronic distribution and thus the bond strengths, leading to subtle shifts in these bands among the isomers.
-
C-N Stretching: The stretching of the carbon-nitrogen bond of the amino group attached to the ring is typically observed in the 1250-1350 cm⁻¹ region.[7]
Comparative IR Data (cm⁻¹)
| Vibrational Mode | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| N-H Asymmetric Stretch | ~3440 | ~3420 | ~3430 |
| N-H Symmetric Stretch | ~3300 | ~3320 | ~3300 |
| N-H Scissoring | ~1620 | ~1620 | ~1645 |
| Ring C=C, C=N Stretch | ~1600, 1480, 1440 | ~1590, 1480, 1430 | ~1600, 1500, 1420 |
| C-N Stretch | ~1330 | ~1315 | ~1270 |
Note: Values are approximate and can be influenced by the sampling method (e.g., KBr pellet, ATR).[8][9][10]
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal preparation.
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid aminopyridine isomer onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.[11]
-
Data Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Diagram of ATR-FTIR Experimental Workflow:
Caption: Workflow for ATR-FTIR spectroscopic analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like the aminopyridine isomers, the absorption of UV light corresponds to π → π* and n → π* transitions. The position of the amino group affects the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).
Comparative UV-Vis Data (in Methanol)
| Isomer | λmax (nm) |
| 2-Aminopyridine | ~235, ~300 |
| 3-Aminopyridine | ~240, ~305 |
| 4-Aminopyridine | ~260 |
Note: The presence of two absorption bands in 2- and 3-aminopyridine is due to different electronic transitions. The λmax values can shift depending on the solvent polarity.[12]
Experimental Protocol for UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the aminopyridine isomer in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at λmax.[13]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.[14]
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Diagram of UV-Vis Experimental Workflow:
Caption: Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is ionized and often fragments in a predictable manner, providing structural clues.
Fragmentation Patterns
All three aminopyridine isomers have the same molecular weight (94.11 g/mol ), so their molecular ion peak ([M]⁺˙) will appear at m/z = 94.[15][16][17] The key to distinguishing them lies in their different fragmentation pathways.
-
2-Aminopyridine: A characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the molecular ion, resulting in a fragment ion at m/z = 67. This is thought to proceed via a rearrangement involving the amino group and the adjacent ring nitrogen.
-
3-Aminopyridine: The fragmentation is also dominated by the loss of HCN, leading to a prominent peak at m/z = 67.
-
4-Aminopyridine: Similar to the other isomers, the loss of HCN to give a fragment at m/z = 67 is a major fragmentation pathway.
While the primary fragmentation is similar, the relative intensities of the fragment ions can differ between the isomers, providing a basis for differentiation.
Comparative Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment | 2-Aminopyridine (Relative Intensity) | 3-Aminopyridine (Relative Intensity) | 4-Aminopyridine (Relative Intensity) |
| 94 | [M]⁺˙ | High | High | High |
| 67 | [M - HCN]⁺˙ | High | High | High |
| 40/41 | Smaller fragments | Moderate | Moderate | Moderate |
Note: The mass spectra of all three isomers are quite similar, and careful comparison of relative peak intensities is necessary for differentiation.[15][16][17]
Experimental Protocol for Electron Ionization Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the aminopyridine isomer into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺˙).[18]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, positively charged ions and neutral radicals.[19]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Diagram of EI-MS Experimental Workflow:
Caption: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic analysis of 2-, 3-, and 4-aminopyridine reveals distinct fingerprints for each isomer, enabling their unambiguous identification. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation, with chemical shifts being highly sensitive to the position of the amino group. IR spectroscopy offers a rapid method for confirming the presence of the amino and pyridine functionalities, with subtle shifts in vibrational frequencies aiding in differentiation. UV-Vis spectroscopy shows characteristic absorption maxima for each isomer, while mass spectrometry, though showing similar primary fragmentation, can provide confirmatory evidence through careful analysis of relative ion intensities. By employing these techniques in a complementary fashion and adhering to rigorous experimental protocols, researchers can confidently characterize and distinguish between the aminopyridine isomers, a critical step in their application in research and development.
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Khan Academy. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]
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Burnett, J. C., et al. (2015). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. ResearchGate. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST WebBook. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-amine: Reagent Alternatives and Strategic Insights
Introduction
In the landscape of pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Among these, 3-Bromo-5-chloro-4-methylpyridin-2-amine is a highly valuable, functionalized building block, providing multiple reaction handles for further chemical elaboration. The precise installation of three distinct substituents—bromo, chloro, and amino groups—onto a pyridine core presents a significant regiochemical challenge. The electron-donating nature of the amino and methyl groups strongly activates the pyridine ring, making it susceptible to over-halogenation and complicating selective functionalization.
This guide provides an in-depth comparison of alternative reagents and synthetic strategies for the preparation of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern reagent selection, offering field-proven insights to guide researchers toward an efficient, scalable, and reliable synthetic route.
Core Synthetic Strategy: Sequential Electrophilic Halogenation
A logical and widely adopted approach to synthesizing polysubstituted pyridines is the sequential introduction of functional groups via electrophilic aromatic substitution (SEAr). The retrosynthetic analysis of our target molecule points to 2-amino-4-methylpyridine as an ideal starting material. The powerful ortho-, para-directing effects of the C2-amino and C4-methyl groups synergistically activate the C3 and C5 positions, making them prime targets for electrophilic attack.
The proposed forward synthesis, therefore, involves a two-step halogenation sequence. The key to success lies in the judicious choice of halogenating agents to control selectivity and maximize yield.
Caption: Proposed workflow for the synthesis of the target compound.
Part 1: The Bromination Step (C3-Position)
The initial bromination of the highly activated 2-amino-4-methylpyridine ring is a critical step. The primary challenge is to achieve mono-bromination selectively at either the C3 or C5 position while preventing the formation of di-bromo byproducts.
Reagent Comparison: Brominating Agents
| Reagent | Formula | Key Advantages | Key Disadvantages | Safety Profile |
| Molecular Bromine | Br₂ | Inexpensive, highly reactive. | Difficult to handle (corrosive, volatile liquid), low selectivity, often leads to over-bromination. | Highly toxic and corrosive. Requires a fume hood and specialized handling. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid, easy to handle, milder reactivity, higher selectivity for mono-bromination.[1][2][3] | More expensive than Br₂, can initiate radical side-chain reactions under certain conditions.[3] | Irritant. Safer to handle than liquid bromine. |
Expert Rationale: For substrates like 2-amino-4-methylpyridine, which are highly susceptible to electrophilic attack, N-Bromosuccinimide (NBS) is the superior reagent.[4] Its moderated reactivity allows for a more controlled reaction, significantly improving the yield of the desired mono-brominated product and simplifying purification. The reaction proceeds via an electrophilic substitution mechanism, and by avoiding radical initiators (like AIBN or UV light), side-chain bromination of the 4-methyl group can be effectively suppressed.[3][5]
Detailed Protocol: Bromination with N-Bromosuccinimide (NBS)
This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
-
Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C to control the initial exotherm.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any residual bromine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-bromo-2-amino-4-methylpyridine.
Part 2: The Chlorination Step (C5-Position)
With the C3 position blocked by bromine, the subsequent chlorination is directed primarily to the C5 position. The existing amino group continues to activate this position, while the newly introduced bromo group also acts as an ortho-, para-director, reinforcing the desired regioselectivity.
Reagent Comparison: Chlorinating Agents
| Reagent | Formula | Key Advantages | Key Disadvantages | Safety Profile |
| Molecular Chlorine | Cl₂ | Highly reactive, cost-effective for large scale. | Hazardous gas, difficult to handle in a lab setting, requires specialized equipment.[6] | Extremely toxic and corrosive. |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Solid, easy to handle, excellent source of electrophilic chlorine ("Cl+").[7] | More expensive than gaseous chlorine. | Irritant, but significantly safer than Cl₂ gas.[8] |
Expert Rationale: Similar to the bromination step, N-Chlorosuccinimide (NCS) is the preferred reagent for laboratory-scale synthesis.[8][9] Its solid form and predictable reactivity make it a reliable choice for the chlorination of electron-rich heterocycles.[9] Recent studies have also shown that catalytic amounts of DMSO can enhance the chlorination of heteroaromatics using NCS under mild conditions.
Detailed Protocol: Chlorination with N-Chlorosuccinimide (NCS)
-
Reaction Setup: Dissolve the 3-bromo-2-amino-4-methylpyridine (1.0 eq) intermediate in a suitable solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Execution: Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate of the crude product should form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.[10]
Part 3: An Alternative Paradigm - The Sandmeyer Reaction
While sequential electrophilic substitution is a robust strategy, the Sandmeyer reaction offers a fundamentally different approach for introducing halides onto an aromatic ring.[11] This reaction proceeds via the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[12][13][14]
Conceptual Framework
To apply this to our target molecule, one could envision a precursor such as 3,5-diamino-4-methylpyridine. A sequential Sandmeyer reaction could, in theory, be used to first replace one amino group with bromine and the second with chlorine. However, controlling the selectivity of this sequential process would be exceptionally difficult.
A more practical, albeit indirect, application is demonstrated in the synthesis of related compounds. For instance, 3-amino-5-methylpyridine can be converted to 3-bromo-5-methylpyridine by forming a diazonium salt and then introducing bromine.[15]
Caption: Simplified mechanism of the copper-catalyzed Sandmeyer reaction.
Comparative Analysis
-
Advantages: The Sandmeyer reaction can introduce halides in positions that are not accessible through direct electrophilic substitution. It avoids the use of elemental halogens and can offer different regiochemical outcomes.
-
Disadvantages: Requires the synthesis of specific amino-precursors. Diazonium salts can be unstable and require careful handling at low temperatures. The use of copper catalysts can lead to metal contamination in the final product.
Summary and Recommendations
For the synthesis of this compound, researchers have several viable strategies. The choice of reagent and pathway depends on factors such as scale, safety considerations, and available starting materials.
| Synthetic Strategy | Key Reagents | Primary Advantage | Primary Disadvantage | Recommended For |
| Sequential SEAr | NBS, NCS | High regioselectivity, reliable, uses easy-to-handle solid reagents. | Two distinct synthetic steps required. | Laboratory research, process development, and scalable synthesis. |
| Sandmeyer Reaction | NaNO₂, CuBr, CuCl | Alternative regiochemical control. | Requires specific diamine precursors, unstable intermediates. | Niche applications where precursors are readily available or direct halogenation fails. |
Final Recommendation:
The sequential electrophilic halogenation of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS) followed by N-Chlorosuccinimide (NCS) stands out as the most robust, efficient, and practical methodology. This approach offers excellent regiochemical control, utilizes reagents that are significantly safer and easier to handle than their gaseous or liquid elemental counterparts, and follows a logical pathway that is amenable to both small-scale research and larger-scale process development.
References
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National Center for Biotechnology Information (2024). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Available at: [Link]
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Merchant, R. R., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central. Available at: [Link]
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Organic Chemistry (n.d.). Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
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De, A., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. Available at: [Link]
- Wiley Online Library (1967). New synthesis routes to 2‐halopyridines. II. 2‐bromopyridine. Journal of Heterocyclic Chemistry.
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central. Available at: [Link]
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Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]
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Chempanda (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Available at: [Link]
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Wikipedia (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
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BYJU'S (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
- Google Patents (2020). CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine. Google Patents.
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Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
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Scientific Update (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction?. Scientific Update. Available at: [Link]
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Organic Chemistry Portal (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors Against Known Standards
Introduction: Beyond Potency—The Quest for Superior Kinase Inhibitors
The landscape of kinase drug discovery is both crowded and promising. With over 80 small-molecule kinase inhibitors approved by the U.S. Food and Drug Administration (FDA) and hundreds more in clinical trials, the bar for a new candidate is exceptionally high.[1][2][3] A novel inhibitor cannot simply be potent; it must demonstrate a clear, measurable advantage over existing standards. This guide provides a comprehensive framework for rigorously benchmarking a new kinase inhibitor, moving beyond simple IC50 values to build a holistic profile of its biochemical, cellular, and selectivity characteristics.
As scientists, our goal is not merely to generate data but to build a compelling case for a molecule's therapeutic potential. This requires a logical, multi-stage approach where each experiment validates the next, painting a complete and honest picture of the inhibitor's strengths and weaknesses. We will explore the causality behind key experimental choices, describe self-validating protocols, and ground our analysis in the foundational principles of kinase pharmacology.
Part 1: The Foundational Benchmark—Biochemical Characterization
The journey begins in a clean, cell-free system. Here, we interrogate the direct interaction between the inhibitor and its purified target kinase. The primary objective is to determine potency and the mechanism of inhibition, which serve as the bedrock for all subsequent, more complex assays.
The Primacy of Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the cornerstone metric of inhibitor potency. It quantifies the concentration of an inhibitor required to reduce kinase activity by 50%.[4] However, an IC50 value is meaningless without context.
Senior Scientist's Note: The most critical variable in an ATP-competitive kinase inhibitor assay is the concentration of ATP itself.[5] Since the inhibitor and ATP are in direct competition for the kinase's active site, a higher ATP concentration will necessitate a higher concentration of the inhibitor to achieve 50% inhibition, leading to a higher apparent IC50.[5][6] For data to be comparable across studies, the ATP concentration must be explicitly stated, ideally at or near the Michaelis constant (Km) for the specific kinase.
Table 1: Comparison of Common Biochemical Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[6][] | Gold standard for sensitivity and reliability; directly measures phosphorylation.[8] | Requires handling of radioactive materials; lower throughput. |
| Luminescence Assays (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the reaction.[9] | High throughput, non-radioactive, high sensitivity. | Indirect measurement; susceptible to interference from compounds that affect luciferase. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Uses fluorescently labeled substrates and antibodies to detect phosphorylation via energy transfer.[][9] | Homogeneous (no-wash) format; high throughput; sensitive. | Can be prone to light-scattering compound interference; requires specific reagents. |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated peptide substrates by charge using electrophoresis.[6][8] | Direct measurement of product formation; highly quantitative and reproducible.[8] | Requires specialized instrumentation; can be lower throughput than luminescence. |
Understanding the "How": Mechanism of Action (MoA) & Binding Affinity
Once potency is established, understanding how the inhibitor works is paramount. Is it competing with ATP? Does it bind irreversibly? Answering these questions requires biophysical methods.
-
ATP Competition Assays: This is a straightforward but vital experiment. By running the IC50 assay at multiple fixed concentrations of ATP (e.g., 0.5x Km, 1x Km, 5x Km), you can observe the effect on inhibitor potency. A rightward shift in the IC50 curve as ATP concentration increases is the classic signature of an ATP-competitive inhibitor.
-
Binding Affinity (Kd): While IC50 measures functional inhibition, the dissociation constant (Kd) measures the intrinsic binding affinity between the inhibitor and the kinase.[6] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide this data, offering a more direct measure of the drug-target interaction.[10] A thermal shift assay, which measures the change in a protein's melting temperature upon ligand binding, is another common method for confirming binding.[6]
Caption: Workflow for foundational biochemical characterization of a new kinase inhibitor.
Part 2: The Selectivity Imperative—Profiling the Kinome
A potent inhibitor is of little use if it indiscriminately targets kinases across the human kinome, leading to potential toxicity.[10] Selectivity profiling is a non-negotiable step to understand a compound's off-target effects.[10][11] This is typically achieved by screening the inhibitor at a fixed concentration (or multiple concentrations) against a large panel of diverse kinases.
Senior Scientist's Note: The size and diversity of the kinase panel are critical. A panel representing all major branches of the human kinome tree provides a much more reliable assessment of selectivity than a small, targeted panel.[6] Specialist contract research organizations (CROs) offer profiling services against hundreds of kinases.[11]
Interpreting selectivity data involves more than just counting "hits." A common metric is the Selectivity Score (S-score) , which quantifies the inhibitor's promiscuity based on how many kinases it inhibits beyond a certain threshold. A lower S-score generally indicates higher selectivity. Comparing the S-score of a new inhibitor to a known standard provides a direct benchmark of its specificity.[11]
Part 3: The Cellular Context—Target Engagement and Functional Outcomes
A compound that performs well in a biochemical assay may fail in a cellular environment due to poor permeability, rapid metabolism, or efflux. Therefore, the next crucial phase of benchmarking is to confirm that the inhibitor can engage its target in living cells and elicit the desired biological response.
Confirming Target Engagement
Target engagement assays confirm that the inhibitor is physically binding to its intended kinase inside the cell.
-
NanoBRET™ Target Engagement Assay: This technology measures compound binding at a target protein in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds the same kinase. A test compound that enters the cell and binds the kinase will displace the tracer, causing a decrease in the BRET signal in a dose-dependent manner.[12]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Measuring Cellular Potency (EC50)
The cellular equivalent of the biochemical IC50 is the half-maximal effective concentration (EC50). This is the concentration of the inhibitor that produces 50% of the maximum possible biological effect.
-
Phospho-Specific Western Blotting: This is a direct way to measure the functional consequence of kinase inhibition. By treating cells with the inhibitor and then probing cell lysates with an antibody specific to the phosphorylated form of a known downstream substrate, one can directly visualize the inhibition of the signaling pathway. A dose-response study allows for the calculation of an EC50 for target inhibition.
-
Cell Proliferation/Viability Assays: In oncology, the ultimate goal of a kinase inhibitor is often to halt cancer cell proliferation. Assays like the Ba/F3 cell proliferation assay are engineered so that cell survival is dependent on the activity of a specific oncogenic kinase.[12] Inhibition of the kinase leads to cell death, allowing for the determination of an EC50 for cell growth inhibition.[12]
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A Senior Application Scientist's Guide to In Vitro Kinase Assays for Novel Compound Screening
Introduction: The Central Role of Kinases in Drug Discovery
Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes, including signal transduction, metabolism, cell cycle control, and programmed cell death. They execute their function by transferring a phosphate group from ATP to a specific protein substrate, a modification known as phosphorylation. This event acts as a molecular toggle, modulating the substrate's activity, location, or its interactions with other proteins. Consequently, dysregulated kinase activity is a frequent culprit in the onset and progression of numerous diseases, with cancer being a prominent example. This has positioned protein kinases as one of the most critical and extensively pursued categories of drug targets within the pharmaceutical sector. The creation of small molecule inhibitors that can selectively target and modulate the activity of specific kinases is now a fundamental aspect of modern drug discovery.[1]
To effectively identify and characterize these novel kinase inhibitors, the use of robust and dependable in vitro kinase assays is essential. These assays offer a controlled setting to examine the direct interaction between a potential drug compound and its target kinase. This allows for the precise determination of crucial parameters like potency (often expressed as the IC50 value) and the compound's mechanism of action.[2] This guide, crafted from the viewpoint of a senior application scientist, delivers an in-depth comparison of prevalent in vitro kinase assay formats and presents a detailed, field-tested protocol for the screening of new compounds. The emphasis is on upholding scientific rigor through self-validating experimental designs and substantiating our recommendations with authoritative references.
Comparative Analysis of In Vitro Kinase Assay Formats
The choice of an appropriate kinase assay format is a pivotal decision influenced by several factors, including the specific kinase under investigation, the desired throughput, available laboratory equipment, and budgetary constraints.[3] Each format possesses distinct advantages and disadvantages that must be weighed carefully to ensure the generation of high-quality, reproducible data.
| Assay Format | Principle | Advantages | Disadvantages | Typical Application |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[4] | High sensitivity, considered the "gold standard" for accuracy and direct measurement.[4] | Requires handling of radioactive materials, generates radioactive waste, and is low throughput.[5] | Orthogonal validation of hits from primary screens.[4] |
| Fluorescence-Based Assays (e.g., FP, TR-FRET) | Detects changes in fluorescence properties (polarization, energy transfer) upon substrate phosphorylation or inhibitor binding.[6] | Homogeneous (no-wash) formats, high throughput, and amenable to automation.[5] | Potential for interference from fluorescent compounds and may require custom-labeled reagents.[6] | High-throughput screening (HTS) of large compound libraries. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted into a light signal.[2][7] | High sensitivity, broad applicability to different kinases, and less prone to compound interference compared to fluorescence.[8] | Multi-step process which can be a source of variability if not carefully controlled.[5] | Primary and secondary screening, dose-response analysis, and mechanism of action studies. |
Deep Dive: The ADP-Glo™ Kinase Assay - A Luminescence-Based Approach
For the purpose of this guide, we will concentrate on the ADP-Glo™ Kinase Assay as a prime example of a robust, high-sensitivity luminescence-based assay. This format has gained widespread acceptance in both academic research and industrial drug discovery due to its versatility and reliability.[8] The assay is conducted in two main stages. Initially, the kinase reaction is performed, during which the kinase converts ATP to ADP. In the second stage, the kinase reaction is halted, and any unconsumed ATP is depleted. Subsequently, the amount of ADP generated is quantified by converting it back to ATP, which then fuels a luciferase-luciferin reaction. This produces a luminescent signal that is directly proportional to the kinase activity.[7][9]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: A diagram illustrating the two-step workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol for Novel Compound Screening using ADP-Glo™
This protocol is tailored for a 384-well plate format, which is well-suited for medium- to high-throughput screening applications.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Novel compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capability
Protocol:
-
Compound Preparation and Plating:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.[2]
-
Dispense a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO control into the wells of a 96-well plate.[2]
-
Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known inhibitor of the kinase.
-
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[2]
-
Add the kinase to each well.
-
Allow the inhibitor to bind to the kinase by incubating for 10 minutes at room temperature.[2]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.[2]
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[11]
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[2]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Trustworthiness: A Self-Validating System
To guarantee the reliability and reproducibility of the data, it is imperative to integrate validation experiments and quality control measures.
-
Z'-factor: This statistical metric is used to evaluate the quality of a high-throughput screening assay.[12] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[13][14] It is calculated using the signals from the positive and negative controls.[15]
-
Signal-to-Background Ratio (S/B): This ratio gives an indication of the assay window. A higher S/B ratio is generally preferred.
-
DMSO Tolerance: It is important to ascertain the highest concentration of DMSO that does not significantly impact kinase activity. This is typically achieved by running the assay with a range of DMSO concentrations.[16]
Conclusion and Future Perspectives
The in vitro kinase assay is an indispensable tool in the discovery and development of new kinase inhibitors. The selection of an appropriate assay format should be made after careful consideration of the specific research objectives and the resources available. The luminescence-based ADP-Glo™ assay, with its high sensitivity and resistance to compound interference, is a robust and dependable choice for both primary and secondary screening campaigns. By adhering to a well-structured and validated protocol, researchers can confidently identify and characterize promising new drug candidates that target the kinome.
As our comprehension of kinase biology deepens, the technologies employed to study these crucial enzymes will also advance. The creation of more physiologically relevant assay systems, such as those that integrate cellular components or use more complex substrates, will be vital for enhancing the translation of in vitro discoveries into successful clinical outcomes.
References
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Shin, A. Z-factors. In BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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ADP Glo Protocol. (n.d.). Retrieved from [Link]
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Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2025). ResearchGate. Retrieved from [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. Retrieved from [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
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PunnettSquare Tools. Z-Factor Calculator. Retrieved from [Link]
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Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
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BellBrook Labs. What Is the Best Kinase Assay?. Retrieved from [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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On HTS: Z-factor. (2023, December 12). Retrieved from [Link]
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Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Network. Retrieved from [Link]
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Vidugiriene, J., et al. (2010). Comparison of bioluminescent kinase assays using substrate depletion and product formation. Assay and Drug Development Technologies, 8(2), 226-237. Retrieved from [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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High Throughput Screening: Z prime and Z factor calculation. (2020, July 23). YouTube. Retrieved from [Link]
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BMG LABTECH. Kinase assays. Retrieved from [Link]
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Molecular Devices. Better metrics for comparing instruments and assays. Retrieved from [Link]
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The signal/background ratio for each target in the Index Set screen... (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Regiochemistry of Substitution on the Pyyridine Ring
For researchers in medicinal chemistry and materials science, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties and ability to modulate pharmacological activity make it a privileged heterocycle. However, the very nature of the pyridine ring presents a persistent challenge: controlling and, crucially, confirming the position of substitution. A mixture of regioisomers can lead to ambiguous structure-activity relationships (SAR), wasted resources, and stalled projects.
This guide moves beyond simple textbook descriptions to provide a practical, in-depth comparison of the analytical methodologies required to unambiguously determine the regiochemistry of substituted pyridines. We will explore the causality behind why certain techniques are chosen over others and provide field-proven protocols to ensure the integrity of your results.
Part 1: The 'Why' — Understanding the Inherent Reactivity of the Pyridine Ring
The regiochemical outcome of a substitution reaction on pyridine is not random; it is dictated by the fundamental electronic properties of the heterocycle. The electronegative nitrogen atom profoundly influences the electron density of the ring, making it electron-deficient compared to benzene. This dictates the preferred positions of attack for different classes of reactions.
-
Electrophilic Aromatic Substitution (SEAr) : The pyridine ring is deactivated towards electrophiles. When substitution does occur, it overwhelmingly favors the C-3 position . This is because the cationic intermediate (the sigma complex) resulting from attack at C-2 or C-4 places an unfavorable positive charge on the electronegative nitrogen atom, a highly destabilizing resonance form. Attack at C-3 avoids this, resulting in a more stable intermediate.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr) : Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions . The anionic intermediate (the Meisenheimer complex) formed upon attack at these positions is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[4][5][6][7] This stabilization is not possible for attack at the C-3 position.
-
Radical and Transition Metal-Catalyzed C-H Functionalization : These modern synthetic methods offer diverse and powerful ways to functionalize pyridines. However, their regioselectivity is more complex, governed by a subtle interplay of electronic effects, steric hindrance, and the nature of the catalyst, ligands, or directing groups employed.[8][9][10] This complexity makes unambiguous structural confirmation absolutely essential.
The following diagrams illustrate the mechanistic basis for these regiochemical preferences.
Caption: Resonance intermediates for electrophilic attack on pyridine.
Caption: Resonance intermediates for nucleophilic attack on pyridine.
Part 2: The 'How' — A Comparative Guide to Analytical Confirmation
Once a reaction is complete, the researcher is faced with a critical task: proving the identity and regiochemical purity of the product. No single technique is universally sufficient; a multi-faceted approach provides the most trustworthy data. The following workflow is a proven strategy for tackling this analytical challenge.
Caption: General workflow for confirming pyridine substitution regiochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR spectroscopy is the most powerful and routinely used technique for determining the substitution pattern of a pyridine ring.[11] It provides a wealth of information on the chemical environment, connectivity, and spatial relationships of atoms.
Causality: The electronegative nitrogen atom creates a distinct electronic environment for each position on the ring, resulting in characteristic chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum.[11][12] By analyzing these patterns, one can deduce the position of substitution.
| Position of Substitution | α-Protons (C2/C6) | β-Protons (C3/C5) | γ-Proton (C4) | Key Coupling Patterns (J values in Hz) |
| C-2 | Substituted | δ ≈ 7.5-7.8 | δ ≈ 8.1-8.3 | δ ≈ 7.1-7.4 |
| C-3 | δ ≈ 8.5-8.7 | Substituted | δ ≈ 7.7-8.0 | δ ≈ 7.2-7.5 |
| C-4 | δ ≈ 8.6-8.8 | δ ≈ 7.3-7.6 | Substituted | H2/H6-H3/H5 (d, J≈5-6) |
Note: Chemical shifts are approximate and can vary based on solvent and the nature of the substituent.
Advanced NMR for Unambiguous Assignment: While ¹H NMR is often sufficient for simple cases, complex substitution patterns or overlapping signals necessitate two-dimensional (2D) NMR experiments.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing you to "walk" around the pyridine ring from one proton to its neighbor.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most decisive experiment. It shows correlations between protons and carbons over 2-3 bonds. By observing a correlation from a proton on a substituent to a specific carbon on the pyridine ring, you can definitively establish the point of attachment.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), which is crucial for confirming through-space interactions, particularly with substituents at the C-2 position.[11]
Protocol: Unambiguous Assignment using HMBC
This protocol assumes you have already acquired and assigned the ¹H spectrum of your purified substituted pyridine.
-
Sample Preparation: Prepare a concentrated sample (10-20 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Instrument Setup:
-
Tune and shim the instrument for optimal resolution on the ¹H channel.
-
Acquire a standard ¹³C spectrum to determine the spectral width required.
-
-
HMBC Experiment Acquisition:
-
Load a standard 2D HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Set the spectral widths for both the ¹H (F2) and ¹³C (F1) dimensions to encompass all relevant signals.
-
Crucial Parameter: Set the long-range coupling delay (typically D6 or CNST2) to optimize for a J-coupling of 8-10 Hz. This value is optimal for observing typical 2- and 3-bond ¹H-¹³C correlations.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from minutes to several hours depending on the sample concentration.
-
-
Data Processing & Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions.
-
Phase and baseline correct the spectrum.
-
Interpretation: Look for cross-peaks that connect protons on your substituent to carbons within the pyridine ring. For example, a cross-peak between the benzylic protons of a benzyl group (-CH₂-Ph) and a pyridine carbon at ~150 ppm would strongly suggest a C-2 or C-6 substitution. A correlation to a carbon at ~135 ppm would suggest C-3 or C-5 substitution. Combining this with the assigned ¹H spectrum provides definitive proof.
-
Mass Spectrometry (MS): A Supporting Role
Mass spectrometry is essential for confirming the molecular weight of the product but is often limited in its ability to distinguish between regioisomers on its own.
Causality: Regioisomers have the same mass and elemental composition. While their fragmentation patterns under electron impact (EI-MS) can sometimes differ, these differences are not always predictable or pronounced, especially between 3- and 4-substituted isomers.[13] However, a notable exception exists for 2-substituted pyridines, where interaction with the ring nitrogen can lead to unique fragmentation pathways, a phenomenon known as the "ortho effect".[13][14]
Comparative Application:
-
Best Use: Coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). This allows for the separation of an isomeric mixture, with the MS providing a mass for each distinct peak, thereby confirming the presence and relative abundance of different isomers.[15]
-
Limitation: The mass spectra of 3- and 4-substituted isomers are often nearly identical, making unambiguous assignment impossible without chromatographic separation or supporting NMR data.[13]
X-ray Crystallography: The Gold Standard
When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the definitive technique.[16]
Causality: This method directly maps the electron density of a crystalline solid, providing a three-dimensional model of the molecule with precise bond lengths and angles.[17][18][19] The resulting structure is a direct and irrefutable visualization of the substitution pattern.
Comparative Application:
-
Best Use: For novel compounds, resolving disputes between other analytical data, or when absolute stereochemical and regiochemical proof is required for publication or patent filings.
-
Limitation: The primary and significant bottleneck is the requirement for a high-quality single crystal of the compound, which can be challenging and time-consuming to obtain. The technique is also less accessible and more expensive than NMR or MS.
Protocol: General Workflow for Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often trial-and-error step.
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Attempt crystallization using methods like slow evaporation, vapor diffusion (e.g., layering a non-solvent), or cooling. A variety of solvents should be screened.
-
-
Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the collected diffraction images to determine the unit cell dimensions and integrate reflection intensities.[16]
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build and refine the molecular model against the experimental data until a satisfactory agreement is reached.
-
-
Data Analysis: The final output is a detailed structural file (e.g., a CIF file) containing the precise coordinates of every atom in the molecule, confirming its connectivity and regiochemistry.
References
-
D. S. Y. Ong, et al. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. NIH. Available at: [Link]
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P. H. Chen. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
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Anonymous. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
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Anonymous. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. Available at: [Link]
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X. Chen, et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. Available at: [Link]
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S. M. A. H. Siddiki, et al. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. Available at: [Link]
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P. H. Chen. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. American Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]
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Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. Available at: [Link]
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Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Quora. Available at: [Link]
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Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position?. Quora. Available at: [Link]
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DAV University. (n.d.). Pyridines – Structure. DAV University. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
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Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the.... Homework.Study.com. Available at: [Link]
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M. M. A. El-Gamel, et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Available at: [Link]
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D. S. Kopchuk, et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]
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Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Química Organica.org. Available at: [Link]
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M. Cetina, et al. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]
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G. M. Borrajo-Calleja, et al. (2016). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of Bath. Available at: [Link]
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The Strategic Advantage of 3-Bromo-5-chloro-4-methylpyridin-2-amine in Modern Drug Discovery: A Comparative Guide
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of success in any drug discovery program. Among the privileged scaffolds, the 2-aminopyridine core is a recurring motif in a multitude of clinically approved drugs and late-stage clinical candidates. Its ability to form key hydrogen bond interactions, particularly with the hinge region of kinases, has cemented its status as an indispensable building block.[1] This guide provides an in-depth technical analysis of 3-Bromo-5-chloro-4-methylpyridin-2-amine , a highly functionalized and versatile intermediate, and objectively compares its performance and strategic advantages against other commonly used alternatives in drug discovery workflows.
The Unique Value Proposition of a Polysubstituted Pyridine
The specific arrangement of substituents on the this compound ring offers a unique combination of reactivity and structural features that can be strategically exploited by medicinal chemists.
-
Orthogonal Reactivity: The presence of two different halogen atoms, bromine at the 5-position and chlorine at the 3-position, provides the opportunity for selective, sequential cross-coupling reactions. The carbon-bromine bond is inherently weaker and more susceptible to oxidative addition by a palladium catalyst than the carbon-chlorine bond.[2] This reactivity differential allows for the initial functionalization at the 5-position under milder conditions, followed by a subsequent coupling at the 3-position under more forcing conditions. This "vectorial" approach to library synthesis is a powerful tool for rapidly exploring structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The chloro and methyl groups at the 3- and 4-positions, respectively, play a crucial role in fine-tuning the electronic and steric properties of the pyridine ring. The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyridine nitrogen, potentially reducing off-target effects, while the methyl group can provide beneficial hydrophobic interactions in a protein's binding pocket and influence the overall conformation of the final molecule.
-
The Privileged 2-Amino Group: The 2-amino group is a key pharmacophoric feature, acting as a hydrogen bond donor to engage with the backbone of target proteins.[1] Its presence is integral to the high-affinity binding of many kinase inhibitors.
Comparative Analysis with Alternative Building Blocks
While this compound offers distinct advantages, it is essential to consider its performance in the context of other available dihalopyridine building blocks. The choice of intermediate will ultimately depend on the specific synthetic strategy and the desired properties of the target molecule.
| Building Block | Key Advantages | Key Disadvantages |
| This compound | Orthogonal reactivity for sequential couplings; Highly functionalized for SAR exploration. | Higher cost and potentially more complex synthesis compared to simpler analogs. |
| 2-Amino-3,5-dibromopyridine | Two reactive sites for dual functionalization; Commercially available. | Lack of inherent selectivity between the two bromine atoms can lead to mixtures of products. |
| 2-Amino-3,5-dichloropyridine | Lower cost compared to brominated analogs; Two reactive sites. | Lower reactivity of the C-Cl bonds requires harsher coupling conditions and more specialized catalysts.[1] |
| 2-Amino-5-bromo-3-chloropyridine | Orthogonal reactivity. | Different substitution pattern may lead to different biological activity and physicochemical properties. |
Experimental Protocols: Harnessing the Power of this compound
The following protocols provide a detailed, step-by-step methodology for key synthetic transformations using this compound.
Selective Suzuki-Miyaura Coupling at the 5-Position
This protocol describes a selective Suzuki-Miyaura cross-coupling reaction that leverages the higher reactivity of the C-Br bond over the C-Cl bond.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-chloro-4-methylpyridin-2-amine.
Buchwald-Hartwig Amination at the 5-Position
This protocol outlines a typical Buchwald-Hartwig amination, again targeting the more reactive C-Br bond.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
NaOtBu (1.5 eq)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge a dry reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add a solution of this compound in toluene, followed by the amine.
-
Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify by column chromatography to afford the desired 5-amino-3-chloro-4-methylpyridin-2-amine derivative.
Visualizing Synthetic Strategies and Biological Pathways
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and a relevant biological pathway.
Caption: Sequential cross-coupling workflow for this compound.
Caption: Inhibition of a kinase signaling pathway by a 2-aminopyridine-based inhibitor.
Conclusion
This compound represents a high-value, strategic building block for modern drug discovery. Its unique substitution pattern allows for controlled, sequential functionalization, enabling the efficient synthesis of diverse chemical libraries for biological screening. While other dihalopyridine alternatives are available, the orthogonal reactivity of this compound provides a distinct advantage for complex molecule synthesis. The judicious application of this versatile intermediate, guided by the principles and protocols outlined in this guide, can significantly accelerate the discovery and development of novel therapeutics.
References
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- Cho, S. Y., Han, S. Y., Ha, J. D., Ryu, J. W., Lee, C. O., Jung, H., Kang, N. S., Kim, H. R., Koh, J. S., & Lee, J. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223–4227.
- BenchChem. (2025).
- BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine vs. 2-Amino-3-bromo-4-methylpyridine. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
- Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
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A Comparative Guide to the Synthetic Routes of Substituted 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a privileged structure in medicinal and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its synthesis is a critical step in many drug discovery and development programs. This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing substituted 2-aminopyridines. We will explore the mechanisms, substrate scope, and practical considerations of each method, supported by experimental data and protocols, to empower researchers to select the most effective route for their specific synthetic challenges.
The construction of the 2-aminopyridine core can be broadly classified into three primary approaches:
-
Direct C-H Amination: The classic Chichibabin reaction, which functionalizes the pyridine ring directly.[1]
-
Cross-Coupling Reactions: Modern transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination and Ullmann condensation, which couple amines with halopyridines.[1][3]
-
Nucleophilic Aromatic Substitution (SNAr): Amination of pyridines activated by electron-withdrawing groups or N-oxide functionalities.
-
De Novo Synthesis: Construction of the pyridine ring from acyclic precursors, often through multicomponent reactions.[1][4][5][6]
This guide will dissect each strategy, providing the causal logic behind experimental choices and offering a clear framework for methodological selection.
The Chichibabin Reaction: A Historical Cornerstone
First reported in 1914 by Aleksei Chichibabin, this reaction represents the most direct method for aminating a pyridine ring, using sodium amide (NaNH₂) or a related alkali metal amide.[7] It proceeds via a nucleophilic aromatic substitution of a hydride ion (SNH).[8]
Mechanism and Rationale: The reaction's driving force is the inherent electron deficiency of the pyridine ring at the C2 and C4 positions. The potent nucleophile, the amide anion (NH₂⁻), attacks the C2 position. This process is often facilitated by the coordination of the alkali metal cation to the pyridine nitrogen, which further enhances the electrophilicity of the C2 carbon.[9] The resulting σ-complex (or Meisenheimer adduct) rearomatizes by eliminating a hydride ion (H⁻).[7][8] This step is typically irreversible as the highly basic hydride reacts with available protons in the medium (e.g., from the product amine) to evolve hydrogen gas, driving the reaction to completion.[10]
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A Comparative Cost-Benefit Analysis of Synthetic Pathways: A Guide for Drug Development Professionals
In the landscape of pharmaceutical and fine chemical production, the choice of a synthetic route is a critical decision that profoundly impacts efficiency, cost, and environmental sustainability.[1] For researchers and drug development professionals, selecting an optimal pathway from a slate of possibilities requires a multi-faceted analysis that extends beyond mere chemical yield. This guide provides a comprehensive cost-benefit analysis of two distinct synthetic strategies—asymmetric chemical synthesis and a chemoenzymatic approach—for producing a valuable chiral intermediate, a cornerstone of modern medicinal chemistry.
As a Senior Application Scientist, my objective is to provide not just a procedural outline, but a causal explanation behind experimental choices, grounded in field-proven insights. The protocols and data presented herein are designed to be self-validating, offering a clear, data-driven basis for process evaluation and selection.
The Pillars of Pathway Evaluation: Key Performance Metrics
The fundamental purpose of comparing synthetic pathways is to determine the most efficient, cost-effective, and sustainable method to produce a target molecule.[2] This evaluation rests on several key pillars, which can be broadly categorized as economic, efficiency, and environmental metrics.
-
Economic Viability : This goes beyond the price of starting materials. It encompasses the cost of reagents, catalysts (including expensive transition metals or enzymes), solvents, energy consumption for heating or cooling, and waste disposal.[3][4] A seemingly cheap starting material can lead to an expensive process if it requires multiple complex steps or costly purification.[5]
-
Process Efficiency : This is evaluated through several lenses.
-
Overall Yield : The final amount of desired product obtained relative to the theoretical maximum.
-
Step Economy : The principle of minimizing the number of individual steps in a synthesis, which directly leads to a more efficient process in terms of time and resources.[6][7]
-
Atom Economy : A measure of how many atoms from the reactants are incorporated into the final desired product.[2]
-
-
Green Chemistry & Sustainability : Modern synthesis demands an evaluation of environmental impact.
-
Environmental Factor (E-Factor) : The total mass of waste produced per unit mass of product. A lower E-Factor signifies a greener process.[2]
-
Process Mass Intensity (PMI) : The total mass input (raw materials, solvents, etc.) used to produce a unit mass of the final product.
-
Reaction Mass Efficiency (RME) : A comprehensive metric that includes yield, atom economy, and stoichiometry.[8]
-
-
Scalability & Safety : A laboratory success does not always translate to industrial viability. Reaction conditions (high pressure, extreme temperatures), the use of hazardous reagents, and the complexity of purification are critical considerations for safe and effective scale-up.
Logical Workflow for Synthetic Route Comparison
The decision-making process for selecting a synthetic pathway can be visualized as a logical flow, where various factors are weighed at each stage.
Caption: Workflow for comparing synthetic routes.
Case Study: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone
To illustrate these principles, we will analyze two pathways to synthesize (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block.[9]
-
Route A: Asymmetric Chemical Synthesis via direct asymmetric transfer hydrogenation of 3-oxocyclohexanecarbaldehyde.
-
Route B: Chemoenzymatic Route involving a two-step process starting from 1,3-cyclohexanedione.
Caption: Visual comparison of the two synthetic pathways.
Quantitative Data Comparison
The selection of an optimal synthetic strategy depends heavily on quantitative metrics. The following table summarizes the key data for each route, providing a clear comparison of their respective costs and benefits.[9][10]
| Metric | Asymmetric Chemical Synthesis | Chemoenzymatic Route | Rationale & Causality |
| Overall Yield | High (~85-95%) | Moderate (~60-75%) | The direct, one-step chemical route is highly efficient, whereas the two-step chemoenzymatic process involves an intermediate purification that can lower the overall yield. |
| Enantiomeric Excess (ee) | Excellent (>99%) | Excellent (>99%) | Both routes provide exceptional optical purity. The chiral ruthenium catalyst dictates selectivity in Route A, while the enzyme's active site in Baker's yeast ensures high stereoselectivity in Route B. |
| Cost of Starting Materials | Moderate | Low | 1,3-Cyclohexanedione is a significantly cheaper and more readily available commodity chemical compared to the functionalized aldehyde required for Route A. |
| Catalyst Cost | High | Low | Chiral ruthenium catalysts are expensive precious metal complexes.[9] In contrast, Baker's yeast is an exceptionally inexpensive and readily available biocatalyst.[9] |
| Reaction Conditions | Mild (ambient temperature) | Mild (ambient temperature, aqueous media) | Both processes operate under mild conditions. However, the chemoenzymatic route's use of water as a solvent is a significant advantage over the organic solvents typically required for transfer hydrogenation.[11][12] |
| Process Complexity | Single Step | Two Distinct Steps | A single-step process simplifies scale-up, reducing operational complexity and the need for intermediate purification and isolation.[9] |
| Environmental Impact (E-Factor) | Moderate | Low | The primary driver for the lower E-Factor in the chemoenzymatic route is the use of water as a solvent and a biodegradable catalyst, aligning with green chemistry principles.[13] Route A generates waste from organic solvents and requires removal of the metal catalyst. |
In-Depth Analysis and Field-Proven Insights
Expertise in Action: Why Choose One Over the Other?
The data table provides a clear picture, but the strategic decision rests on the specific goals of the project.
-
The Case for Asymmetric Chemical Synthesis: This route is a powerhouse of efficiency and predictability.[9] Its single-step nature is highly attractive for industrial-scale production where process simplification directly translates to cost savings in equipment and time. While the initial catalyst cost is high, its high efficiency and the potential for catalyst recycling can offset this expense at scale. This pathway is often favored when speed to market and high throughput are the primary drivers.
-
The Case for the Chemoenzymatic Route: This pathway champions sustainability and cost-effectiveness at the material level. The use of an inexpensive, environmentally benign catalyst (yeast) and water as a solvent makes it a compelling choice for companies prioritizing green chemistry. The exceptional enantioselectivity provided by the enzyme can simplify downstream purification, which is a significant hidden cost in many chemical syntheses.[1][10] This route is ideal for laboratory-scale synthesis and for producing high-value intermediates where optical purity is paramount and sustainability is a key corporate objective.
The rise of biocatalysis offers a compelling alternative to traditional methods, often providing advantages in selectivity and reaction conditions.[1][14] While the initial cost of an isolated enzyme can be a factor, the use of whole-cell biocatalysts like Baker's yeast provides a highly cost-effective solution.[11]
Experimental Protocols
The following protocols are provided as a self-validating system for researchers to replicate and verify the presented data.
Protocol 1: Asymmetric Chemical Synthesis of (R)-3-(hydroxymethyl)cyclohexanone
Materials:
-
3-Oxocyclohexanecarbaldehyde
-
[RuCl(p-cymene)(R,R)-TsDPEN] catalyst
-
Formic acid/triethylamine azeotrope (5:2)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxocyclohexanecarbaldehyde (1.0 eq) and the ruthenium catalyst (0.005 eq) in DCM.
-
Addition of Reducing Agent: Add the formic acid/triethylamine azeotrope (2.0 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.
-
Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Chemoenzymatic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone
Part A: Hydroxymethylation
Materials:
-
1,3-Cyclohexanedione
-
Formaldehyde (37% aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve 1,3-cyclohexanedione (1.0 eq) and K₂CO₃ (0.2 eq) in deionized water.
-
Reagent Addition: Cool the mixture in an ice bath and add formaldehyde solution (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Acidify the reaction mixture to pH 2-3 with HCl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate, 2-(hydroxymethyl)-1,3-cyclohexanedione, which can be used in the next step without further purification.
Part B: Biocatalytic Reduction
Materials:
-
2-(hydroxymethyl)-1,3-cyclohexanedione (from Part A)
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
Procedure:
-
Yeast Activation: In a large flask, suspend Baker's yeast (approx. 10g per 1g of substrate) and sucrose (approx. 5g per 1g of substrate) in warm (30-35°C) tap water. Stir for 30 minutes to activate the yeast.
-
Substrate Addition: Add the crude 2-(hydroxymethyl)-1,3-cyclohexanedione from Part A to the yeast suspension.
-
Fermentation/Reduction: Stir the mixture vigorously at room temperature for 48-72 hours. It is important to ensure good aeration.
-
Workup: Filter the reaction mixture through a pad of diatomaceous earth to remove the yeast cells, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield pure (R)-3-(hydroxymethyl)cyclohexanone.
-
Analysis: Confirm the structure and purity by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC.
Conclusion and Recommendations
Both the asymmetric chemical synthesis and the chemoenzymatic route offer viable pathways to high-purity (R)-3-(hydroxymethyl)cyclohexanone.[9] There is no single "best" route; the optimal choice is contingent upon the specific priorities of the project.
-
The Asymmetric Chemical Synthesis route is recommended for projects where speed, process simplicity, and overall yield are the most critical factors. It is particularly well-suited for large-scale industrial manufacturing where established infrastructure for chemical catalysis exists.
-
The Chemoenzymatic Route is highly recommended for applications where sustainability, low starting material cost, and exceptional enantioselectivity are paramount. It represents an excellent choice for laboratory-scale synthesis and for companies committed to incorporating green chemistry principles into their manufacturing processes.[9]
As the pharmaceutical industry continues to evolve, the integration of both advanced chemical catalysis and biocatalysis into the synthetic chemist's toolbox will be essential for developing efficient, cost-effective, and environmentally responsible processes for producing the medicines of the future.[14]
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A Comparative Guide to Isomeric Purity Analysis of Halogenated Methylpyridines
For Immediate Release
A Deep Dive into Chromatographic Techniques for Ensuring Pharmaceutical and Agrochemical Integrity
[City, State] – [Date] – The isomeric purity of halogenated methylpyridines is a critical quality attribute in the pharmaceutical and agrochemical industries, directly impacting the safety, efficacy, and stability of the final products. This guide provides a comprehensive comparison of the two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the robust analysis of these challenging isomers. Authored for researchers, scientists, and drug development professionals, this document delves into the nuanced application of these methods, offering field-proven insights and detailed experimental protocols.
The Criticality of Isomeric Purity
Halogenated methylpyridines are key building blocks in a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The specific position of halogen and methyl substituents on the pyridine ring dictates the molecule's biological activity and pharmacological profile. Positional isomers, which share the same molecular weight and similar physicochemical properties, can be notoriously difficult to separate.[2] The presence of unwanted isomers, even at trace levels, can lead to altered efficacy, increased toxicity, or the formation of undesirable byproducts. Regulatory bodies, therefore, mandate stringent control and accurate quantification of isomeric impurities.[3]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is paramount for achieving accurate and reliable isomeric purity analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, each with distinct advantages and limitations.[4][5] The choice between GC and HPLC is often dictated by the volatility and thermal stability of the analytes, as well as the specific requirements of the analysis.
Gas Chromatography (GC): The Gold Standard for Volatile Isomers
Gas Chromatography is a well-established and robust technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for many halogenated methylpyridines.[5][6] Separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Key Advantages of GC:
-
High Resolution: Capillary GC columns offer exceptional resolving power, enabling the separation of closely related isomers.[6]
-
Sensitivity: Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (MS) offers unparalleled selectivity and structural information for impurity identification.[6]
-
Established Methodology: GC methods for pyridine and its derivatives are well-documented and widely used in quality control laboratories.[6]
Causality in GC Method Development: The choice of the stationary phase is critical for achieving separation. For polar analytes like halogenated methylpyridines, polar capillary columns (e.g., those with polyethylene glycol phases like DB-WAX or HP-INNOWax) are often preferred to enhance selectivity through dipole-dipole interactions.[7] The temperature program is another crucial parameter; a carefully optimized temperature ramp can significantly improve the resolution of isomers with close boiling points.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a versatile technique that separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase.[5] It is particularly advantageous for less volatile or thermally labile compounds that are not amenable to GC analysis.
Key Advantages of HPLC:
-
Broad Applicability: HPLC can be adapted to a wide range of analyte polarities and molecular weights.
-
Diverse Separation Modes: Techniques like reversed-phase, normal-phase, and HILIC (Hydrophilic Interaction Liquid Chromatography) offer flexibility in method development.
-
LC-MS Compatibility: HPLC can be readily coupled with Mass Spectrometry (LC-MS), providing powerful capabilities for the identification and structural elucidation of unknown impurities.[8][9]
Challenges and Solutions in HPLC for Pyridine Derivatives:
A primary challenge in the HPLC analysis of basic compounds like pyridines is their tendency to interact with residual silanols on silica-based columns, leading to poor peak shape (tailing).[1] To mitigate this, several strategies can be employed:
-
Mobile Phase pH Adjustment: Using a buffered mobile phase at a low pH can protonate the pyridine nitrogen, reducing its interaction with silanols.
-
Specialized Columns: Modern HPLC columns with end-capping or those based on hybrid particle technology minimize silanol activity.
-
Alternative Separation Modes: Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, and methods based on hydrogen-bonding interactions can offer unique selectivity for separating isomers.[10][11]
Comparative Data Summary
The following table summarizes the key performance characteristics of GC and HPLC for the isomeric purity analysis of halogenated methylpyridines:
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on boiling points and interactions with a stationary phase.[5] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] |
| Typical Analytes | Volatile and thermally stable halogenated methylpyridines. | Wide range of halogenated methylpyridines, including less volatile and thermally labile isomers. |
| Resolution | Excellent for resolving isomers with different boiling points. | Highly dependent on column chemistry and mobile phase composition; can be excellent with optimized methods.[12] |
| Sensitivity | High with FID and MS detectors. | Good with UV detectors; excellent with MS detectors. |
| Common Challenges | Requires analyte volatility and thermal stability. | Peak tailing for basic compounds; difficult separation of highly polar isomers.[1] |
| Key for Success | Optimized temperature programming and appropriate stationary phase selection. | Careful column selection, mobile phase optimization (pH, additives), and consideration of alternative separation modes.[10] |
Experimental Protocols
To ensure the integrity of analytical results, every protocol must be a self-validating system.[13] This involves defining system suitability criteria to ensure the analytical system is performing correctly before sample analysis.
Workflow for Isomeric Purity Analysis
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-chloro-4-methylpyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-5-chloro-4-methylpyridin-2-amine (CAS No. 1199773-28-8), a halogenated pyridine derivative commonly used in pharmaceutical and agrochemical research. Adherence to these procedures is not merely a matter of compliance but a critical practice to protect laboratory personnel, the community, and the environment.
This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a comprehensive understanding of safe laboratory operations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a chemical is the first step in managing its risks. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazards from the closely related structure, 3-Bromo-5-chloro-4-methylpyridine. The addition of an amine group does not diminish, and may potentially increase, its biological activity and associated hazards.
Based on available data for similar compounds, this substance should be handled as a hazardous material with the following potential classifications.
| Hazard Class | GHS Hazard Statement | Causality and Implication for Handling & Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Accidental ingestion could lead to significant illness. This necessitates stringent hygiene practices and clear labeling to prevent mix-ups. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause inflammation, redness, or dermatitis. This requires the use of appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Splashes can cause significant eye injury. Mandatory use of safety glasses or goggles is essential. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling should be performed in a certified chemical fume hood. |
Due to its bromine and chlorine atoms, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation, as mixing halogenated and non-halogenated solvent waste streams needlessly increases disposal costs and complexity.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[2]
-
Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.
-
Hand Protection: Nitrile or neoprene gloves. Always check the glove manufacturer's compatibility chart. Discard gloves immediately if contamination occurs and wash hands thoroughly.
-
Body Protection: A fully buttoned lab coat.
-
Respiratory Protection: Not typically required if all handling of solids and solutions is performed within a certified chemical fume hood.[3]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[4] The following workflow ensures compliance and safety.
Step 1: Waste Characterization
The first crucial step is to correctly identify the waste.
-
Is it Hazardous? Yes. Any container with residual this compound, solutions containing it, or materials heavily contaminated by it (e.g., spill cleanup debris) must be treated as hazardous waste.[5] This is due to its inherent toxic and irritant properties.
Step 2: Segregation at the Point of Generation
Proper segregation is paramount to prevent dangerous reactions and streamline disposal.
-
Action: Collect waste containing this compound in a dedicated container labeled for "Halogenated Organic Waste." [6]
-
Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to destroy the halogenated compounds and scrub the acidic gases (like HCl and HBr) produced.[7][8] Mixing them with non-halogenated solvents complicates this process.
-
DO NOT MIX WITH:
-
Non-halogenated solvents (e.g., acetone, ethanol, hexanes).
-
Strong acids or bases.
-
Oxidizers.
-
Step 3: Containerization
Choose a container that ensures safety during accumulation.
-
Action: Use a clean, chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The original product container can be used if it is in good condition.[9]
-
Action: The container must have a secure, tight-fitting screw cap. Keep the container closed at all times except when adding waste.[10]
-
Causality: This prevents the release of vapors, which can be irritating and contribute to laboratory air contamination. It also prevents spills and ensures the waste is securely contained until pickup.
Step 4: Labeling
Clear and accurate labeling is a strict regulatory requirement.
-
Action: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
Causality: Proper labeling ensures that anyone handling the container understands its contents and associated dangers, and it is essential for regulatory tracking from "cradle-to-grave."[1]
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are considered Satellite Accumulation Areas (SAAs), and specific rules apply.
-
Action: Store the labeled waste container at or near the point of generation and under the control of the personnel who generated it.[11]
-
Action: Ensure the container is stored in a designated area, away from drains, and in secondary containment (such as a chemical-resistant tray) to contain potential leaks.
-
Regulatory Limit: You may accumulate up to 55 gallons of a hazardous waste stream in an SAA. Once this limit is reached, the container must be moved to the Central Accumulation Area (CAA) within three days.[4] In practice, for smaller laboratory quantities, you will arrange for pickup long before this volume is reached.
Step 6: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate disposal (e.g., incineration) of the chemical. Your responsibility is to hand it off correctly.
-
Action: When your waste container is nearly full (e.g., 80-90% capacity to allow for expansion) or you no longer need it, contact your institution's EHS department to request a waste pickup.
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste according to federal, state, and local regulations, ensuring it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).
The entire disposal process is governed by your institution's Chemical Hygiene Plan (CHP) , a document required by the OSHA Laboratory Standard (29 CFR 1910.1450).[12] Always consult your specific CHP for institutional requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for disposing of this compound waste.
Caption: Disposal workflow from generation to EHS handover.
References
- Cornell University Environmental Health and Safety. (n.d.). Chapter 9 - Particularly Hazardous Substances.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
-
Haley, D. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
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Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 1199773-28-8 | 2-Amino-3-bromo-5-chloro-4-methylpyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. PubChem Compound Database. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-chloro-4-methylpyridin-2-amine
As professionals in the fields of research and drug development, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring the safety of ourselves and our colleagues. The handling of novel chemical entities like 3-Bromo-5-chloro-4-methylpyridin-2-amine, a halogenated pyridine derivative, demands a meticulous and informed approach to personal protection. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, emphasizing not just the "what" but the critical "why" behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H302: Harmful if swallowed: Points to significant oral toxicity.
-
H315: Causes skin irritation: Indicates the potential for dermal irritation upon contact.
-
H319: Causes serious eye irritation: Highlights the risk of significant eye damage.
-
H335: May cause respiratory irritation: Warns of potential irritation to the respiratory tract upon inhalation.[1]
These classifications dictate a multi-faceted PPE strategy that provides robust barriers for all potential routes of exposure: ingestion, skin contact, eye contact, and inhalation. The causality is clear: failure to protect against any one of these routes renders the entire safety protocol vulnerable.
The Core Protocol: A Multi-Layered Defense
Handling this compound requires a systematic approach to PPE. The following protocol is designed as a self-validating system, where each component complements the others to create a comprehensive shield against exposure.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All handling of this compound, especially when dealing with the solid powder or creating solutions, must occur within a properly functioning and certified chemical fume hood.[2][3] This is non-negotiable as it directly addresses the inhalation hazard by containing vapors and fine particulates at the source. An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[4][5]
Personal Protective Equipment (PPE) Specifications
The following table summarizes the essential PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale for Selection |
| Eye and Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A full-face shield worn over goggles is required when there is a significant risk of splashing.[3][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][6] The full-face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may be used for incidental contact but must be changed frequently. Always inspect gloves for tears or punctures before use.[2][4] | Provides a critical barrier against skin contact. Halogenated pyridines can be absorbed through the skin, and this compound is a known skin irritant.[1][4] Glove selection should be confirmed with the manufacturer's compatibility data. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs. For larger quantities, a chemically resistant apron or suit may be necessary.[5] | Protects the body and personal clothing from contamination by spills or splashes. The flame-retardant property is a general laboratory best practice. |
| Respiratory Protection | Typically not required if all work is performed within a certified chemical fume hood. If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[3] | Protects against the inhalation of the compound, which may cause respiratory irritation.[1] The choice of respirator must be based on a formal risk assessment. |
Operational Plan: Step-by-Step Procedural Guidance
Adherence to a strict, sequential workflow is paramount for safety. The following diagram illustrates the logical progression for handling this compound.
Caption: Workflow for the safe handling of this compound.
Donning and Doffing PPE: A Critical Control Point
Cross-contamination during the removal of PPE is a common and preventable cause of exposure.
-
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Safety Goggles / Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing Sequence:
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.
-
Goggles / Face Shield: Remove by handling the strap or headband from behind.
-
Lab Coat: Unbutton and peel off, turning it inside-out as you remove it.
-
Respirator: Remove last.
-
Wash hands thoroughly with soap and water.
-
Emergency Response and Disposal Plan
In the event of an exposure, immediate and correct action is critical.
Caption: Emergency response decision tree for exposure incidents.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if it is safe to do so.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5][9]
Disposal Plan
All materials contaminated with this compound, including used PPE, empty containers, and residual chemical waste, are to be considered hazardous waste.
-
Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Disposal Route: Dispose of all waste through your institution's licensed hazardous waste disposal program.[5][6] Adhere strictly to all local, state, and federal regulations. Never dispose of this chemical or its contaminated materials down the drain or in general trash.[5]
By internalizing the principles and adhering strictly to the protocols outlined in this guide, you build a foundation of safety that protects your health and ensures the integrity of your research.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
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Washington State University. Pyridine Safety Data Sheet. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 68784318, 3-Bromo-5-chloro-4-methylpyridine. Available at: [Link]
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Carl ROTH. (2025, March 31). Pyridine Safety Data Sheet. Available at: [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
-
International Programme on Chemical Safety. International Chemical Safety Cards: PYRIDINE. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
